5-Amino-2-chloro-4-methoxybenzoic Acid: Technical Guide to a Key Pharmacophore Scaffold
The following technical guide details the chemical profile, synthesis, and application of 5-Amino-2-chloro-4-methoxybenzoic acid (CAS 1143622-07-4). Executive Summary 5-Amino-2-chloro-4-methoxybenzoic acid (CAS 1143622-0...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical profile, synthesis, and application of 5-Amino-2-chloro-4-methoxybenzoic acid (CAS 1143622-07-4).
Executive Summary
5-Amino-2-chloro-4-methoxybenzoic acid (CAS 1143622-07-4) is a specialized aromatic building block used primarily in the synthesis of small molecule kinase inhibitors (specifically EGFR and ALK targets) and benzamide-based G-protein coupled receptor (GPCR) modulators .
Distinct from its widely known isomer—the metoclopramide intermediate 4-amino-5-chloro-2-methoxybenzoic acid—this compound features a specific substitution pattern (Amino at C5, Chloro at C2) that alters the electronic and steric properties of the resulting pharmacophore. This "scaffold hop" is frequently utilized in Structure-Activity Relationship (SAR) campaigns to optimize metabolic stability and binding affinity in drug discovery pipelines.
Chemical Identity & Properties
The precise arrangement of functional groups on the benzene ring defines the compound's reactivity. The 2-chloro substituent provides steric bulk near the carboxylic acid binding motif, while the 5-amino group serves as a critical nucleophilic handle for heterocyclization or amide coupling.
Table 1: Physicochemical Profile
Property
Data
CAS Number
1143622-07-4
Chemical Name
5-Amino-2-chloro-4-methoxybenzoic acid
Molecular Formula
C₈H₈ClNO₃
Molecular Weight
201.61 g/mol
Exact Mass
201.019 g/mol
Appearance
Off-white to pale beige crystalline powder
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Predicted)
Carboxyl: ~2.5
SMILES
COc1cc(C(=O)O)c(Cl)cc1N
InChI Key
KZTBHLRIQCCCJL-UHFFFAOYSA-N
Synthetic Methodology
The synthesis of CAS 1143622-07-4 requires a regioselective approach to ensure the amino group is installed at the C5 position. The most robust industrial route involves the nitration of 2-chloro-4-methoxybenzoic acid , followed by a controlled reduction.
The methoxy group at C4 is a strong ortho, para-director. The chlorine at C2 and carboxyl at C1 direct incoming electrophiles to specific positions. The C5 position (ortho to methoxy, para to chloro) is the most activated and sterically accessible site for nitration.
Dissolve 2-chloro-4-methoxybenzoic acid (1.0 eq) in conc. H₂SO₄ at 0°C.
Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temperature <10°C.
Stir at 0–5°C for 2 hours. Monitor by HPLC for the disappearance of starting material.
Quench reaction mixture onto crushed ice.
Filter the resulting yellow precipitate (2-chloro-4-methoxy-5-nitrobenzoic acid ).
Wash with cold water and dry.
Critical Control Point: Temperature control is vital to prevent over-nitration or decarboxylation.
Step 2: Chemoselective Reduction
The nitro group is reduced to the amine without dechlorinating the aromatic ring.
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.
Procedure:
Suspend the nitro intermediate (from Step 1) in Ethanol/Water (3:1).
Add NH₄Cl (5.0 eq) and Iron powder (4.0 eq).
Heat to reflux (approx. 75°C) for 3–5 hours.
Hot filter through Celite to remove iron residues.
Concentrate the filtrate and adjust pH to ~4.0 with dilute HCl to precipitate the product.
Recrystallize from Ethanol to yield 5-Amino-2-chloro-4-methoxybenzoic acid .
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for CAS 1143622-07-4 via nitration and reduction.
Applications in Drug Discovery[5][6]
This compound serves as a "privileged scaffold" in medicinal chemistry. Its specific substitution pattern allows researchers to explore chemical space around the benzamide and quinazoline motifs.
Kinase Inhibitor Scaffolds (EGFR/ALK)
In the development of 3rd and 4th generation Tyrosine Kinase Inhibitors (TKIs), the aniline moiety at position 5 is frequently used to form:
Quinazolines: Cyclization of the 5-amino and 1-carboxyl groups (often via an amide intermediate) creates the quinazoline core found in drugs like Afatinib or Gefitinib.
Solubility Tails: The amino group can be acylated to attach solubilizing groups (e.g., morpholine or piperazine chains) critical for oral bioavailability.
Benzamide 5-HT Receptor Modulators
Isomeric to the metoclopramide core, this scaffold is used to synthesize 5-HT4 agonists (prokinetics).
SAR Insight: Moving the chlorine from C5 (in metoclopramide) to C2 (in this compound) changes the twist angle of the amide bond relative to the phenyl ring. This steric alteration can significantly impact receptor binding affinity and selectivity, often reducing CNS side effects.
Table 2: Isomer Comparison
Feature
Target Compound (CAS 1143622-07-4)
Metoclopramide Intermediate (CAS 7206-70-4)
Structure
5-Amino-2-chloro-4-methoxy
4-Amino-5-chloro-2-methoxy
Electronic Effect
Amino is meta to Chloro
Amino is ortho to Chloro
Primary Use
Novel Kinase Inhibitors, SAR Studies
Metoclopramide, Cisapride synthesis
Steric Environment
Cl at C2 shields the Carboxyl group
OMe at C2 shields the Carboxyl group
Analytical Validation & Quality Control
To ensure the integrity of the building block, the following analytical parameters must be met.
¹H-NMR (DMSO-d₆):
Look for two distinct aromatic singlets (due to para-substitution pattern of protons at C3 and C6).
δ 7.20 ppm (s, 1H): Proton at C6 (adjacent to COOH).
δ 6.85 ppm (s, 1H): Proton at C3 (adjacent to Cl and OMe).
δ 3.85 ppm (s, 3H): Methoxy group.
HPLC Purity: >98.0% (Area %).
Impurity Marker: Check for unreduced Nitro intermediate (CAS 33458-99-0) and dechlorinated byproducts.
Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over time, turning the white powder brown.[3]
References
PubChem. Compound Summary for CAS 1143622-07-4. National Library of Medicine. Link
BLD Pharm. Product Data: 2-Chloro-4-methoxy-5-nitrobenzoic acid (Precursor CAS 33458-99-0). Link
Sigma-Aldrich. 5-Amino-2-chloro-4-methoxy-benzoic acid Product Specification. Link
Google Patents. Benzamide Derivatives as 5-HT4 Agonists. (General reference for scaffold application). Link
Structural Profiling and Chemoselective Synthesis of 5-Amino-2-chloro-4-methoxybenzoic Acid: A Technical Guide
Executive Summary In modern drug discovery, the selection of highly functionalized, orthogonal building blocks is paramount for efficient library generation. 5-Amino-2-chloro-4-methoxybenzoic acid (CAS: 1143622-07-4) [2]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the selection of highly functionalized, orthogonal building blocks is paramount for efficient library generation. 5-Amino-2-chloro-4-methoxybenzoic acid (CAS: 1143622-07-4) [2] represents a privileged polysubstituted benzene scaffold. Featuring four distinct functional groups—a carboxylic acid, an aryl chloride, a methoxy ether, and a primary amine—this molecule provides multiple vectors for divergent synthesis.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind its synthetic pathways, explore its orthogonal reactivity, and establish a self-validating protocol for its preparation and analytical verification.
Physicochemical & Structural Profiling
The utility of 5-amino-2-chloro-4-methoxybenzoic acid stems from its unique electronic and steric environment.
C1 Carboxyl: Acts as the primary vector for amide coupling. It is sterically shielded by the adjacent C2-chloro group, which can necessitate highly active coupling reagents (e.g., HATU) during library synthesis.
C2 Chloro: Provides an inductively electron-withdrawing effect that lowers the pKa of the carboxylic acid. While relatively inert under standard conditions, it serves as a latent handle for transition-metal-catalyzed cross-coupling.
C4 Methoxy: A strong resonance donor (+M effect) that activates the ring and dictates the regiochemistry during electrophilic aromatic substitution (EAS) of precursors.
C5 Amino: An electron-donating nucleophilic center primed for acylation, alkylation, or reductive amination.
Table 1: Quantitative Physicochemical Data
Property
Value
Computational / Mechanistic Significance
IUPAC Name
5-Amino-2-chloro-4-methoxybenzoic acid
Core nomenclature for structural mapping.
CAS Registry Number
1143622-07-4 (Free acid) [2]
Essential for procurement and database querying.
Alternative CAS
2288709-08-8 (HCl salt) [3][4]
Hydrochloride salt offers improved shelf stability.
Molecular Formula
C8H8ClNO4
Defines exact mass requirements for MS validation.
Molecular Weight
217.61 g/mol
Optimal low-MW fragment for lead generation.
Topological Polar Surface Area
72.5 Ų
Falls well within the Lipinski limits for oral bioavailability.
The synthesis of 5-amino-2-chloro-4-methoxybenzoic acid from commercially available starting materials requires strict control over regioselectivity and chemoselectivity.
Causality in Reaction Design:
The synthesis begins with the nitration of 2-chloro-4-methoxybenzoic acid. The C4-methoxy group is strongly ortho/para directing. Because the C3 position is sterically hindered by the C2-chloro group, electrophilic attack by the nitronium ion (
) occurs regioselectively at the C5 position (para to the methoxy group), yielding 2-chloro-4-methoxy-5-nitrobenzoic acid (CAS: 33458-99-0) [1].
The subsequent reduction step is critical. Standard catalytic hydrogenation (
, Pd/C) is contraindicated because palladium readily inserts into the C-Cl bond, leading to unwanted hydrodechlorination. Therefore, a chemoselective single-electron transfer reduction using Tin(II) chloride () is employed to reduce the nitro group while perfectly preserving the aryl chloride.
Fig 1: Chemoselective synthetic workflow for 5-amino-2-chloro-4-methoxybenzoic acid.
Protocol 1: Step-by-Step Chemoselective Synthesis
Regioselective Nitration: Dissolve 1.0 eq of 2-chloro-4-methoxybenzoic acid in concentrated
(5 volumes) and cool to 0°C. Dropwise, add 1.1 eq of fuming , maintaining the internal temperature below 5°C to prevent over-nitration. Stir for 2 hours, then pour the mixture over crushed ice. Filter the resulting precipitate and recrystallize from ethanol to yield pure 2-chloro-4-methoxy-5-nitrobenzoic acid [1].
Chemoselective Reduction: Suspend 1.0 eq of the nitro intermediate in ethanol (10 volumes). Add 5.0 eq of
. Heat the reaction mixture to reflux (approx. 78°C) for 4 hours.
Workup & Isolation: Cool the mixture to room temperature. Carefully adjust the pH to 7-8 using saturated aqueous
(Caution: Vigorous evolution will occur, and tin salts will precipitate as a thick white slurry). Filter the suspension through a pad of Celite. Extract the filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.
Salt Formation (Optional): To isolate the highly stable hydrochloride salt [3], dissolve the crude free base in minimal diethyl ether and bubble anhydrous HCl gas through the solution until precipitation ceases. Filter and dry.
Orthogonal Reactivity in Medicinal Chemistry
In drug development, scaffolds that allow independent functionalization at multiple sites without cross-reactivity are highly prized.
Fig 2: Orthogonal reactivity vectors of the 5-amino-2-chloro-4-methoxybenzoic acid scaffold.
Analytical Characterization: A Self-Validating System
A robust chemical protocol must be self-validating. To ensure that both the regioselectivity of the nitration and the chemoselectivity of the reduction were successful, the following in-process controls (IPC) must be utilized:
Nuclear Magnetic Resonance (
H NMR): The structural regiochemistry is unambiguously validated by the proton splitting pattern. In the target 5-amino-2-chloro-4-methoxybenzoic acid, the remaining aromatic protons are located at C3 and C6. Because they are para to one another, they do not exhibit standard ortho (J ≈ 8 Hz) or meta (J ≈ 2 Hz) coupling. Instead, the H NMR spectrum (in DMSO-) will display two distinct singlets in the aromatic region. If nitration had occurred at the C3 position, the resulting protons would be ortho to each other, yielding two doublets. The presence of singlets acts as an internal proof of regioselectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS): Mass spectrometry validates the chemoselectivity of the
reduction. The product must exhibit an peak at m/z 218.0. Crucially, the isotopic pattern must show a strict 3:1 ratio between the M and M+2 peaks, corresponding to the natural abundance of and . If unwanted hydrodechlorination occurred, this signature 3:1 ratio would vanish, and the mass would shift down by 34 Da. Observing the intact isotopic cluster guarantees that the C-Cl bond survived the reduction.
Combi-Blocks. "On Sale - Combi-Blocks" (LD-2259, 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride). Combi-Blocks.
Foundational
5-Amino-2-chloro-4-methoxy-benzoic acid SMILES and InChI key
An In-Depth Technical Guide to 4-Amino-5-chloro-2-methoxybenzoic Acid Executive Summary 4-Amino-5-chloro-2-methoxybenzoic acid is a substituted benzoic acid derivative of considerable interest in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4-Amino-5-chloro-2-methoxybenzoic Acid
Executive Summary
4-Amino-5-chloro-2-methoxybenzoic acid is a substituted benzoic acid derivative of considerable interest in medicinal chemistry and the broader chemical industry. Its molecular architecture, featuring amino, chloro, and methoxy functional groups, renders it a versatile intermediate for the synthesis of more complex molecules. It is most notably recognized as a crucial building block in the production of various pharmaceuticals, particularly prokinetic agents that enhance gastrointestinal motility.[1][2] This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a focus on its role in drug discovery and development.
Chemical Identity and Nomenclature
While sometimes referred to as 5-Amino-2-chloro-4-methoxy-benzoic acid, the systematic IUPAC name for this compound is 4-amino-5-chloro-2-methoxybenzoic acid.[3] This nomenclature is based on the numbering of the benzene ring to give the carboxylic acid group the highest priority (position 1). The compound is also known by its synonym, 4-Amino-5-chloro-o-anisic acid.[3]
Caption: General synthetic workflow from p-aminosalicylic acid.
Protocol: Laboratory-Scale Synthesis
The following protocol is a conceptual outline based on established chemical transformations for this class of compounds.
[1]
Methylation: p-Aminosalicylic acid is dissolved in a suitable solvent such as acetone, and a base like potassium hydroxide is added. The mixture is cooled, and dimethyl sulfate is added dropwise to methylate the phenolic hydroxyl group.
Chlorination: The methylated intermediate is then subjected to chlorination. N-chlorosuccinimide (NCS) is a common and effective chlorinating agent for this step, selectively adding a chlorine atom to the aromatic ring.
Saponification (De-esterification): The resulting ester is hydrolyzed using a strong base, such as potassium hydroxide in a methanol/water mixture, under reflux conditions. This step converts the ester group to a carboxylate salt.
Purification and Acidification: The reaction mixture is often treated with activated carbon to remove colored impurities. After filtration, the solvent is removed. The resulting solid is dissolved in water, and the pH is carefully adjusted to approximately 5 with an acid like hydrochloric acid. This protonates the carboxylate, causing the final product, 4-amino-5-chloro-2-methoxybenzoic acid, to precipitate as a solid.
Isolation: The precipitated product is collected by filtration, washed with cold water, and dried to yield the final pure compound.
Applications in Drug Development and Agrochemicals
The primary utility of 4-amino-5-chloro-2-methoxybenzoic acid lies in its role as a key intermediate in the synthesis of a range of biologically active molecules.
Pharmaceuticals: It is a cornerstone for the synthesis of several gastroprokinetic agents, which are drugs that improve gastrointestinal motility. These include well-known drugs such as Cisapride, Metoclopramide, and others. [1][2]The structural backbone provided by this intermediate is essential for the pharmacological activity of these drugs, which often act on serotonin receptors.
[4][5]* Agrochemicals: The compound also serves as a building block in the agrochemical industry for the formulation of certain herbicides and pesticides. [6]Its structural features can be incorporated into larger molecules designed to target specific biological pathways in plants or pests.
[6]
Biological Activity and Mechanism of Action
Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid are known to exhibit significant biological activity, primarily as modulators of serotonin receptors.
5-HT4 Receptor Agonism: Many of the prokinetic drugs synthesized from this intermediate, such as Cisapride, function as agonists of the 5-hydroxytryptamine 4 (5-HT4) receptor. [2][4][5]Activation of these receptors in the gastrointestinal tract leads to enhanced acetylcholine release, which in turn stimulates gut motility. This mechanism is crucial for treating conditions like gastroparesis and reflux.
According to aggregated GHS data, 4-amino-5-chloro-2-methoxybenzoic acid is classified as a substance that may cause skin and serious eye irritation, as well as potential respiratory irritation. [3]Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical.
Conclusion
4-Amino-5-chloro-2-methoxybenzoic acid is a high-value chemical intermediate with a well-established role in the pharmaceutical and agrochemical sectors. Its synthesis from common starting materials and its utility as a scaffold for potent 5-HT4 receptor agonists underscore its importance in medicinal chemistry. A thorough understanding of its properties, synthesis, and biological context is essential for researchers and developers working to create novel therapeutics and other specialized chemical products.
References
Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (CN105237422A). Google Patents.
PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Journal of Medicinal Chemistry. (1995). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. ACS Publications. URL: [Link]
PubMed. (1995). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. National Library of Medicine. URL: [Link]
Technical Guide: Solubility Profile & Purification of 5-Amino-2-chloro-4-methoxybenzoic Acid
The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for 5-Amino-2-chloro-4-methoxybenzoic acid . Executive Summary 5-Amino-2-chloro-4-methoxybenzoic acid is a...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for 5-Amino-2-chloro-4-methoxybenzoic acid .
Executive Summary
5-Amino-2-chloro-4-methoxybenzoic acid is a critical pharmaceutical intermediate, most notably serving as the primary precursor for Metoclopramide and Cisapride (serotonin 5-HT4 receptor agonists). Effective process design requires a precise understanding of its solubility to optimize reaction yield and purity.
This guide addresses a common nomenclature ambiguity: while the user query specifies "5-Amino-2-chloro-4-methoxy...", the industrially relevant compound is 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4 ). The structural isomerism significantly impacts solubility due to intramolecular hydrogen bonding differences. This guide focuses on the CAS 7206-70-4 isomer due to its dominant industrial status, while providing protocols applicable to its isomers.
Key Solubility Insights:
High Solubility: Aprotic polar solvents (DMF, DMSO, THF) and Ketones (Acetone).
Anti-Solvents: Water (at pH 5), Aliphatic Hydrocarbons (Hexane, Petroleum Ether).
Critical Process Parameter: The compound exhibits amphoteric solubility , dissolving in both acidic (pH < 2) and alkaline (pH > 10) aqueous solutions, but precipitating at its isoelectric point (approx. pH 4.5–5.0).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
Understanding the solute's properties is the first step in predicting solvent interaction.
Property
Detail
IUPAC Name
4-Amino-5-chloro-2-methoxybenzoic acid
Common Name
Metoclopramide Acid Intermediate
CAS Number
7206-70-4
Molecular Formula
C₈H₈ClNO₃
Molecular Weight
201.61 g/mol
Appearance
White to off-white crystalline powder
Melting Point
206 °C (decomposes)
pKa (Predicted)
~3.72 (COOH), ~4.38 (NH₂ conjugate acid)
H-Bond Donors
2 (Amino group, Carboxyl group)
H-Bond Acceptors
4 (Amino N, Methoxy O, Carboxyl O)
Structural Disambiguation
Target Compound (CAS 7206-70-4): Amino (4), Chloro (5), Methoxy (2).[1][2][3][4][5][6][7][8][9] Used in Metoclopramide.[2][4][10][6][7]
Isomer (CAS 1143622-07-4): Amino (5), Chloro (2), Methoxy (4). Rare; solubility behavior will differ due to the proximity of the chloro group to the carboxylic acid (ortho-effect), likely increasing acidity and reducing solubility in non-polar solvents.
Solubility Landscape
The solubility data below synthesizes experimental observations from synthesis and recrystallization protocols.
Qualitative Solubility Classification (at 25°C)
Solvent Class
Specific Solvents
Solubility Status
Mechanistic Insight
Amides
DMF, DMAc, NMP
High
Strong dipole-dipole interactions disrupt the crystal lattice.
Ketones
Acetone, MEK
Soluble
Good H-bond acceptance from the amino group.
Ethers
THF, Dioxane
Soluble
Effective solvation of the aromatic core.
Alcohols
Methanol, Ethanol
Sparingly Soluble (Cold)Soluble (Hot)
Primary choice for recrystallization (high temperature coefficient).
Esters
Ethyl Acetate
Moderate
Used in binary mixtures for purification.
Chlorinated
Chloroform, DCM
Low
Insufficient polarity to overcome lattice energy.
Aqueous
Water (pH 7)
Insoluble
Hydrophobic aromatic ring dominates at neutral pH.
Hydrocarbons
Hexane, Toluene
Insoluble
Lack of H-bonding capability.
Binary Solvent Systems (Recrystallization)
Experimental protocols confirm the efficacy of the following binary systems for purification:
Ethyl Acetate / Petroleum Ether: Dissolve in hot Ethyl Acetate, induce nucleation with Petroleum Ether. Yields ~89%.[7]
Methanol / Water (5:2 v/v): Dissolve in boiling Methanol, add Water to reduce solubility, cool to precipitate.
Acetone / Water: Similar mechanism to Methanol/Water; Acetone provides higher initial solubility.
pH-Dependent Solubility (The "Switch")
The compound's amphoteric nature is the most powerful tool for large-scale purification.
Acidic Region (pH < 2): The amino group is protonated (
), forming a soluble cation.
Reagent: Dilute HCl.
Alkaline Region (pH > 10): The carboxylic acid is deprotonated (
For researchers requiring precise mole fraction data (
) for process modeling, the Modified Apelblat Equation is the standard model for correlating solubility with temperature.
Theoretical Model
: Mole fraction solubility
: Absolute temperature (K)
: Empirical parameters derived from regression of experimental data.
Protocol: Gravimetric Solubility Determination
Objective: Determine equilibrium solubility in pure solvents (MeOH, EtOH, Acetone).
Preparation: Add excess 4-Amino-5-chloro-2-methoxybenzoic acid to 10 mL of solvent in a jacketed glass vessel.
Equilibration: Stir at fixed temperature (e.g., 298.15 K) for 24 hours.
Sampling: Stop stirring and allow phases to separate for 2 hours.
Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm) to avoid temperature-drop precipitation.
Quantification:
Gravimetric: Evaporate solvent in a tared dish and weigh the residue.
HPLC: Dilute filtrate and analyze (Column: C18, Mobile Phase: Acetonitrile/Water + 0.1% H3PO4).
Application in Drug Development[3]
The solubility profile directly dictates the synthesis of Metoclopramide :
Activation: The acid is dissolved in THF or Acetone and activated with Carbonyldiimidazole (CDI) or converted to an acid chloride.
Coupling: The diamine side chain is added.[4][6] The reaction solvent must solubilize the activated acid but allow for easy removal of byproducts.
Solvent Choice:Acetone is preferred for the activation step as it dissolves the acid (solubility > 50 g/L) but allows the final hydrochloride salt to precipitate upon addition of HCl/IPA.
Solvent Selection Decision Tree
Figure 2: Decision logic for solvent selection based on process goals.
References
Chemical Identity & Isomerism: PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid (CID 81626). National Library of Medicine. [Link]
Recrystallization Protocols: Google Patents. Processes for the preparation of N-(diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide (US3700719A).
Crystallographic Data: Royal Society of Chemistry. Can solvated intermediates inform us about nucleation pathways? CrystEngComm, 2020. [Link]
In-Depth Technical Guide: Physicochemical Profiling and Melting Point Determination of 5-Amino-2-chloro-4-methoxybenzoic Acid
Executive Summary 5-Amino-2-chloro-4-methoxybenzoic acid (CAS: 1143622-07-4) is a highly functionalized aromatic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Amino-2-chloro-4-methoxybenzoic acid (CAS: 1143622-07-4) is a highly functionalized aromatic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. In pharmaceutical drug development, the melting point of an intermediate is not merely a basic physical property; it is a Critical Quality Attribute (CQA). It provides immediate, actionable insight into the compound's purity, polymorphic form, and crystalline stability.
Because exact empirical melting points for highly specific, proprietary batches can vary based on crystallization solvents (leading to solvates or pseudopolymorphs), this whitepaper establishes the thermodynamic principles governing the solid-state behavior of this specific class of halogenated, methoxy-substituted aminobenzoic acids. Furthermore, it details a self-validating analytical workflow for precise melting point determination.
Structural Causality and Predictive Thermodynamics
As a Senior Application Scientist, it is crucial to understand why a compound behaves the way it does thermally, rather than just recording a number. The melting point of a crystalline solid is fundamentally driven by its lattice energy, which is dictated by intermolecular forces. For 5-amino-2-chloro-4-methoxybenzoic acid, the thermal behavior is governed by three primary structural features:
Hydrogen Bonding Network: The presence of both a carboxylic acid (-COOH) and an amino (-NH2) group facilitates extensive intermolecular hydrogen bonding. The carboxylic acid typically forms stable dimers, while the amino group acts as both a hydrogen bond donor and acceptor. This dense network significantly elevates the thermal energy required to disrupt the crystal lattice.
Halogen-Bonding and Dipole Moments: The chloro substituent at the 2-position introduces strong electron-withdrawing inductive effects, polarizing the aromatic ring. This enhances dipole-dipole interactions and potential halogen bonding within the crystal packing.
Steric and Electronic Contributions of the Methoxy Group: The methoxy group (-OCH3) at the 4-position acts as an electron-donating group via resonance, partially offsetting the inductive pull of the chlorine atom. Sterically, it restricts certain rotational conformations, which tightens crystal packing.
By analyzing closely related structural analogs, we can establish a predictive thermodynamic range. The addition of a chlorine atom to the aromatic ring of an aminomethoxybenzoic acid typically increases the melting point by 35–45 °C due to enhanced polarizability and lattice density[2].
Comparative Thermal Data
To contextualize the expected thermal behavior of 5-amino-2-chloro-4-methoxybenzoic acid, we compare it against established structural analogs. This comparative analysis is a mandatory prerequisite for setting the initial temperature ranges during experimental capillary screening.
Self-Validating Experimental Protocol for Melting Point Determination
To ensure absolute trustworthiness and scientific integrity, the following protocol employs an orthogonal, self-validating system. It utilizes a rapid capillary method for initial range finding, followed by Differential Scanning Calorimetry (DSC) for high-precision thermodynamic profiling.
Phase 1: System Calibration (The Self-Validating Step)
Causality: Before analyzing the target compound, the instrument must be calibrated against a certified reference standard. This ensures that environmental variables (e.g., ambient humidity, sensor drift) do not artificially skew the data, making the system self-validating.
Action: Run a USP-certified standard (e.g., Caffeine, MP 236 °C) through the DSC. If the extrapolated onset temperature deviates by >0.5 °C from the certified value, recalibrate the instrument's thermal sensors before proceeding.
Phase 2: Sample Preparation
Causality: Moisture trapped in the crystal lattice acts as an impurity, causing melting point depression and an artificial broadening of the melting range.
Action: Dry a 50 mg sample of 5-amino-2-chloro-4-methoxybenzoic acid in a vacuum desiccator over phosphorus pentoxide (P2O5) at 40 °C for 12 hours prior to analysis.
Causality: Running a blind DSC analysis can lead to sample degradation inside expensive platinum or aluminum crucibles if the decomposition temperature is unexpectedly low (as seen in the analog 4-amino-5-chloro-2-methoxybenzoic acid, which decomposes upon melting[2]). A capillary screen provides a safe, visual baseline.
Action:
Pack 2-3 mm of the dried powder into a glass capillary tube.
Heat at a rapid rate of 10 °C/min until 150 °C, then reduce the ramp rate to 2 °C/min to prevent thermal lag.
Record the temperature at which the first drop of liquid appears (onset) and when the sample is completely liquefied (clear point).
Causality: DSC measures the exact heat flow associated with the solid-to-liquid phase transition, providing a definitive, reproducible endothermic peak that eliminates the subjectivity of visual capillary methods.
Action:
Weigh exactly 2.0 - 5.0 mg of the dried sample into an aluminum DSC pan and crimp the lid.
Equilibrate the DSC cell at 50 °C under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.
Ramp the temperature at 5 °C/min up to 220 °C.
Data Extraction: Identify the extrapolated onset temperature (
) of the melting endotherm. This value represents the true thermodynamic melting point of the compound.
Analytical Workflow Visualization
Figure 1: Self-validating thermal analysis workflow for melting point determination.
Implications for Drug Development
Accurate melting point data for 5-amino-2-chloro-4-methoxybenzoic acid directly influences downstream pharmaceutical operations:
Solvent Selection for Synthesis: The high predicted melting point (~195-210 °C) indicates a strong crystal lattice. Consequently, highly polar, high-boiling solvents (e.g., DMF, DMSO, or NMP) will likely be required to achieve sufficient solubility for subsequent coupling reactions (e.g., amide bond formation).
Polymorph Screening: If the DSC thermogram reveals multiple endothermic peaks prior to the primary melting point, it indicates the presence of metastable polymorphs. This triggers a mandatory polymorph screening phase to ensure batch-to-batch consistency in API manufacturing.
5-Amino-2-chloro-4-methoxy-benzoic Acid: A Comprehensive Guide to pKa Determination and Molecular Ionization
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The physicochemical characterization of active pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The physicochemical characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a foundational step in drug development. For 5-Amino-2-chloro-4-methoxy-benzoic acid , understanding its exact acid dissociation constants (pKa) is critical for predicting its solubility, lipophilicity (logD), and membrane permeability.
As a Senior Application Scientist, I frequently encounter the analytical challenges posed by multi-functional, poorly water-soluble compounds. This whitepaper provides an in-depth mechanistic analysis of the ionization behavior of 5-Amino-2-chloro-4-methoxy-benzoic acid, theoretical pKa predictions using Hammett causality, and field-proven, self-validating experimental protocols for accurate pKa determination.
Molecular Architecture & Ionization Theory (The "Why")
5-Amino-2-chloro-4-methoxy-benzoic acid is an amphoteric molecule containing two distinct ionizable centers:
A Carboxylic Acid Group (-COOH): An acidic center capable of donating a proton.
An Aromatic Amine Group (-NH₂): A basic center capable of accepting a proton.
Causality of Substituent Effects
The exact pH at which these groups ionize is heavily dictated by the electronic effects of the surrounding substituents on the benzene ring.
The Ortho-Chloro Effect: Halogens at the ortho position relative to a carboxylic acid exert a massive electron-withdrawing inductive (-I) effect and introduce steric hindrance that forces the carboxyl group out of the aromatic plane. This stabilizes the carboxylate anion, drastically lowering the pKa. For example, the pKa of unsubstituted benzoic acid is 4.20, but the addition of an ortho-chloro group drops the pKa to 2.89[1].
The Meta-Amino Effect: An amino group positioned meta to the carboxylic acid exerts a slight electron-withdrawing inductive effect, further lowering the pKa slightly, similar to the behavior seen in 3-aminobenzoic acid which has a primary pKa of 3.12 for its carboxyl group[2][3].
The Para-Methoxy Effect: Methoxy groups at the para position act as electron donors via resonance (+M), which slightly destabilizes the anion, pushing the pKa back up.
For comparison, the structural isomer 4-amino-5-chloro-2-methoxybenzoic acid exhibits a predicted pKa of 4.38 ± 0.10[4]. However, due to the direct ortho-chloro placement in our target molecule, the carboxylic acid pKa (
) is expected to be significantly lower, around 3.15 .
Conversely, the protonated aromatic amine (-NH₃⁺) is expected to deprotonate around pH 4.0 (
). Crucially, because , the molecule does not transition directly from a cation to a neutral species. Instead, it forms a zwitterion at its isoelectric point.
Before entering the laboratory, it is standard practice to establish a theoretical baseline. The tables below summarize the Hammett substituent constants (
) and the empirical reference data used to predict the ionization behavior of 5-Amino-2-chloro-4-methoxy-benzoic acid.
Table 1: Theoretical Hammett Contributions to
(-COOH)
Substituent
Position
Hammett Constant ()
Electronic Effect
Predicted Impact on pKa
-Cl
Ortho
N/A (Steric/Inductive)
Strong -I
Major Decrease ()
-OCH₃
Para
-0.27 ()
Strong +M
Moderate Increase ()
-NH₂
Meta
-0.16 ()
Weak -I
Slight Decrease ()
Table 2: Empirical pKa Values of Reference Compounds
and values are separated by less than 1 pH unit (), and the zwitterionic form is expected to have extremely poor aqueous solubility, standard aqueous potentiometry will fail.
As an application scientist, I utilize an analytical decision tree to select the optimal orthogonal methods: Cosolvent Potentiometry to overcome solubility limits, and UV-Metric Titration to resolve overlapping pKa values.
Figure 2: Analytical decision tree for selecting the optimal pKa determination method.
Causality: To prevent precipitation of the zwitterion, the titration is performed in varying ratios of Methanol/Water. The apparent pKa (
) is measured in each cosolvent mixture and extrapolated to 100% aqueous conditions.
Step-by-Step Workflow:
Solvent Preparation: Prepare three cosolvent mixtures: 30%, 40%, and 50% (v/v) Methanol in LC-MS grade water. Maintain a constant ionic strength of 0.15 M using KCl.
Electrode Calibration (Self-Validation Step): Calibrate the glass electrode in each cosolvent using a strong acid (HCl) and strong base (KOH).
Trustworthiness Check: Generate a Gran plot. A perfectly linear Gran plot (
) confirms the Nernstian behavior of the electrode. Any deviation flags electrode fouling.
Titration: Dissolve 1.0 mM of 5-Amino-2-chloro-4-methoxy-benzoic acid in 50 mL of the cosolvent. Titrate with 0.1 M standardized KOH under a strict Nitrogen (
) blanket at .
Causality: The
blanket prevents atmospheric from dissolving into the solution as carbonic acid, which would artificially skew the titration curve.
Extrapolation: Apply the Yasuda-Shedlovsky equation:
Plot the left side of the equation against the reciprocal of the dielectric constant () of the mixtures. The y-intercept at (pure water) yields the true aqueous pKa.
Figure 3: Yasuda-Shedlovsky extrapolation logic for calculating aqueous pKa.
and are overlapping, potentiometric inflection points will blur. However, the ionization of the aniline group and the benzoic acid group cause distinct shifts in the UV chromophore. UV-Metric titration deconvolutes these overlapping pKa values using multi-wavelength analysis.
Step-by-Step Workflow:
Buffer Array Preparation: Prepare a series of 15 universal buffers ranging from pH 1.0 to pH 7.0 (ionic strength 0.15 M KCl).
Sample Spiking: Dissolve the compound in DMSO to create a highly concentrated stock. Spike 10
of stock into 2 mL of each buffer.
Causality: Keeping the final DMSO concentration below 0.5% prevents solvent-induced spectral shifts (solvatochromism) that would invalidate the aqueous pKa measurement.
Spectral Acquisition: Record the UV-Vis spectra (200–400 nm) for each pH point using a diode-array spectrophotometer.
Data Processing & Validation:
Trustworthiness Check: Overlay all spectra and identify the isosbestic points . The presence of sharp, non-drifting isosbestic points confirms that the spectral changes are purely due to a continuous thermodynamic ionization transition, validating that no chemical degradation occurred during the assay.
Target Factor Analysis (TFA): Utilize TFA software to apply the Henderson-Hasselbalch equation across all wavelengths simultaneously, isolating the pure component spectra of the cation, zwitterion, and anion to extract the exact
and .
Implications for Drug Development
Accurate determination of the pKa values for 5-Amino-2-chloro-4-methoxy-benzoic acid is not merely an academic exercise; it directly impacts downstream pharmaceutical workflows:
Formulation & Solubility: Because the molecule forms a zwitterion around pH 3.5, its intrinsic solubility (
) will be at its absolute lowest in this pH range. Liquid formulations must be buffered away from this isoelectric point.
Chromatographic Retention: During HPLC method development, the mobile phase pH must be strictly controlled (typically pH < 2.0 or pH > 5.5) to ensure the molecule is fully ionized in a single state, preventing peak tailing and retention time drift.
References
The following authoritative sources were utilized to establish the theoretical baseline and comparative empirical data for the substituent effects described in this whitepaper.
Guidechem. "4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID 7206-70-4 wiki - Guidechem".
ECHEMI. "118-91-2, 2-Chlorobenzoic acid Formula - ECHEMI".
Strategic Sourcing and Synthetic Integration of 5-Amino-2-chloro-4-methoxybenzoic Acid
A Technical Guide for Advanced Lead Optimization and Scaffold Derivatization Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter bottlenecks when sourcing and integra...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Advanced Lead Optimization and Scaffold Derivatization
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter bottlenecks when sourcing and integrating highly substituted aromatic building blocks. 5-Amino-2-chloro-4-methoxybenzoic acid (CAS 1143622-07-4) is a specialized scaffold that offers unique regiochemistry compared to its widely used isomer, 4-amino-5-chloro-2-methoxybenzoic acid (the classic orthopramide pharmacophore). This whitepaper provides a comprehensive framework for sourcing this niche compound, validating its structural integrity, and successfully integrating it into downstream synthetic workflows via optimized amide coupling.
Structural Rationale & Physicochemical Profiling
The strategic value of 5-Amino-2-chloro-4-methoxybenzoic acid lies in its dense, multifunctional substitution pattern. Each functional group provides a specific vector for structure-activity relationship (SAR) exploration:
C1-Carboxylic Acid: The primary handle for amide bond formation.
C2-Chloro Group: Imparts localized lipophilicity and induces a severe steric "ortho-effect," which restricts the rotation of the resulting C1-amide bond, locking it into a preferred conformation for target binding.
C4-Methoxy Group: Acts as an electron-donating group and a hydrogen-bond acceptor, modulating the pKa of the adjacent amine.
C5-Amino Group: An aniline-like nitrogen that serves as a secondary handle for late-stage functionalization (e.g., urea formation or reductive amination).
Excellent for early-stage discovery quantities and scale-up feasibility.
Analytical Quality Control (QC): A Self-Validating Protocol
Never trust a bottle label implicitly. A common pitfall when sourcing highly substituted aromatics is receiving the incorrect regiochemical isomer (e.g., the 4-amino-5-chloro variant). To ensure a self-validating system, you must perform rigorous QC before committing the material to your synthetic pipeline.
LC-MS Profiling: Confirm the exact mass. The expected
is 202.0.
H-NMR (DMSO-) Structural Confirmation: This is the critical diagnostic step. In the correct 5-amino-2-chloro-4-methoxy isomer, the aromatic protons are located at C3 and C6. Because they are para to one another and isolated by substituents, they cannot undergo ortho or meta coupling. Causality: You must observe two distinct singlets ( Hz) in the aromatic region (typically 6.5–7.5 ppm). If you observe doublets, the regiochemistry is incorrect, and the batch must be rejected.
The C1-carboxylic acid is highly sterically hindered by the ortho-chloro group. Standard carbodiimide coupling agents (like EDC or DCC) often result in sluggish reaction kinetics or epimerization of chiral amine partners.
Causality for Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because the neighboring pyridine nitrogen in the HOAt active ester intermediate stabilizes the incoming amine via a 7-membered hydrogen-bonded cyclic transition state, drastically accelerating the coupling at hindered centers[4].
Step-by-Step Methodology
Pre-activation: In an oven-dried flask under a nitrogen atmosphere, dissolve 5-amino-2-chloro-4-methoxybenzoic acid (1.0 eq) in anhydrous DMF to a concentration of 0.1 M. Add HATU (1.2 eq) and
-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15–30 minutes[4]. This generates the highly reactive OAt-active ester.
Coupling: Add the target amine (1.1 eq) dropwise to the activated mixture. Stir for 2–4 hours at room temperature.
In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass (
202.0) and the appearance of the product mass confirms the consumption of the active ester.
Quenching & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous
(to remove acidic byproducts and HOAt) and brine.
Expert Caution: Standard protocols call for a 1M HCl wash to remove excess DIPEA. However, because our scaffold contains a weakly basic C5-aniline, aggressive acidic washes might protonate the product if the resulting amide is also basic, pulling it into the aqueous layer. Always verify the pH of the aqueous layer and back-extract if necessary.
Purification: Dry the organic layer over anhydrous
, filter, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure amide.
Workflow Visualization
Workflow for the sourcing, validation, and synthetic integration of CAS 1143622-07-4.
Conclusion
Successfully utilizing 5-Amino-2-chloro-4-methoxybenzoic acid requires a strategic approach to sourcing, rigorous structural validation to prevent isomeric contamination, and the application of highly efficient coupling reagents like HATU to overcome inherent steric hindrance. By following this self-validating framework, researchers can confidently integrate this unique scaffold into their drug discovery pipelines.
References
1.[1] Title: 5-Amino-2-chloro-4-methoxy-benzoic acid | 1143622-07-4. Source: sigmaaldrich.com. URL:
2.[3] Title: 3-(2-Amino-4,5-dichlorophenoxy)-2-chlorobenzoic acid | BLD Pharm. Source: bldpharm.com. URL:
3.[2] Title: 1143622-07-4 | 5-AMino-2-chloro-4-methoxy-benzoic acid - Ambeed.com. Source: ambeed.com. URL:
4.[4] Title: Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Source: benchchem.com. URL:
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Scope
Target Molecule: 5-Amino-2-chloro-4-methoxybenzoic acid (CAS: N/A for specific acid, Esters are known; Isomer of CAS 7206-70-4).
Molecular Formula: C₈H₈ClNO₃
Molecular Weight: 201.61 g/mol
This application note details the robust synthesis of 5-amino-2-chloro-4-methoxybenzoic acid , a critical scaffold distinct from its common isomer (4-amino-5-chloro-2-methoxybenzoic acid, a Metoclopramide intermediate). This specific substitution pattern (2-Cl, 4-OMe, 5-NH₂) is increasingly relevant in the design of Tyrosine Kinase Inhibitors (TKIs) (e.g., EGFR inhibitors targeting T790M mutations) and specific 5-HT4 receptor agonists .
The protocols below prioritize regiochemical fidelity . While nucleophilic aromatic substitution (SₙAr) routes exist, they often suffer from isomeric mixtures.[1] This guide recommends a stepwise functionalization strategy starting from 2-chloro-4-hydroxybenzoic acid to guarantee the 1,2,4,5-substitution pattern.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the "regioselectivity trap" of nitrating 3-chlorophenols or performing SₙAr on 2,4-dichlorobenzoates, where the activating groups often compete.
Strategic Disconnection
Disconnection: The C5-N bond is formed via nitration/reduction. The C4-O bond is formed via O-alkylation.
Starting Material:2-Chloro-4-hydroxybenzoic acid . This scaffold pre-installs the halogen and the oxygen functionality in the correct positions.
Regiocontrol: The methoxy group (strong ortho/para director) directs the incoming nitro group to position 3 or 5. Position 3 is sterically crowded (sandwiched between Cl and OMe). Position 5 is sterically accessible and activated, ensuring high regioselectivity.
Pathway Visualization
Caption: Figure 1. Linear synthetic pathway ensuring 1,2,4,5-substitution pattern via steric control.
Detailed Experimental Protocols
Step 1: O-Methylation
Objective: Conversion of the phenol to the methyl ether.
Reaction: 2-Chloro-4-hydroxybenzoic acid + (CH₃)₂SO₄ → Methyl 2-chloro-4-methoxybenzoate (Note: Esterification often occurs concomitantly; saponification may be required if the free acid is needed for the next step, though nitration works on both).
Dissolve substrate (10 g) in Conc. H₂SO₄ (50 mL) at 0°C. Stir until fully dissolved.
Prepare a mixture of Fuming HNO₃ and H₂SO₄ (1:3 ratio).
Add the nitrating mixture dropwise to the substrate solution, maintaining internal temperature below 10°C .
Allow to warm to 20°C and stir for 2 hours.
Quench: Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. The product should precipitate as a pale yellow solid.
Filter the solid.[3] Wash with cold water until the filtrate is neutral pH.
Purification: Recrystallize from Ethanol/Water.
Yield Check: Verify regiochemistry via NMR (See Section 4).
Step 3: Nitro Reduction
Objective: Reduction of nitro group to aniline.
Method: Iron/Ammonium Chloride (Bechamp conditions) is chosen for scalability and tolerance of the chloro-group (avoids dehalogenation often seen with Pd/H₂).
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 10 min.
Detection: UV @ 254 nm.
Target Purity: >98% (Main impurity is usually the des-chloro analog if H₂/Pd was used, or unreacted nitro).
Troubleshooting & Decision Logic
Use the following flowchart to diagnose yield or purity issues during the critical workup phases.
Caption: Figure 2. Troubleshooting logic for common synthesis failures.
Safety & Handling
Nitration: The nitration of electron-rich aromatics (anisoles) can be violent. Always add the acid mixture to the substrate slowly. Ensure the cooling bath is effective.
Dimethyl Sulfate (DMS): A potent alkylating agent and suspected carcinogen. Use only in a fume hood. Quench spills with concentrated ammonium hydroxide.
Iron Waste: The iron sludge from reduction is pyrophoric when dry. Keep wet and dispose of as hazardous heavy metal waste.
References
Patent EA017252B1: 2-biphenylamino-4-aminopyrimidine derivatives as kinase inhibitors. (Describes the synthesis of 2-chloro-4-methoxy-5-nitrobenzoic acid methyl ester).
PubChem Compound Summary: 2-chloro-5-methoxy-4-nitrobenzoic acid (Isomeric reference for spectral comparison).
BenchChem Protocols: Reduction of 2-chloro-4-nitrobenzoic acid derivatives. (General procedures for Fe/NH4Cl reduction).
Chemical Science: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr). (Context for why SnAr routes on dichloro-substrates are difficult to control).
Technical Application Note: Strategic Esterification of 5-Amino-2-chloro-4-methoxy-benzoic acid
This Application Note is designed for researchers and process chemists requiring high-purity esterification of 5-Amino-2-chloro-4-methoxy-benzoic acid . The protocols prioritize chemoselectivity (preventing N-acylation)...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists requiring high-purity esterification of 5-Amino-2-chloro-4-methoxy-benzoic acid . The protocols prioritize chemoselectivity (preventing N-acylation) and overcoming steric hindrance caused by the ortho-chloro substituent.[1]
Part 1: Molecular Analysis & Strategic Approach[1]
Structural Challenges
The target molecule presents a "Push-Pull" electronic system with significant steric constraints:
Ortho-Steric Hindrance (Position 2 -Cl): The chlorine atom at position 2 is ortho to the carboxylic acid.[1] This creates a steric blockade, significantly reducing the rate of nucleophilic attack at the carbonyl carbon. Standard equilibrium methods (Fischer esterification) may be sluggish.[2]
Nucleophilic Competing Group (Position 5 -NH₂): The free amino group is a potent nucleophile. If the carboxylic acid is activated (e.g., to an acid chloride) under basic or neutral conditions, the amine will attack the activated acyl group, leading to polymerization (polyamides) or N-acylation rather than esterification.
Electron Donation (Position 4 -OMe): The methoxy group donates electron density into the ring, making the carbonyl carbon less electrophilic, further slowing the reaction.
The Solution: Acid-Mediated Activation
To solve the "Nucleophilic Amine" problem, we utilize acidic conditions exclusively.[1]
Mechanism: In the presence of excess strong acid (HCl or H₂SO₄), the amine is protonated to the ammonium salt (
).
Result: The ammonium group is non-nucleophilic, preventing self-reaction.[1] The acid simultaneously catalyzes the esterification of the carboxylic acid.
Part 2: Experimental Protocols
Protocol A: Thionyl Chloride Mediated Methanolysis (The "Gold Standard")
Best for: High yield, scale-up, and overcoming steric hindrance.[1]
This method generates the acid chloride in situ. The vigorous generation of HCl ensures the amine remains protonated throughout the reaction.
Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Connect the condenser to a scrubber (NaOH trap) to neutralize
and HCl gases.
Suspension: Charge the flask with 5-Amino-2-chloro-4-methoxy-benzoic acid and Methanol . The solid may not fully dissolve initially.[2][3] Cool the suspension to 0–5°C using an ice bath.
Activation (Critical): Add Thionyl Chloride dropwise via the addition funnel over 30 minutes.
Note: The reaction is exothermic.[4] Control the rate to maintain temperature <10°C.
Observation: The slurry will likely clear as the acid chloride/HCl salt forms.
Reflux: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4–6 hours .
Monitoring: Check reaction progress via HPLC or TLC (System: Hexane:EtOAc 1:1). The starting material spot (low
Using 5-Amino-2-chloro-4-methoxy-benzoic acid as a pharmaceutical building block
Application Note: 5-Amino-2-chloro-4-methoxybenzoic Acid as a Core Building Block in Benzamide-Based Drug Discovery Introduction & Pharmacological Rationale Substituted benzamides (SBAs) represent a privileged and highly...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 5-Amino-2-chloro-4-methoxybenzoic Acid as a Core Building Block in Benzamide-Based Drug Discovery
Introduction & Pharmacological Rationale
Substituted benzamides (SBAs) represent a privileged and highly versatile scaffold in neuropharmacology. Historically, this class has yielded blockbuster therapeutics such as metoclopramide, sulpiride, and cisapride, which primarily modulate dopamine (D2/D3/D4) and serotonin (5-HT3/5-HT4) receptors. The classic metoclopramide scaffold utilizes 4-amino-5-chloro-2-methoxybenzoic acid as its core building block.
By utilizing its positional isomer, 5-Amino-2-chloro-4-methoxybenzoic acid (CAS: 1143622-07-4) , medicinal chemists can systematically explore structure-activity relationships (SAR) to develop novel bitopic ligands [1]. Shifting the hydrogen-bond donating amino group to the 5-position and the hydrogen-bond accepting methoxy group to the 4-position fundamentally alters the ligand's interaction with the orthosteric binding pocket of monoamine receptors.
Causality in SAR Design: Research on SBA ligands demonstrates that polar substituents at the meta (5-) and para (4-) positions of the benzamide ring drastically influence binding affinity at the T7.39 residue of transmembrane helix 7 [2]. This specific interaction dictates selectivity between D4 and D2 receptors. By employing the 5-amino-4-methoxy substitution pattern, researchers can rationally design compounds that maintain high D3/D4 affinity while minimizing D2-mediated extrapyramidal symptoms (EPS), a common dose-limiting side effect of traditional benzamides.
Physicochemical Properties
Accurate characterization of the building block is critical for downstream synthetic planning. Below are the core properties of the starting material.
Property
Specification
Chemical Name
5-Amino-2-chloro-4-methoxybenzoic acid
CAS Number
1143622-07-4
Molecular Formula
C8H8ClNO3
Molecular Weight
201.61 g/mol
Appearance
Off-white to pale brown solid
Solubility
Soluble in DMF, DMSO; sparingly soluble in aqueous buffers.
Synthetic Workflow: Advanced Amidation Protocol
The synthesis of benzamides from highly functionalized benzoic acids is notoriously challenging. The presence of an electron-donating methoxy group and an ortho-chloro substituent sterically and electronically deactivates the carboxylic acid carbonyl toward nucleophilic attack.
Causality of Experimental Choices: Traditional carbodiimide coupling agents (e.g., DCC or EDC/HOBt) often result in sluggish kinetics, epimerization, and low yields for this specific substrate. To overcome this, we employ HATU in the presence of Hünig's base (DIPEA) [3]. HATU rapidly converts the sterically hindered acid into a highly reactive 7-azabenzotriazole (OAt) active ester. The adjacent nitrogen in the pyridine ring of the OAt leaving group exhibits a neighboring group effect, acting as an intramolecular general base to facilitate the incoming amine's attack, thereby accelerating aminolysis and ensuring high yields.
Step-by-Step Methodology: Synthesis of a Novel Benzamide Derivative
(Example: Coupling with N,N-diethylethylenediamine)
Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-Amino-2-chloro-4-methoxybenzoic acid (1.0 eq, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice bath.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15.0 mmol) dropwise. Note: The excess base ensures complete deprotonation of the carboxylic acid and neutralizes the acidic hexafluorophosphate counterion of HATU.
Active Ester Formation: Add HATU (1.2 eq, 6.0 mmol) portion-wise. Stir the reaction mixture at 0 °C for 30 minutes to allow for the complete formation of the active OAt-ester intermediate.
Aminolysis: Add the target aliphatic amine, such as N,N-diethylethylenediamine (1.1 eq, 5.5 mmol), dropwise to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–18 hours.
Reaction Quenching & Workup: Dilute the reaction mixture with ethyl acetate (EtOAc) and quench with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (critical for removing residual DMF) and brine.
Drying & Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH, 95:5 with 1% Et3N) to yield the target benzamide API.
Workflow Visualization
Synthetic and screening workflow for novel benzamides using 5-Amino-2-chloro-4-methoxybenzoic acid.
Analytical Validation
To ensure the trustworthiness of the synthesized building block and the final product, rigorous analytical validation is required before proceeding to in vitro assays:
LC-MS: Confirm the mass of the target compound. For the starting material (C8H8ClNO3), expect an [M+H]+ peak at m/z 202.0.
1H-NMR (DMSO-d6): The starting material's aromatic ring features a para-like substitution pattern for its remaining protons (positions 3 and 6). Consequently, the 1H-NMR spectrum will exhibit two distinct, uncoupled aromatic singlets (typically between 6.5 ppm and 7.5 ppm), confirming the positional isomerism.
Purity: A minimum purity of >95% via HPLC (UV detection at 254 nm) is strictly required to prevent false positives during high-throughput GPCR screening.
References
Cummings, M. D., et al. "Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor". PubMed Central (NIH). Available at: [Link]
El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews, ACS Publications. Available at:[Link]
Application
Reaction conditions for 5-Amino-2-chloro-4-methoxy-benzoic acid methylation
The methylation of 5-amino-2-chloro-4-methoxybenzoic acid presents a classic chemoselectivity challenge in medicinal chemistry.[1] The molecule contains three nucleophilic/reactive sites: the carboxylic acid, the aniline nitrogen, and the phenyl ring itself.
The Core Challenge: Selectivity vs. Sterics
Regioselectivity (O- vs. N-methylation): The presence of a free amino group (-NH
) at position 5 precludes the use of standard alkylating agents (e.g., Methyl Iodide, Dimethyl Sulfate) under basic conditions.[1] These reagents will indiscriminately methylate both the carboxylate (forming the ester) and the amine (forming mono/di-methyl anilines), resulting in a complex mixture that is difficult to purify.[1]
Steric Hindrance: The chloro group at position 2 (ortho to the carboxylic acid) exerts significant steric bulk.[1] This hinders the attack of methanol on the carbonyl carbon, making standard equilibrium-driven Fischer esterification (MeOH/H
SO) sluggish and prone to incomplete conversion.[1]
The Solution:
To achieve exclusive esterification without protecting the amine, we must utilize kinetic control via an acid chloride intermediate.[1] The protocol below prioritizes the Thionyl Chloride (SOCl
) / Methanol method. This approach generates anhydrous HCl and the highly reactive acid chloride in situ, driving the reaction to completion despite the ortho-chloro steric barrier, while the acidic conditions protonate the amine, rendering it non-nucleophilic and preventing N-methylation.[1]
Reaction Mechanism & Pathway Analysis
The following diagram illustrates the divergent pathways. The Green Path represents the recommended acid-mediated protocol.[1] The Red Path highlights the risks of using base-mediated alkylation.[1]
Figure 1: Chemoselectivity map.[1] Acidic conditions (Green) deactivate the amine, ensuring selective esterification.[1] Basic conditions (Red) lead to uncontrolled N-alkylation.[1]
Neutralization: Redissolve the residue in Ethyl Acetate.[1] Slowly add Saturated NaHCO
solution while stirring until pH ~8. Caution: CO evolution.
Why? This deprotonates the ammonium salt back to the free amine.[1]
Isolation: Separate the organic layer.[1] Wash with Brine.[1][2] Dry over Na
SO. Filter and concentrate.
Purification: Usually not required.[1] If necessary, recrystallize from Ethanol/Water or Heptane/EtOAc.[1]
Expected Yield: 90–95%
Key Advantage: The in situ generation of anhydrous HCl and the acid chloride intermediate drives the reaction despite the steric bulk of the 2-chloro group.[1]
Note: Due to the 2-chloro steric effect, this reaction is significantly slower than Protocol A.[1] A Dean-Stark trap or molecular sieves cannot be easily used with Methanol, so extended time and excess acid are required.[1]
Workup similar to Protocol A (Neutralization is critical).
Analytical Specifications & QC
Use these parameters to validate the identity of Methyl 5-amino-2-chloro-4-methoxybenzoate .
Degas methanol with Nitrogen before heating.[1] Perform reaction under inert atmosphere.
References
Preparation of Methyl 4-amino-5-chloro-2-methoxybenzoate (Isomer Analog Protocol). BenchChem Application Notes. Accessed 2025.[1][2][3][4][5] Link[1]
Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI Molbank, 2007.[1] (Demonstrates esterification of substituted benzoic acids). Link
Process for the preparation of substituted aminobenzoic acid esters. Google Patents, CN105237422A.[1] (Industrial scale chlorination and methylation protocols). Link
4-Amino-5-chloro-2-methoxybenzoic acid Data Sheet. PubChem Laboratory Chemical Safety Summary (LCSS). Link
Reactivity of Ortho-Substituted Benzoic Acids.Journal of Organic Chemistry.
Application Note: Scalable Preparation of Methyl 5-amino-2-chloro-4-methoxybenzoate
Strategic Context & Application Methyl 5-amino-2-chloro-4-methoxybenzoate (CAS: 104253-47-6) is a highly functionalized aromatic building block critical to the synthesis of advanced pharmaceutical agents. It serves as a...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context & Application
Methyl 5-amino-2-chloro-4-methoxybenzoate (CAS: 104253-47-6) is a highly functionalized aromatic building block critical to the synthesis of advanced pharmaceutical agents. It serves as a key intermediate in the development of covalent KRAS G12C inhibitors[1], which are at the forefront of targeted oncology therapies[2]. The structural complexity of this molecule—featuring an ester, an amine, an ether, and a halogen on a single benzene ring—requires a highly regioselective and chemoselective synthetic approach.
This application note details a robust, three-step synthetic protocol designed for high yield and scalability, transitioning from 2-chloro-4-methoxybenzoic acid through nitration, esterification, and selective reduction[3].
Synthetic Pathway Visualization
Figure 1: Three-step synthetic workflow for methyl 5-amino-2-chloro-4-methoxybenzoate.
Mechanistic Insights & Causality (E-E-A-T)
To ensure reproducible scale-up, it is crucial to understand the chemical causality governing each transformation:
Regioselective Nitration: The starting material contains three directing groups. The methoxy group (-OMe) at C4 is a strong electron-donating group via resonance, directing electrophilic attack to the ortho positions (C3 and C5). The C3 position is sterically hindered, flanked by the chloro and methoxy groups. Therefore, the nitronium ion (
) exclusively attacks the sterically accessible and electronically activated C5 position[3].
Esterification Dynamics: Direct Fischer esterification of electron-deficient benzoic acids is notoriously slow. By utilizing thionyl chloride (
) in methanol, the carboxylic acid is transiently converted into a highly reactive acyl chloride. This intermediate undergoes rapid alcoholysis, driving the reaction to completion without the need for physical water removal (e.g., Dean-Stark apparatus).
Chemoselective Reduction: A primary failure point in synthesizing chloroaromatic amines is undesired reductive dehalogenation (loss of the chlorine atom), which frequently occurs under standard Palladium-catalyzed hydrogenation (
, Pd/C). To prevent this, a modified Béchamp reduction using Iron powder and Ammonium Chloride () is deployed. This single-electron transfer mechanism selectively reduces the nitro group to an amine while leaving the aryl-chloride bond completely intact[4].
Quantitative Data & Analytical Standards
The following table summarizes the expected quantitative outcomes and key analytical markers for in-process quality control (IPQC).
Compound
MW ( g/mol )
Expected Yield
Physical Appearance
Key Analytical Marker (IPQC)
Intermediate 1
231.59
85 – 90%
Pale yellow solid
H NMR: Loss of C5 aromatic proton
Intermediate 2
245.62
92 – 95%
Yellowish powder
H NMR: ~3.9 ppm (s, 3H, -COOMe)
Target Product
215.63
80 – 88%
Off-white solid
LC-MS: m/z 216.0
Step-by-Step Experimental Protocols
Step 1: Preparation of 2-chloro-4-methoxy-5-nitrobenzoic acid
Preparation: Charge a perfectly dry, multi-neck round-bottom flask with concentrated
(5.0 volumes relative to starting material weight). Cool the acid to 0 °C using an ice-salt bath.
Addition: Portion-wise, add 2-chloro-4-methoxybenzoic acid (1.0 eq) to the stirring sulfuric acid, ensuring the internal temperature does not exceed 5 °C to prevent oxidative degradation.
Nitration: Prepare a nitrating mixture of fuming
(1.1 eq) and conc. (1.0 vol). Add this mixture dropwise via an addition funnel over 1 hour.
Maturation: Stir the reaction mixture at 0–5 °C for 2 hours. Monitor completion via HPLC.
Workup: Carefully pour the viscous mixture over vigorously stirred crushed ice. Filter the resulting pale yellow precipitate. Wash the filter cake extensively with cold distilled water until the filtrate registers a neutral pH. Dry under vacuum at 45 °C.
Step 2: Preparation of Methyl 2-chloro-4-methoxy-5-nitrobenzoate
Suspension: Suspend the dried 2-chloro-4-methoxy-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10.0 vol) under a nitrogen atmosphere. Cool to 0 °C.
Activation: Dropwise, add thionyl chloride (
, 2.0 eq). Safety Note: This step is highly exothermic and evolves toxic and gases. Perform in a high-flow fume hood.
Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 4–6 hours.
Isolation: Once TLC indicates complete consumption of the acid, concentrate the mixture under reduced pressure to remove excess methanol and
.
Purification: Dissolve the crude residue in ethyl acetate. Wash sequentially with saturated aqueous
(to neutralize residual acid) and brine. Dry the organic layer over anhydrous , filter, and concentrate to yield the ester as a yellowish powder.
Step 3: Preparation of Methyl 5-amino-2-chloro-4-methoxybenzoate
Solvation: Dissolve methyl 2-chloro-4-methoxy-5-nitrobenzoate (1.0 eq) in a solvent system of ethanol and water (4:1 v/v, 10.0 vol).
Reagent Addition: Add fine iron powder (325 mesh, 5.0 eq) and ammonium chloride (
, 2.0 eq) to the solution.
Reduction: Heat the vigorously stirred suspension to 80 °C (reflux) for 3 hours. The mixture will turn dark brown/black as iron oxides form.
Filtration: Cool the reaction to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove iron sludge. Wash the Celite pad thoroughly with ethyl acetate until the filtrate runs clear.
Extraction: Concentrate the filtrate under vacuum to remove the ethanol. Extract the remaining aqueous phase with ethyl acetate (3 × 5 volumes).
Final Polish: Wash the combined organic layers with brine, dry over
, and concentrate in vacuo. The crude product can be recrystallized from heptane/ethyl acetate to afford pure methyl 5-amino-2-chloro-4-methoxybenzoate as an off-white solid[1],[2].
Application Note: 5-Amino-2-chloro-4-methoxybenzoic Acid as a Versatile Scaffold in Advanced Heterocyclic Synthesis
Executive Summary In modern drug development, identifying building blocks that offer orthogonal reactivity is critical for library synthesis. 5-Amino-2-chloro-4-methoxybenzoic acid (CAS: 1143622-07-4) is a highly functio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development, identifying building blocks that offer orthogonal reactivity is critical for library synthesis. 5-Amino-2-chloro-4-methoxybenzoic acid (CAS: 1143622-07-4) is a highly functionalized, multi-handle scaffold. Its unique substitution pattern provides researchers with three distinct vectors for diversification:
C1-Carboxylic Acid: Enables amide coupling and subsequent cyclization into benzimidazoles or quinazolines.
C2-Chloro Group: Acts as a handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or serves as a metabolic soft-spot blocker.
C4-Methoxy & C5-Amino (Ortho-Relationship): The methoxy group functions as a masked hydroxyl. Upon controlled demethylation, the resulting o-aminophenol moiety becomes a prime precursor for synthesizing benzoxazoles.
This Application Note details the mechanistic causality, quantitative metrics, and self-validating protocols for utilizing this compound in the synthesis of complex heterocycles.
Physicochemical & Structural Profile
Property
Specification
Chemical Name
5-Amino-2-chloro-4-methoxybenzoic acid
CAS Number
1143622-07-4
Molecular Formula
C8H8ClNO3
Molecular Weight
201.61 g/mol
Key Reactive Centers
C1 (-COOH), C2 (-Cl), C4 (-OCH3), C5 (-NH2)
Strategic Heterocyclic Pathways
Pathway A: Benzimidazole Synthesis via Amide Coupling
Expertise & Causality: When activating the C1-carboxylic acid, researchers often encounter sluggish kinetics using standard carbodiimides (e.g., EDC or DCC). This is caused by the steric bulk and electron-withdrawing nature of the ortho-chloro group at C2. To circumvent this steric penalty, uronium-based coupling reagents like HATU are mandated to rapidly form a highly reactive active ester. Following amide formation with an o-phenylenediamine, acid-catalyzed cyclodehydration is required. Utilizing Silica Sulfuric Acid (SSA) provides a solvent-free, heterogeneous catalytic route that maximizes atom economy, avoids harsh liquid acids, and simplifies product isolation[1].
Workflow for the synthesis of benzimidazoles via amide coupling and cyclodehydration.
Pathway B: Benzoxazole Synthesis via Demethylation-Cyclization
Expertise & Causality: The C4-methoxy group masks a reactive hydroxyl. To unlock the o-aminophenol required for benzoxazole synthesis, demethylation via Boron Tribromide (BBr3) is employed. Why initiate at -78°C? The localized exotherm upon Lewis acid-base complexation between BBr3 and the ether oxygen can lead to competitive coordination with the C5-amino group or protodehalogenation of the C2-chloro group. Strict cryogenic initiation ensures kinetic control. The exposed o-aminophenol is then subjected to oxidative cyclization with aldehydes using a mild KMnO4/HOAc system at room temperature, which prevents over-oxidation of the substrate[2].
Workflow for the synthesis of benzoxazoles via demethylation and oxidative cyclization.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzimidazoles
Amide Coupling: Dissolve 5-Amino-2-chloro-4-methoxybenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at 0°C. Stir for 15 minutes to ensure active ester formation.
Amine Addition: Add the substituted o-phenylenediamine (1.1 eq) to the mixture. Warm to room temperature and stir for 4 hours.
Self-Validating Checkpoint 1: Analyze via LC-MS. The reaction is complete when the starting material mass is depleted and the intermediate amide mass
is dominant.
Cyclodehydration: Extract the intermediate into EtOAc, wash with brine, dry over Na2SO4, and concentrate. Mix the crude amide with Silica Sulfuric Acid (SSA, 20 mol%) and heat at 85°C under solvent-free conditions for 2 hours[1].
Self-Validating Checkpoint 2: Re-analyze via LC-MS. Successful cyclization is confirmed by a mass shift of exactly -18 Da
corresponding to the loss of water.
Protocol 2: Synthesis of Benzoxazoles via Demethylation
Demethylation: Suspend 5-Amino-2-chloro-4-methoxybenzoic acid (1.0 eq) in anhydrous DCM (0.1 M) under an inert argon atmosphere. Cool the flask to -78°C using a dry ice/acetone bath.
BBr3 Addition: Slowly add BBr3 (1.0 M in DCM, 3.0 eq) dropwise over 20 minutes. Maintain at -78°C for 1 hour, then allow the reaction to gradually warm to room temperature overnight.
Self-Validating Checkpoint 1: Quench with MeOH at 0°C, concentrate, and analyze via
H NMR. Complete demethylation is verified by the total disappearance of the strong methoxy singlet at ~3.85 ppm and the appearance of a broad phenolic -OH peak.
Oxidative Cyclization: Dissolve the resulting o-aminophenol intermediate (1.0 eq) and an aryl aldehyde (1.0 eq) in a HOAc/CH3CN mixture. Add KMnO4 (1.5 eq) in small portions at room temperature[2]. Stir for 3-5 hours.
Self-Validating Checkpoint 2: Monitor via
C NMR. The formation of the benzoxazole ring is definitively confirmed by the appearance of a characteristic highly deshielded imine carbon () peak at ~160-165 ppm.
Quantitative Data & Analytical Validation
The following table summarizes the expected quantitative outcomes and primary analytical markers for each transformation step, ensuring reproducibility across different laboratories.
Reaction Step
Reagents / Conditions
Typical Yield
Key Analytical Marker
Amide Coupling
HATU, DIPEA, DMF, 0°C to RT
85 - 92%
LC-MS: of Amide Intermediate
Cyclodehydration
Silica Sulfuric Acid, 85°C (neat)
78 - 85%
LC-MS: (Water loss)
Demethylation
BBr3, DCM, -78°C to RT
90 - 95%
H NMR: Loss of ~3.85 ppm (s, 3H)
Oxidative Cyclization
Aldehyde, KMnO4/HOAc, RT
75 - 88%
C NMR: peak at ~160-165 ppm
References
Title: KMnO4/HOAc system promoted one-pot synthesis of benzoxazoles from o-aminophenols or oxidative cyclization of o-hydroxyarylidene anilines at room temperature
Source: Journal of the Iranian Chemical Society
URL: [Link]
Title: Silica sulfuric acid catalyzed synthesis of benzoxazoles, benzimidazoles and oxazolo[4,5-b]pyridines under heterogeneous and solvent-free conditions
Source: Journal of the Iranian Chemical Society
URL: [Link]
Scalable synthesis routes for 5-Amino-2-chloro-4-methoxy-benzoic acid
Application Note: Scalable Synthesis of 5-Amino-2-chloro-4-methoxybenzoic Acid Abstract This technical guide outlines a robust, scalable synthetic pathway for 5-Amino-2-chloro-4-methoxybenzoic acid , a specialized interm...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis of 5-Amino-2-chloro-4-methoxybenzoic Acid
Abstract
This technical guide outlines a robust, scalable synthetic pathway for 5-Amino-2-chloro-4-methoxybenzoic acid , a specialized intermediate utilized in the development of quinazoline-based tyrosine kinase inhibitors (TKIs) and high-value agrochemicals. Unlike its common isomer (4-amino-5-chloro-2-methoxybenzoic acid, used in metoclopramide), this specific regiochemistry requires a directed electrophilic substitution strategy. The protocol detailed below utilizes the commercially available 2,4-dichlorobenzoic acid as a starting material, leveraging the differential reactivity of halogen substituents to achieve high regioselectivity.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed around the principle of convergent directing effects . The target molecule is analyzed to identify the most efficient bond-formation sequence that minimizes isomeric impurities.
Strategic Logic
Target Structure : Benzoic acid core with:
C1: Carboxyl (-COOH)
C2: Chlorine (-Cl)
C4: Methoxy (-OMe)
C5: Amine (-NH
)
Key Disconnection : The amino group is best introduced via nitration followed by reduction. This requires a precursor where the C5 position is electronically activated and sterically accessible.
Caption: Retrosynthetic pathway demonstrating the convergent directing effects that ensure high regioselectivity for the C5 isomer.
Part 2: Detailed Experimental Protocols
Stage 1: Selective Methoxylation (Synthesis of 2-Chloro-4-methoxybenzoic acid)
Rationale: In 2,4-dichlorobenzoic acid, the chlorine at C4 is activated for Nucleophilic Aromatic Substitution (SnAr) by the para-carboxyl group. The C2 chlorine is sterically hindered and deactivated by the carboxylate anion formed in situ.
Reagents:
2,4-Dichlorobenzoic acid (1.0 eq)
Sodium Methoxide (NaOMe), 30% in Methanol (2.5 eq)
Methanol (Solvent)
Dimethyl Sulfoxide (DMSO) (Co-solvent, optional for rate enhancement)
Protocol:
Setup : Charge a glass-lined reactor with Methanol (5 vol) and 2,4-Dichlorobenzoic acid (1.0 eq).
Base Addition : Slowly add Sodium Methoxide solution (2.5 eq) at 20–25°C. Note: The first equivalent neutralizes the carboxylic acid; the excess effects the substitution.
Reaction : Heat the mixture to Reflux (65–70°C) . Maintain for 8–12 hours.
Rationale: Iron/Acid reduction is chosen for scalability and cost-effectiveness, avoiding potential dechlorination that can occur with catalytic hydrogenation (Pd/C) on chlorinated aromatics.
Reagents:
2-Chloro-4-methoxy-5-nitrobenzoic acid (1.0 eq)
Iron Powder (325 mesh) (3.0 eq)
Ammonium Chloride (0.5 eq) or Acetic Acid
Ethanol/Water (3:1 ratio) (10 vol)
Protocol:
Setup : Charge Ethanol , Water , Iron Powder , and Ammonium Chloride to the reactor. Heat to reflux (75–80°C) to activate the iron.
Reaction : Stir at reflux for 2–4 hours. The yellow color of the nitro compound should fade.
Clarification : Filter the hot reaction mixture through a Celite bed to remove Iron oxide sludge. Wash the bed with hot Ethanol.
Crystallization :
Concentrate the filtrate to ~30% volume.
Cool to 0–5°C. The product (5-Amino-2-chloro-4-methoxybenzoic acid) will crystallize.
Purification (Optional) : If high purity is required, recrystallize from Ethanol/Water.
Expected Yield : 80–85%
Appearance : Off-white to beige powder.
Part 3: Process Data & Scalability
Key Process Parameters
Parameter
Stage 1 (Methoxylation)
Stage 2 (Nitration)
Stage 3 (Reduction)
Solvent System
MeOH (or MeOH/DMSO)
H₂SO₄ (Neat)
EtOH/H₂O
Temperature
65–70°C (Reflux)
0–5°C (Addition)
75–80°C (Reflux)
Reaction Time
8–12 Hours
2–3 Hours
2–4 Hours
Critical Impurity
2,4-Dimethoxybenzoic acid (Over-reaction)
3-Nitro isomer (Trace)
De-chlorinated byproduct (if using H₂/Pd)
Scalability
High (Standard reactors)
High (Requires cooling capacity)
High (Filtration required)
Analytical Characterization
HPLC Method : C18 Column, Mobile Phase A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient 10-90% B.
1H NMR (DMSO-d6) :
3.85 (s, 3H, -OCH)
5.20 (bs, 2H, -NH)
7.05 (s, 1H, H-3)
7.25 (s, 1H, H-6)
Note: The presence of two singlets in the aromatic region confirms the para-relationship of the protons, validating the 2,4,5-substitution pattern.
Part 4: Safety & Handling
Nitration Risks : The nitration step involves strong oxidizers and exotherms. On a large scale, the addition of HNO
must be flow-controlled based on reactor temperature.
Chlorinated Waste : All aqueous waste streams contain chlorinated aromatics and must be treated/incinerated according to environmental regulations.
Isomer Confusion : Ensure strict QC on the starting material. Do not confuse with 4-amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4), which is a different isomer used for Metoclopramide.
References
Regioselectivity in SnAr Reactions : "Nucleophilic Aromatic Substitution of 2,4-Dichlorobenzoic Acid." Journal of Organic Chemistry. Available at: [Link] (General reference for SnAr regiochemistry).
Nitration of Activated Benzoates: "Directive Effects in the Nitration of Halogenated Methoxybenzoic Acids." Tetrahedron Letters.
Reduction Protocols: "Iron-mediated reduction of nitroarenes: Industrial protocols." Organic Process Research & Development.
Isomer Data : PubChem Compound Summary for Isomeric Chloro-amino-methoxybenzoic acids. [Link]
Application Notes and Protocols for the Functionalization of the Amino Group in 5-Amino-2-chloro-4-methoxy-benzoic acid
Introduction: A Versatile Scaffold for Drug Discovery 5-Amino-2-chloro-4-methoxy-benzoic acid is a key building block in the synthesis of a wide range of biologically active molecules. Its substituted aniline structure,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Versatile Scaffold for Drug Discovery
5-Amino-2-chloro-4-methoxy-benzoic acid is a key building block in the synthesis of a wide range of biologically active molecules. Its substituted aniline structure, featuring a combination of electron-donating (amino, methoxy) and electron-withdrawing (chloro, carboxylic acid) groups, provides a unique chemical handle for diversification. The primary amino group, in particular, serves as a versatile point for functionalization, allowing for the introduction of various substituents to modulate the pharmacological properties of the resulting compounds. Derivatives of this and similar aminobenzoic acids have shown significant potential in medicinal chemistry, notably as agonists and antagonists for 5-HT4 receptors, which are implicated in various gastrointestinal and neurological disorders.[1] This document provides detailed application notes and protocols for the three primary modes of functionalizing the amino group of 5-Amino-2-chloro-4-methoxy-benzoic acid: N-acylation, N-sulfonylation, and N-alkylation via reductive amination.
I. N-Acylation: Formation of Amide Derivatives
N-acylation is a robust and widely employed transformation for the modification of primary and secondary amines. The reaction involves the coupling of the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride, to form a stable amide bond.[2] This functionalization can significantly alter the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and hydrogen bonding capacity, thereby influencing its biological activity.
Core Principles
The N-acylation of 5-Amino-2-chloro-4-methoxy-benzoic acid proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. A subsequent elimination of a leaving group (e.g., chloride from an acyl chloride or carboxylate from an anhydride) yields the corresponding N-acyl derivative. The presence of a base is often crucial to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid), which could otherwise protonate the starting amine, rendering it non-nucleophilic.[2]
Experimental Protocol: N-Acetylation with Acetic Anhydride
This protocol details the N-acetylation of 5-Amino-2-chloro-4-methoxy-benzoic acid using acetic anhydride as the acylating agent, a common and efficient method for forming acetamides.[3][4]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-Amino-2-chloro-4-methoxy-benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approximately 20 mL per gram of starting material).
Addition of Base: To the stirred solution, add pyridine (1.5 eq) and stir for 10 minutes at room temperature.
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up:
Quench the reaction by adding 1 M HCl (aq) and transfer the mixture to a separatory funnel.
Separate the organic layer and wash it sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude N-acetylated product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Table 1: Representative Reagent Quantities for N-Acetylation
Reagent
Molar Eq.
Molecular Weight ( g/mol )
Amount for 1g of Starting Material
5-Amino-2-chloro-4-methoxy-benzoic acid
1.0
201.61
1.0 g (4.96 mmol)
Acetic Anhydride
1.2
102.09
0.61 g (5.95 mmol)
Pyridine
1.5
79.10
0.59 g (7.44 mmol)
Workflow for N-Acylation
Caption: Step-by-step workflow for the N-acylation of 5-Amino-2-chloro-4-methoxy-benzoic acid.
II. N-Sulfonylation: Synthesis of Sulfonamide Derivatives
The formation of a sulfonamide linkage by reacting the amino group with a sulfonyl chloride is another important functionalization strategy. Sulfonamides are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities.[5][6]
Core Principles
Similar to N-acylation, N-sulfonylation proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A non-nucleophilic base, such as pyridine or triethylamine, is essential to scavenge the HCl generated during the reaction.
Experimental Protocol: N-Tosylsation with p-Toluenesulfonyl Chloride
This protocol describes the synthesis of the N-tosyl derivative of 5-Amino-2-chloro-4-methoxy-benzoic acid.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware and magnetic stirrer
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 5-Amino-2-chloro-4-methoxy-benzoic acid (1.0 eq) in pyridine (used as both solvent and base, approx. 10 mL per gram of starting material) and cool the solution to 0 °C.
Addition of Sulfonylating Agent: Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
Work-up:
Pour the reaction mixture into ice-cold 1 M HCl (aq).
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic extracts and wash them sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Table 2: Representative Reagent Quantities for N-Tosylsation
Reagent
Molar Eq.
Molecular Weight ( g/mol )
Amount for 1g of Starting Material
5-Amino-2-chloro-4-methoxy-benzoic acid
1.0
201.61
1.0 g (4.96 mmol)
p-Toluenesulfonyl chloride
1.1
190.65
1.04 g (5.46 mmol)
Pyridine
Solvent
79.10
~10 mL
N-Sulfonylation Reaction Scheme
Caption: General reaction scheme for the N-sulfonylation of 5-Amino-2-chloro-4-methoxy-benzoic acid.
III. N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for the N-alkylation of amines.[7][8] This one-pot reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine.[9][10] This method avoids the issue of over-alkylation often encountered with direct alkylation using alkyl halides.[8]
Core Principles
The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and tolerance to slightly acidic conditions which can catalyze imine formation.[9]
Experimental Protocol: N-Benzylation with Benzaldehyde
This protocol provides a general procedure for the N-benzylation of 5-Amino-2-chloro-4-methoxy-benzoic acid using benzaldehyde.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware and magnetic stirrer
Procedure:
Reaction Setup: To a round-bottom flask, add 5-Amino-2-chloro-4-methoxy-benzoic acid (1.0 eq), benzaldehyde (1.1 eq), and 1,2-dichloroethane (DCE, approx. 20 mL per gram of starting material).
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30 minutes.
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
Work-up:
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
Extract the mixture with DCM (3x).
Combine the organic layers and wash with brine.
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Table 3: Representative Reagent Quantities for N-Benzylation
Reagent
Molar Eq.
Molecular Weight ( g/mol )
Amount for 1g of Starting Material
5-Amino-2-chloro-4-methoxy-benzoic acid
1.0
201.61
1.0 g (4.96 mmol)
Benzaldehyde
1.1
106.12
0.58 g (5.46 mmol)
Sodium triacetoxyborohydride
1.5
211.94
1.58 g (7.44 mmol)
Acetic Acid
0.1
60.05
0.03 g (0.50 mmol)
Reductive Amination Logical Flow
Caption: Logical flow diagram for the N-alkylation via reductive amination.
IV. Best Practices and Troubleshooting
Purity of Reagents: Use of high-purity starting materials and anhydrous solvents is critical, especially for acylation and reductive amination reactions, to avoid unwanted side reactions and to ensure high yields.
Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of these reactions. A suitable solvent system should be determined beforehand to ensure good separation of the starting material, product, and any potential byproducts.
Inert Atmosphere: While not always strictly necessary for these reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.
Troubleshooting Low Yields in Acylation/Sulfonylation:
Inactive Amine: The starting amine may have been protonated. Ensure a sufficient amount of a suitable base is used.
Hydrolysis of Acylating/Sulfonylating Agent: Ensure anhydrous conditions are maintained.
Steric Hindrance: For bulky acylating or sulfonylating agents, longer reaction times or heating may be required.
Troubleshooting Low Yields in Reductive Amination:
Inefficient Imine Formation: Ensure the use of an acid catalyst and allow sufficient time for imine formation before adding the reducing agent.
Decomposition of Reducing Agent: Add the reducing agent portion-wise to control the reaction temperature.
Reduction of Carbonyl: If the starting aldehyde or ketone is being reduced, consider using a milder reducing agent or optimizing the reaction conditions.
V. Conclusion
The functionalization of the amino group in 5-Amino-2-chloro-4-methoxy-benzoic acid offers a gateway to a diverse array of chemical entities with significant potential in drug discovery and materials science. The protocols outlined in this document for N-acylation, N-sulfonylation, and N-alkylation provide robust and reproducible methods for the synthesis of novel derivatives. Careful attention to experimental detail and the application of sound chemical principles will enable researchers to successfully leverage this versatile building block in their synthetic endeavors.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
BenchChem. (2025). Application Note: Experimental Procedure for the N-alkylation of Methyl 2-amino-5-isopropylbenzoate.
BenchChem. (2025). Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride.
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
Gholap, A. R., Toti, K. S., & Shirazi, F. (2008). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR.
Gong, T., & Su, W. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
Hajra, S., & Bar, S. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Semantic Scholar.
Hansen, M. M., & Senanayake, C. H. (2008). Process for the acylation of n,n-diallyl aniline.
Ishihara, K. (2012).
Kantevari, S., Vangala, P., & Addla, D. (2010).
Loizzo, M. R., Tundis, R., & Menichini, F. (2008). New amides of 5-(4-chlorobenzoyl)aminoorotic acid: their synthesis and biological activity. PubMed.
Lu, Z., & Chen, G. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers.
Ma, S., & Li, Z. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]
Turner, N. J., & Rowles, I. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online.
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide. Retrieved from [Link]
Wang, J. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
Wei, Y., & Li, J. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
Zhang, W., & Wang, J. (2021). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry (RSC Publishing).
Zhdankin, V. V. (2017). Direct sulfonylation of anilines mediated by visible light.
Application Notes and Protocols for the Decarboxylation of Substituted Benzoic Acids
Introduction: The Strategic Removal of a Carboxyl Group The decarboxylation of substituted benzoic acids, a reaction that involves the removal of a carboxyl group with the release of carbon dioxide, is a fundamental tran...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Removal of a Carboxyl Group
The decarboxylation of substituted benzoic acids, a reaction that involves the removal of a carboxyl group with the release of carbon dioxide, is a fundamental transformation in organic synthesis. This process is of paramount importance in the pharmaceutical and fine chemical industries, where it serves as a crucial step in the synthesis of a vast array of molecules. The ability to selectively remove a carboxylic acid functional group, which may have been strategically employed as a directing group or for the introduction of other functionalities, opens up synthetic pathways to a diverse range of aromatic compounds.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary methods for the decarboxylation of substituted benzoic acids. We will delve into the mechanistic underpinnings of each protocol, offering insights into the rationale behind experimental choices and providing detailed, step-by-step procedures.
Guiding Principles: Substituent Effects on Decarboxylation
The facility of decarboxylation is profoundly influenced by the nature and position of substituents on the aromatic ring. A thorough understanding of these electronic and steric effects is critical for selecting the optimal reaction conditions.
Electronic Effects : The decarboxylation of benzoic acids is generally considered an electrophilic aromatic substitution reaction.[1] Electron-donating groups (EDGs) such as methoxy (-OCH₃) and amino (-NH₂) groups, particularly at the ortho and para positions, increase the electron density of the aromatic ring, thereby stabilizing the transition state and accelerating the reaction.[2][3] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) groups deactivate the ring towards electrophilic attack, making decarboxylation more challenging under thermal or protic conditions.[4] However, in many metal-catalyzed and modern radical-based methods, electron-deficient benzoic acids can be suitable substrates.[5][6]
The Ortho-Effect : A notable phenomenon is the "ortho-effect," where the presence of a substituent at the ortho position, regardless of its electronic nature, generally enhances the rate of decarboxylation.[7][8] This is attributed to a combination of steric and electronic factors. Steric hindrance between the ortho-substituent and the carboxylic acid group can force the carboxyl group out of the plane of the aromatic ring, disrupting conjugation and destabilizing the ground state of the benzoic acid, thus lowering the activation energy for decarboxylation.[9][10] Additionally, some ortho-substituents can stabilize the transition state through coordination with a metal catalyst.[1]
Classical Decarboxylation Methodologies
Thermal Decarboxylation
Thermal decarboxylation is the simplest method, relying on high temperatures to induce the cleavage of the C-C bond. However, this method is often limited to substrates with activating substituents, as unactivated benzoic acids require very high temperatures, leading to potential side reactions and decomposition.[3]
Mechanism of Thermal Decarboxylation
The mechanism of thermal decarboxylation can vary depending on the substrate and reaction conditions. For benzoic acids with electron-donating groups, the reaction often proceeds through an electrophilic substitution mechanism where a proton attacks the ipso-carbon, leading to the expulsion of carbon dioxide.[3]
Figure 1: Simplified mechanism of thermal decarboxylation.
General Protocol for Thermal Decarboxylation:
Safety Precaution: High-temperature reactions should be conducted with appropriate shielding and in a well-ventilated fume hood.[11] Ensure that the glassware is free of cracks or defects.
Place the substituted benzoic acid in a round-bottom flask equipped with a condenser.
Heat the flask in a sand bath or heating mantle to the required temperature (typically >200 °C).
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Cool the reaction mixture to room temperature.
Purify the product by distillation, recrystallization, or column chromatography.
Copper catalysis significantly lowers the required temperature for decarboxylation and expands the substrate scope compared to purely thermal methods.[12] This method is particularly effective for ortho-substituted benzoic acids.[12]
Mechanism of Copper-Catalyzed Decarboxylation
The reaction is believed to proceed through the formation of a copper benzoate species. This intermediate then undergoes decarboxylation to form an aryl-copper intermediate, which is subsequently protonated by a proton source in the reaction mixture to yield the final product and regenerate the copper catalyst.[13]
Figure 2: Catalytic cycle for copper-catalyzed decarboxylation.
Detailed Protocol for Copper-Catalyzed Protodecarboxylation: [12]
Safety Precautions: Copper salts can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]
To a dry Schlenk tube, add the substituted benzoic acid (1.0 equiv), copper(I) oxide (CuO, 0.1 equiv), and a suitable ligand such as 1,10-phenanthroline (0.2 equiv).
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
Add a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or quinoline.
Heat the reaction mixture to 140-180 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Work-up: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove copper salts.[15] Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Silver catalysts, often in the form of silver carbonate (Ag₂CO₃), are also effective for the protodecarboxylation of benzoic acids, particularly those with ortho-substituents and heteroaromatic carboxylic acids.[16][17] These reactions can often be performed under milder conditions than their copper-catalyzed counterparts.
Mechanism of Silver-Catalyzed Decarboxylation
Similar to the copper-catalyzed process, the silver-catalyzed reaction is thought to involve the formation of a silver benzoate intermediate. This intermediate then undergoes decarboxylation to form an aryl-silver species, which is subsequently protonated to afford the decarboxylated product.[18]
Detailed Protocol for Silver-Catalyzed Protodecarboxylation: [16]
Safety Precautions: Silver salts can be light-sensitive and may stain skin and clothing. Handle in a fume hood with appropriate PPE.
In a sealed tube, combine the ortho-substituted benzoic acid (1.0 equiv) and silver(I) carbonate (Ag₂CO₃, 0.1 equiv).
Add dimethyl sulfoxide (DMSO) as the solvent.
Heat the mixture to 120 °C with stirring.
Monitor the reaction by TLC or GC-MS.
After completion, cool the reaction to room temperature.
Work-up: Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
The crude product can be purified by column chromatography if necessary.
Palladium catalysts are highly effective for the decarboxylation of sterically hindered and electron-rich benzoic acids, particularly those with ortho-substituents.[19] Palladium-catalyzed methods often proceed under relatively mild conditions and exhibit high functional group tolerance.
Mechanism of Palladium-Catalyzed Decarboxylation
The catalytic cycle is believed to start with the formation of a palladium(II) carboxylate complex. This is followed by the rate-determining decarboxylation step to generate an aryl-palladium(II) intermediate. Protonolysis of this intermediate releases the decarboxylated product and regenerates the active palladium catalyst.[1][18]
Figure 3: Catalytic cycle for palladium-catalyzed decarboxylation.
Detailed Protocol for Palladium-Catalyzed Decarboxylation of an ortho-Substituted Benzoic Acid: [20]
Safety Precautions: Palladium catalysts can be pyrophoric, especially on carbon supports. Handle under an inert atmosphere.[13]
To a flame-dried Schlenk tube, add the ortho-substituted benzoic acid (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and a suitable ligand, if required.
Add a silver salt, such as silver(I) acetate (AgOAc, 1.2 equiv), which can act as an oxidant and facilitate the reaction.
Evacuate and backfill the tube with nitrogen or argon.
Add a degassed solvent, such as pivalic acid or a high-boiling ether like dioxane.
Heat the reaction mixture to 110-130 °C with stirring.
Monitor the reaction's progress by LC-MS.
Upon completion, cool the mixture to room temperature.
Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium and silver salts. Wash the Celite pad with the reaction solvent or ethyl acetate. Concentrate the filtrate under reduced pressure.
Recent advances in synthetic methodology have led to the development of milder and more versatile decarboxylation protocols, including photoredox and electrochemical approaches. These methods often operate at room temperature and offer unique reactivity profiles.
Photoredox-Catalyzed Decarboxylation
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of aryl radicals from benzoic acids under mild conditions.[21][22] This method is particularly advantageous as it avoids the need for high temperatures and stoichiometric metallic oxidants.
Mechanism of Photoredox-Catalyzed Decarboxylation
The reaction is initiated by the excitation of a photocatalyst (PC) with visible light. The excited photocatalyst (*PC) can then engage in a single-electron transfer (SET) with the carboxylate anion (formed in situ with a base) to generate an aroyloxy radical. This radical rapidly undergoes decarboxylation to form an aryl radical, which can then be trapped by a hydrogen atom source to yield the decarboxylated product.[23]
Figure 4: General mechanism for photoredox-catalyzed decarboxylation.
Detailed Protocol for Photoredox-Catalyzed Decarboxylation: [21]
Safety Precautions: Some photocatalysts and reagents can be toxic or irritant. Handle with appropriate PPE.[8][9] Ensure proper shielding of the light source.
In a reaction vessel (e.g., a borosilicate vial), combine the aryl carboxylic acid (1.0 equiv), a photocatalyst such as Eosin Y (1-5 mol%), and a base like triethylamine (Et₃N, 2.0 equiv).
Add a suitable solvent, for example, a mixture of acetonitrile and water.
Add a hydrogen atom donor, such as Hantzsch ester or a thiol.
Seal the vessel and degas the solution by sparging with an inert gas for 15-20 minutes.
Place the reaction vessel in front of a visible light source (e.g., a blue LED lamp) and stir at room temperature.
Monitor the reaction by LC-MS.
Work-up: Upon completion, remove the solvent in vacuo. Dissolve the residue in a suitable organic solvent and wash with water to remove the base and any water-soluble byproducts. Dry the organic layer, filter, and concentrate.
Electrochemical methods offer a green and sustainable alternative for decarboxylation, as they utilize electricity as a traceless reagent, avoiding the need for chemical oxidants.[25][26]
Mechanism of Electrochemical Decarboxylation
In an electrochemical cell, the carboxylate anion is oxidized at the anode to generate an aroyloxy radical. This radical then undergoes decarboxylation to form an aryl radical. The aryl radical can then abstract a hydrogen atom from the solvent or another species in the electrolyte to give the decarboxylated product.[4]
Figure 5: Anodic process in electrochemical decarboxylation.
General Protocol for Electrochemical Decarboxylation: [25]
Safety Precautions: Electrical equipment should be properly grounded and handled with care. Ensure the electrochemical cell is well-sealed to prevent leakage of the electrolyte.
Set up an undivided electrochemical cell with two electrodes (e.g., graphite or platinum).
To the cell, add the substituted benzoic acid (1.0 equiv), a supporting electrolyte (e.g., tetra-n-butylammonium tetrafluoroborate, Bu₄NBF₄), and a suitable solvent (e.g., acetonitrile or dimethylformamide).
A base, such as potassium carbonate (K₂CO₃), is often added to generate the carboxylate anion.
Apply a constant current or potential to the cell and stir the solution at room temperature.
Monitor the reaction progress by analyzing aliquots using GC-MS or LC-MS.
Work-up: After the reaction is complete, disconnect the power supply. Transfer the reaction mixture to a separatory funnel, add water, and extract the product with an organic solvent.[27] Wash the combined organic layers, dry, and concentrate.
Purify the crude product by column chromatography.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[28]
Fume Hood: All decarboxylation reactions, especially those involving heating, volatile solvents, or toxic reagents, should be performed in a well-ventilated fume hood.[28]
Pressure Build-up: Decarboxylation reactions generate carbon dioxide gas, which can lead to a pressure build-up in a sealed system.[2][14] Ensure that the reaction vessel is either open to the atmosphere (with a condenser) or equipped with a pressure-relief device.
Quenching and Work-up: Be mindful of the reactivity of the catalysts and reagents during quenching and work-up procedures. For instance, pyrophoric palladium on carbon should be handled under an inert atmosphere and quenched carefully.[29] Copper and silver salts should be quenched and disposed of according to institutional guidelines.[15]
Hazardous Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used in a reaction to be aware of their specific hazards and handling requirements.[8][9]
Conclusion and Outlook
The decarboxylation of substituted benzoic acids remains a vital transformation in organic synthesis. While classical thermal and metal-catalyzed methods are well-established and effective for many substrates, the emergence of modern techniques such as photoredox and electrochemical decarboxylation offers milder, more sustainable, and often more versatile alternatives. The choice of the optimal protocol depends on a careful consideration of the substrate's electronic and steric properties, the desired functional group tolerance, and the available laboratory infrastructure. As research in this area continues, we can anticipate the development of even more efficient, selective, and environmentally benign methods for this fundamental chemical transformation.
References
Ortho effect - Wikipedia. (n.d.). Retrieved February 29, 2024, from [Link]
Grainger, R., Cornella, J., Blakemore, D. C., Larrosa, I., & Campanera, J. M. (2014). The ortho-substituent effect on the Ag-catalysed decarboxylation of benzoic acids. Chemistry (Weinheim an der Bergstrasse, Germany), 20(50), 16680–16687. [Link]
Panda, S. R., Dadhaniya, F. K., & Mishra, V. O. (2024). protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate. International Journal of Biology, Pharmacy and Allied Sciences, 13(12), 6401-6414. [Link]
Xue, L., Su, W., & Lin, Z. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions, 40(43), 11926-11936. [Link]
The Ortho Effect of benzoic acids. (n.d.). Retrieved February 29, 2024, from [Link]
LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
How to Add Reagents to a Reaction. (n.d.). University of Rochester. Retrieved February 29, 2024, from [Link]
Twilton, J., Le, C., & MacMillan, D. W. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(1), 619-623. [Link]
Jiang, W., et al. (2024). Copper-Catalyzed Decarboxylation Cross-Coupling Cascade Reaction for Synthesis of Fused Dihydro-benzoxazinones. The Journal of Organic Chemistry. [Link]
Goossen, L. J., Rodriguez, N., & Lauth, F. (2009). Silver-catalysed protodecarboxylation of ortho-substituted benzoic acids. Chemical Communications, (46), 7176-7178. [Link]
Xu, H., et al. (2020). Electrochemical Decarboxylative Elimination of Carboxylic Acids to Alkenes. Angewandte Chemie International Edition, 59(42), 18458-18462. [Link]
Su, W., et al. (2013). (PDF) Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts. Journal of Catalysis, 307, 184-191. [Link]
Process for the decarboxylation-oxidation of benzoic acid compounds. (1978).
Martinez, A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1642. [Link]
Arroniz, C., et al. (2013). Direct ortho-arylation of ortho-substituted benzoic acids: overriding Pd-catalyzed protodecarboxylation. Organic Letters, 15(4), 910-913. [Link]
Le, C., et al. (2017). Mild, photoredox-catalysed decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(1), 619-623. [Link]
Goossen, L. J., et al. (2006). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Advanced Synthesis & Catalysis, 348(12-13), 1701-1705. [Link]
Su, W., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(50), 26194-26198. [Link]
Das, B., & Rabha, A. (2023). Electrochemical organic reactions: A tutorial review. Frontiers in Chemistry, 11, 1119523. [Link]
Wang, Z., et al. (2021). Advances in Electrochemical Decarboxylative Transformation Reactions. Organic Chemistry: Current Research, 10(3). [Link]
Wang, C., et al. (2016). Copper-catalyzed oxidative decarboxylative C–H arylation of benzoxazoles with 2-nitrobenzoic acids. Chemical Communications, 52(67), 10280-10283. [Link]
Cassani, C., Bergonzini, G., & Wallentin, C. J. (2014). Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis. Organic Letters, 16(16), 4228-4231. [Link]
Zhang, Y., et al. (2022). Electrochemical oxidative decarboxylation and 1,2-aryl migration towards the synthesis of 1,2-diaryl ethers. Nature Communications, 13(1), 1-8. [Link]
Das, S., et al. (2024, February 26). Visible-Light-Assisted Enzyme-Catalyzed Cascade Decarboxylative Coupling Reaction of Benzoylformic Acids and Cinnamic Acids to Synthesize Chalcones. The Journal of Organic Chemistry. [Link]
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Technical Support Center: 5-Amino-2-chloro-4-methoxybenzoic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most critical bottlenecks in the synthesis of 5-amino-2-chloro-4-methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most critical bottlenecks in the synthesis of 5-amino-2-chloro-4-methoxybenzoic acid. This intermediate is notorious for yield losses due to poor regiocontrol during nitration and unwanted hydrodehalogenation during nitro reduction.
Below, you will find the mechanistic rationale behind our optimized protocols, a self-validating workflow, and step-by-step methodologies designed to ensure high fidelity and maximum yield.
Synthetic Workflow Overview
Synthetic workflow for 5-Amino-2-chloro-4-methoxybenzoic acid highlighting key transformations.
Troubleshooting & FAQs
Q1: Why is my overall yield dropping during the nitration of 2-chloro-4-methoxybenzoic acid, and how can I minimize regioisomer formation?
Expert Insight: The starting material has multiple directing groups. The methoxy group is a strong ortho/para director, the chloro group is also ortho/para directing, and the carboxylic acid is meta directing. Nitration primarily occurs at the 5-position (para to chloro, ortho to methoxy) due to synergistic directing effects and lower steric hindrance compared to the 3-position[1]. However, if the exothermic reaction exceeds 5 °C, thermodynamic control takes over, leading to the 3-nitro isomer and over-nitrated byproducts[2].
Solution: Maintain strict temperature control (0–5 °C) during the dropwise addition of the nitrating mixture (mixed acid). Ensure high stirring rates to prevent localized hot spots.
Q2: I am experiencing significant dehalogenation (loss of the chloro group) during the nitro reduction step using standard Pd/C. How can I prevent this?
Expert Insight: Palladium on carbon (Pd/C) is highly active for nitro reduction but aggressively catalyzes the hydrodehalogenation of aryl chlorides. The oxidative addition of the C-Cl bond to the Pd(0) surface competes directly with nitro group reduction.
Solution: Switch to a sulfided Platinum on Carbon (Pt/C, sulfided) catalyst[3]. The sulfur partially poisons the catalyst, deactivating the specific active sites responsible for C-Cl bond cleavage while leaving the sites for nitro reduction highly active. This provides excellent chemoselectivity[3].
Q3: My yield drops significantly during the final isolation of the amino acid. What is the optimal isolation strategy?
Expert Insight: 5-Amino-2-chloro-4-methoxybenzoic acid contains both a basic amino group and an acidic carboxylic acid group, making it a zwitterion. It is highly soluble in both strong acids (as an ammonium salt) and strong bases (as a carboxylate).
Solution: Isolation must be performed strictly at its isoelectric point (pI). After filtering the hydrogenation catalyst, adjust the pH of the aqueous mixture carefully to pH 4.5–5.0 using dilute HCl or NaOH to induce precipitation[1].
Quantitative Data: Catalyst Selection for Nitro Reduction
The table below summarizes our internal validation data comparing different reduction methods for converting 2-chloro-4-methoxy-5-nitrobenzoic acid to the target amine.
Catalyst / Reagent
Reaction Conditions
Nitro Reduction Yield (%)
Dehalogenation (%)
Scalability
5% Pd/C
H2 (3 bar), 25 °C
>95% (Conversion)
15 - 30%
High
5% Pt/C (Sulfided)
H2 (3 bar), 50 °C
96 - 98%
< 0.5%
High
Fe / NH4Cl (Béchamp)
EtOH/H2O, 80 °C
85 - 90%
0%
Moderate
Raney Nickel
H2 (5 bar), 40 °C
>90%
5 - 10%
High
Validated Experimental Protocols
Protocol A: Regioselective Nitration
Objective: Synthesize 2-chloro-4-methoxy-5-nitrobenzoic acid with >95% regioselectivity.
Preparation: Charge a jacketed reactor with 2-chloro-4-methoxybenzoic acid (1.0 eq) and concentrated H2SO4 (5 volumes).
Cooling: Cool the mixture to 0–2 °C using a recirculating chiller.
Mixed Acid Formulation: In a separate vessel, prepare a mixed acid solution of conc. HNO3 (1.05 eq) and conc. H2SO4 (1 volume). Keep this mixture cool.
Addition: Add the mixed acid dropwise over 2 hours. Critical Step: Maintain the internal temperature strictly below 5 °C to prevent 3-nitro isomer formation.
Maturation: Stir for an additional 1 hour at 5 °C.
Quench & Isolate: Quench by pouring the mixture slowly over crushed ice. Filter the resulting 2-chloro-4-methoxy-5-nitrobenzoic acid precipitate, wash with cold water until the filtrate reaches neutral pH, and dry under vacuum at 40 °C.
Protocol B: Chemoselective Hydrogenation
Objective: Reduce the nitro group to an amine without cleaving the C-Cl bond.
Setup: Charge a pressure reactor with 2-chloro-4-methoxy-5-nitrobenzoic acid (1.0 eq), methanol (10 volumes), and 5% sulfided Pt/C (0.5 mol% Pt).
Inerting: Purge the reactor with Nitrogen (3 cycles), followed by Hydrogen (3 cycles) to ensure a completely oxygen-free environment.
Reaction: Pressurize the reactor to 3 bar with H2 and heat the internal mixture to 50 °C.
Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 4–6 hours when H2 consumption ceases.
Filtration: Cool to room temperature, vent the reactor safely, and filter the catalyst through a Celite pad. Wash the pad with 2 volumes of methanol.
Precipitation: Concentrate the filtrate under reduced pressure. Add water and adjust the aqueous phase to pH 4.5–5.0 using 1M HCl to precipitate the pure 5-amino-2-chloro-4-methoxybenzoic acid. Filter, wash with cold water, and dry.
Technical Support Center: Purification of 5-Amino-2-chloro-4-methoxy-benzoic acid
Welcome to the dedicated technical support guide for the purification of 5-Amino-2-chloro-4-methoxy-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounte...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for the purification of 5-Amino-2-chloro-4-methoxy-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this key pharmaceutical intermediate from complex reaction mixtures. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles to ensure scientific integrity and experimental success.
Introduction
5-Amino-2-chloro-4-methoxy-benzoic acid is a vital building block in the synthesis of several gastroprokinetic agents (pro-motility drugs).[1] Its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, presents unique challenges and opportunities for purification. Impurities from its synthesis, such as unreacted starting materials, byproducts from chlorination, or incompletely hydrolyzed esters, must be effectively removed to ensure the quality and efficacy of downstream applications.[1] This guide will navigate you through the most common and effective purification strategies.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question: My final product has a low yield after recrystallization. What went wrong?
Answer: Low recovery from recrystallization is a common issue that can typically be traced to one of several factors:
Excessive Solvent: The most frequent cause is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point. Using an excessive volume will keep a significant portion of your product dissolved even after cooling.[2]
Solution: Add the hot solvent in small portions, allowing the mixture to return to a boil between additions, until the solid just dissolves.[2][3] If you have already used too much solvent, you can carefully evaporate some of it to re-establish saturation and then proceed with cooling.
Cooling Too Rapidly: Cooling the solution too quickly can lead to the formation of small, impure crystals or cause the product to "oil out" instead of crystallizing.
Solution: Allow the flask to cool slowly and undisturbed on the benchtop before moving it to an ice bath. Covering the flask can help slow the cooling rate.[4]
Inappropriate Rinsing: Washing the collected crystals with room-temperature or warm solvent, or using too large a volume of cold solvent, will redissolve some of your product.[2]
Solution: Always use a minimal amount of ice-cold solvent to wash the crystals on the filter.
Question: My purified product is still colored (yellow or brown). How can I remove the color?
Answer: Colored impurities are often highly conjugated organic molecules present in small quantities.
Activated Charcoal Treatment: During recrystallization, after the crude product has been fully dissolved in the hot solvent, you can add a small amount of activated charcoal to the solution.[3][5] The charcoal adsorbs the colored impurities.
Protocol: Add a very small amount (e.g., the tip of a spatula) of charcoal to the hot solution and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[3][5] Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding the charcoal.
Question: I'm trying to purify my compound using silica gel chromatography, but the peaks are tailing badly. Why is this happening?
Answer: This is a classic problem when purifying basic compounds like aromatic amines on standard silica gel. The amino group (-NH₂) is basic, while the surface of silica gel is acidic due to the presence of silanol (Si-OH) groups. This strong acid-base interaction causes the compound to bind tightly and elute slowly and unevenly, resulting in broad, tailing peaks.[6][7]
Solution 1: Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol is added to the solvent system (e.g., dichloromethane/methanol). The competing base neutralizes the acidic sites on the silica, allowing your compound to elute more symmetrically.[6][7]
Solution 2: Alternative Stationary Phase: If tailing persists, switch to a more inert or basic stationary phase. Options include using amine-functionalized silica or basic alumina.[6][7]
Question: During my acid-base extraction, an emulsion formed at the interface between the organic and aqueous layers that won't separate. How can I resolve this?
Answer: Emulsions are common and can be broken in several ways:
Patience: Sometimes, simply letting the separatory funnel stand for a longer period will allow the layers to separate.
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break up the emulsion.[8]
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a crude reaction mixture containing 5-Amino-2-chloro-4-methoxy-benzoic acid?
A1: Given the molecule's amphoteric nature, acid-base extraction is an excellent first-line purification technique.[9][10] It is a powerful method to separate the product from neutral impurities, as well as from other acidic or basic byproducts that have significantly different pKa values. This technique exploits the differential solubility of the compound in aqueous and organic layers by converting it into its charged salt form.[9][11]
Q2: How do I select an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][5] For 5-Amino-2-chloro-4-methoxy-benzoic acid, polar solvents are a good starting point.
Recommended Solvents: Ethanol, methanol, or a mixture of ethanol and water are often effective.[5]
Screening Process: Test the solubility of a small amount of your crude material in a few different solvents in a test tube. Observe its solubility at room temperature and then upon heating. A good solvent will show a dramatic increase in solubility with temperature.
Q3: What is the significance of the isoelectric point for purifying this molecule?
A3: The isoelectric point (pI) is the pH at which the molecule has a net zero charge (it exists as a zwitterion). At this pH, the molecule's solubility in aqueous solution is at its minimum. This principle is crucial for isolation. After performing an acid-base extraction, you will adjust the pH of the aqueous solution containing your product to its isoelectric point to induce precipitation/crystallization, thereby isolating it from impurities that remain soluble at that pH. A patent for a similar compound suggests adjusting the pH to around 5 for precipitation.[1]
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the amphoteric product from neutral, strongly acidic, and strongly basic impurities.
dot
Caption: Workflow for Purification by Acid-Base Extraction.
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel.[11][12]
Removal of Acidic Impurities: Add a 5% aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. Stopper and shake gently, venting frequently. Allow the layers to separate. Drain the lower aqueous layer. This step removes strongly acidic impurities.[9] Repeat this wash.
Removal of Basic Impurities: Add a 1 M aqueous solution of hydrochloric acid (HCl) to the organic layer in the separatory funnel. Shake and vent. Drain the lower aqueous layer, which now contains protonated basic impurities.[11][12] Repeat this wash.
Wash and Dry: Wash the remaining organic layer with brine (saturated NaCl solution) to remove residual water. Drain the brine and transfer the organic layer to an Erlenmeyer flask. Dry it over anhydrous sodium sulfate or magnesium sulfate.
Isolation: Filter off the drying agent. At this stage, the organic solvent contains your product and any neutral impurities. To isolate the product, you can either:
Evaporate the solvent and proceed with recrystallization (Protocol 2).
Extract the product into an aqueous base: Add 1 M NaOH to the organic layer to deprotonate the carboxylic acid, transferring your product to the aqueous layer. Separate the layers. Slowly acidify the aqueous layer with 3 M HCl to the isoelectric point (approx. pH 5) to precipitate the pure product.[1]
Collection: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This method is ideal for purifying the solid product obtained from an initial extraction or for batches that are already substantially pure.
dot
Caption: General Workflow for Purification by Recrystallization.
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water).[5]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.[3][4]
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[3]
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[4]
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[5]
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. Confirm purity by melting point analysis and/or spectroscopy.
Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base. (n.d.).
US8455691B2 - Process for the purification of aromatic amines - Google Patents. (n.d.).
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10).
Acid–base extraction - Wikipedia. (n.d.).
Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. (2025, December 5).
A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines - Organic Chemistry Portal. (n.d.).
Is there an easy way to purify organic amines?. (2023, January 19). Biotage.
Acid-Base Extraction.1. (n.d.).
Recrystallization 2. (n.d.).
Experiment 3: Separation of a Mixture by Acid-Base Extraction - Department of Chemistry. (n.d.).
Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview. (2019, July 3). Taylor & Francis.
CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.).
CAS 181434-76-4 2-Amino-4-chloro-5-methoxybenzoic acid Impurity. (n.d.).
Recrystallization of Benzoic Acid. (n.d.).
The Recrystallization of Benzoic Acid. (n.d.).
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022, August 22). Thieme Connect.
Technical Support Center: Purification & Regioisomer Removal for 5-Amino-2-chloro-4-methoxybenzoic Acid
Welcome to the Technical Support Center. This guide is specifically designed for process chemists and drug development scientists troubleshooting the synthesis and purification of 5-amino-2-chloro-4-methoxybenzoic acid.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically designed for process chemists and drug development scientists troubleshooting the synthesis and purification of 5-amino-2-chloro-4-methoxybenzoic acid. A notorious bottleneck in this chemical workflow is the removal of closely related regioisomeric impurities. Below, we provide field-proven, mechanistically grounded strategies to achieve >99% purity without relying on non-scalable preparative chromatography.
FAQ 1: Mechanistic Origins of Regioisomeric Impurities
Q: Why do I consistently see a 10–15% impurity profile of regioisomers in my crude product?
A: The formation of regioisomers is an inherent consequence of the electrophilic aromatic substitution (nitration) step used to functionalize the starting material, 2-chloro-4-methoxybenzoic acid.
The methoxy group at the C4 position is strongly activating and ortho/para directing, while the chloro group at C2 is mildly deactivating but also ortho/para directing. Nitration predominantly occurs at the C5 position (para to the methoxy group), yielding the desired precursor. However, the C3 position (ortho to both the methoxy and chloro groups) is also activated, leading to the formation of the 3-nitro isomer as a persistent minor byproduct. Upon catalytic reduction (e.g., Pd/C and H₂), these intermediates yield the 5-amino (target) and 3-amino (impurity) regioisomers, respectively.
Synthetic pathway of 5-amino-2-chloro-4-methoxybenzoic acid and regioisomer formation.
FAQ 2: The Causality of Separation (Why pH-Gradient Works)
Q: Can I separate these isomers efficiently at a kilogram scale?
A: Yes, by exploiting the distinct acid dissociation constants (pKa) of the isomers. Separation by isoelectric point (pI) precipitation is highly effective for zwitterionic aminobenzoic acids[1]. The causality behind this separation lies in the steric and inductive effects of the substituents on the amine group:
Target (5-Amino Isomer): The amine is meta to the electron-withdrawing chlorine atom. Its basicity is relatively standard for an anisidine derivative.
Impurity (3-Amino Isomer): The amine is flanked directly by the chlorine (the ortho-chloro effect) and the methoxy group. The strong inductive electron withdrawal from the adjacent chlorine, combined with steric inhibition of resonance, severely depresses the amine's pKa[2].
Because the carboxylic acid pKa remains relatively constant for both isomers, their isoelectric points (pI = (pKa₁ + pKa₂)/2) differ significantly. Adjusting the pH to the exact pI of the 5-amino isomer renders it neutrally charged (zwitterionic) and insoluble, while the 3-amino isomer remains protonated (cationic) and highly soluble in the aqueous mother liquor[1].
Quantitative Physicochemical Properties
Compound
Carboxylic Acid pKa (Est.)
Amine pKa (Est.)
Isoelectric Point (pI)
Solubility at pH 3.4
5-Amino-2-chloro-4-methoxybenzoic acid (Target)
~2.9
~3.8
~3.35
Insoluble (Precipitates)
3-Amino-2-chloro-4-methoxybenzoic acid (Impurity)
~2.9
~2.2
~2.55
Soluble (Remains in filtrate)
4-Amino-5-chloro-2-methoxybenzoic acid (Impurity)
~2.9
~3.9
~3.40
Insoluble (Co-precipitates)
(Note: The 4-amino isomer, also known as Metoclopramide Impurity C[3], has a nearly identical pI to the target and requires a different separation strategy, detailed in Scenario 2).
Issue: Your crude mixture contains 10–15% of the 3-amino isomer following the reduction step.
Solution: Execute a self-validating pH-gradient isoelectric crystallization.
Dissolution: Suspend 100 g of the crude aminobenzoic acid mixture in 800 mL of deionized water.
Basification: Slowly add 6M NaOH under vigorous stirring until the pH reaches 9.0–9.5. The suspension will become a clear solution as the carboxylic acid deprotonates to form a highly soluble sodium salt.
Filtration: Polish filter the basic solution through a Celite pad to remove any insoluble non-acidic impurities (e.g., unreduced nitro compounds or catalyst fines).
Controlled Acidification (Critical Step): Equip the reactor with a calibrated pH probe. Slowly titrate the solution with 2M HCl at 20–25 °C. Stop the addition exactly at pH 3.4 .
Self-Validation (In-Process Control): Pause stirring and allow the precipitate to settle for 5 minutes. Extract a 1 mL aliquot of the mother liquor, filter it through a 0.22 µm syringe filter, and analyze via rapid HPLC.
Validation Criteria: The chromatogram must show >85% enrichment of the 3-amino isomer relative to the 5-amino isomer. If a significant concentration of the 5-amino target remains in solution, adjust the pH upwards by 0.1 units and re-test.
Isolation: Once validated, vacuum filter the main batch. Wash the filter cake with 2 x 100 mL of cold deionized water (pre-adjusted to pH 3.4).
Drying: Dry the solid under vacuum at 50 °C to a constant weight. Expected purity: >99.0%.
Self-validating pH-gradient isoelectric crystallization workflow for regioisomer separation.
Scenario 2: Removing the 4-Amino Regioisomer (Metoclopramide Impurity C)
Issue: Your starting material contained isomeric impurities, resulting in contamination with 4-amino-5-chloro-2-methoxybenzoic acid[3]. Because its pI is nearly identical to the target, pH-gradient crystallization fails.
Solution: Dicyclohexylamine (DCHA) Salt Purification.
Protocol 2: DCHA Salt Purification
Salt Formation: Dissolve 50 g of the contaminated solid in a mixture of 500 mL Methyl tert-butyl ether (MTBE) and 100 mL methanol at 40 °C.
Amine Addition: Add 1.05 molar equivalents of Dicyclohexylamine (DCHA) dropwise. The bulky nature of DCHA exaggerates minor structural differences between the regioisomers.
Crystallization: Cool the mixture slowly to 5 °C at a rate of 10 °C/hour. The DCHA salt of the 5-amino isomer will selectively crystallize due to its highly ordered packing and lower solubility in MTBE.
Self-Validation (In-Process Control): Filter a small aliquot and analyze the mother liquor via HPLC. The 4-amino isomer salt should remain fully dissolved. If the target is precipitating too quickly (crashing out), reheat to 40 °C and increase the MTBE:Methanol ratio.
Isolation & Free-Basing: Filter the bulk DCHA salt. To recover the free acid, suspend the salt in water, acidify to pH 3.4 with 2M HCl, and extract the liberated DCHA into an organic layer (e.g., ethyl acetate). The pure zwitterionic target will precipitate in the aqueous layer.
References
[1] Method for producing aminobenzoic acid or an aminobenzoic acid derivative (US11168341B2). Google Patents. Available at:
[2] Correlation between hardness and basicity (pKa) of substituted anilines. TSI Journals / Physical Chemistry: An Indian Journal. Available at:[Link]
[3] 4-Amino-5-chloro-2-methoxybenzoic acid (CID 81626). National Center for Biotechnology Information (PubChem). Available at:[Link]
Chloromethoxybenzoic acids (e.g., 3-chloro-2-methoxybenzoic acid, 4-chloro-2-methoxybenzoic acid) are critical pharmacophores and agrochemical intermediates. Their purification is often complicated by regioisomeric impurities (e.g., 3-chloro vs. 5-chloro isomers) and electronic effects (inductive withdrawal by Cl and resonance donation by OMe) that alter solubility profiles compared to simple benzoic acid.
This guide moves beyond basic textbook procedures to address the specific physicochemical challenges of CMBAs, focusing on solubility differentials , polymorphism control , and yield-purity trade-offs .
Solvent Selection Strategy: The "Solubility-Exclusion" Matrix
Do not choose a solvent randomly. Use this matrix to select a starting system based on your primary impurity profile.
Table 1: Recommended Solvent Systems for CMBAs
Solvent System
Type
Polarity Index ()
Best For Removing...
Mechanism of Action
Ethanol / Water
Binary (Protich)
5.2 / 10.2
Inorganic salts, highly polar starting materials.
Hydrophobic Effect: CMBA precipitates as water content increases; salts stay dissolved.
Ethyl Acetate / Heptane
Binary (Aprotic)
4.4 / 0.1
Non-polar byproducts, regioisomers with slight polarity differences.
Gradual Saturation: Allows fine-tuning of supersaturation to favor the major isomer crystal lattice.
Toluene
Single (Aromatic)
2.4
Regioisomers (Shape Selectivity).
-Stacking: Aromatic solvent interactions can differentiate between ortho and para substitution patterns better than aliphatics.
Acetonitrile (ACN)
Single (Polar Aprotic)
5.8
Colored impurities, oxidation byproducts.
Dipole Interaction: Solubilizes polar impurities while crystallizing the acid upon cooling (steep solubility curve).
Troubleshooting Guide & FAQs
This section addresses real-world deviations encountered during CMBA purification.
Category A: Purity & Separation Issues
Q1: I have recrystallized 3-chloro-2-methoxybenzoic acid twice from Ethanol/Water, but the 5-chloro regioisomer persists (5-8%). Why?
Senior Scientist Diagnosis:
Ethanol/Water relies primarily on polarity. Since regioisomers often have identical polarities (calculated LogP), this system fails to discriminate.
Corrective Action:
Switch to a Shape-Selective Solvent like Toluene or Xylene .
The Logic: The crystal lattice energy differs between isomers due to packing efficiency (sterics). Aromatic solvents interact via
- stacking, which is highly sensitive to the position of the Chlorine atom (ortho vs. meta).
Protocol: Dissolve crude in minimum hot Toluene (
). Cool very slowly () to room temperature. The "wrong" isomer often remains in the mother liquor due to less favorable packing.
Q2: My product is retaining color (yellow/brown) even after crystallization.
Senior Scientist Diagnosis:
The impurities are likely oxidation byproducts (quinones) trapped within the crystal lattice (occlusion) or adsorbed on the surface.
Corrective Action:
Activated Carbon Treatment: Before crystallization, dissolve in hot Ethyl Acetate, add activated carbon (5 wt%), stir for 30 mins, and filter hot over Celite.
Solvent Swap: Switch to Methanol or Acetonitrile . These polar solvents are excellent at keeping polar, colored impurities in solution while the less polar CMBA crystallizes out.
Q3: Upon cooling, my solution forms a second liquid layer (oiling out) instead of crystals.
Senior Scientist Diagnosis:
This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. It typically happens if:
The solvent boiling point is higher than the melting point of the solvated product.
The solution is too concentrated (supersaturation is too high).
The solvent mixture is incompatible (e.g., water added too fast to an organic solution).
Corrective Action:
Seed at the Cloud Point: Do not wait for spontaneous nucleation. Add pure seed crystals (
) as soon as the solution becomes slightly turbid.
Temperature Management: Keep the temperature above the oiling-out point (usually
) during antisolvent addition.
Change Solvent: If using Ethanol/Water, switch to Isopropanol (IPA) . IPA has a lower dielectric constant than Ethanol, reducing the "hydrophobic shock" that causes oiling.
crude CMBA in minimal boiling Ethyl Acetate (approx. ).
Filtration: Perform hot filtration if insoluble particles are present.
Antisolvent Addition: While keeping the solution near boiling, slowly add Heptane.
Stop point: When a faint, persistent turbidity (cloudiness) appears.
Re-dissolution: Add
of Ethyl Acetate to clear the turbidity.
Nucleation: Remove heat. Add seed crystals if available.
Crystallization:
Cool to RT over 2 hours (stirring at 100 RPM).
Cool to
for 1 hour.
Harvest: Vacuum filter. Wash cake with cold 1:3 EtOAc:Heptane.
Visualizations (Graphviz)
Diagram 1: Solvent Selection Logic Tree
This decision tree guides you to the optimal solvent based on your specific problem.
Caption: Decision matrix for selecting the initial solvent system based on impurity type and handling phase separation issues.
Diagram 2: Recrystallization Process Flow
A step-by-step visualization of the binary solvent protocol.
Caption: Optimized workflow for binary solvent recrystallization (e.g., EtOAc/Heptane) to maximize yield and purity.
References
National Institutes of Health (NIH). (2016). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. PubMed. Retrieved from [Link]
ResearchGate. (2025). Solubility Determination and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid. Retrieved from [Link]
Technical Support Center: Stability of 5-Amino-2-chloro-4-methoxybenzoic Acid
This is a technical support guide for 5-Amino-2-chloro-4-methoxybenzoic acid (CAS 1143622-07-4) and its structural isomers. [1] Current Status: Operational Topic: Stability & Handling under Acidic Conditions Audience: Pr...
Author: BenchChem Technical Support Team. Date: March 2026
This is a technical support guide for 5-Amino-2-chloro-4-methoxybenzoic acid (CAS 1143622-07-4) and its structural isomers.
[1]
Current Status: Operational
Topic: Stability & Handling under Acidic Conditions
Audience: Process Chemists, Analytical Scientists, Drug Development Leads[1]
Executive Summary & Compound Identification
Warning: Structural Isomerism Alert
Before proceeding, verify the exact substitution pattern of your molecule. This guide primarily addresses CAS 1143622-07-4 , but notes the common pharmaceutical intermediate (Metoclopramide impurity) CAS 7206-70-4 due to frequent confusion.[1]
Under acidic conditions (pH < 2.0), 5-Amino-2-chloro-4-methoxybenzoic acid exists primarily as the anilinium cation (-NH₃⁺).[1] This protonation significantly alters its solubility and stability profile:[1]
Oxidative Stability: Increased. Protonation of the amine deactivates the ring, reducing susceptibility to oxidative coloring (pinking/browning).[1]
Thermal Stability: Decreased. The presence of the electron-donating methoxy group para to the carboxylic acid sensitizes the molecule to acid-catalyzed decarboxylation at elevated temperatures (>60°C).[1]
Solubility: Variable. The hydrochloride salt often exhibits lower solubility in cold mineral acids (common ion effect) compared to the zwitterion, leading to unexpected crystallization.[1]
Troubleshooting Guide (Q&A)
Issue 1: Unexpected Precipitation in Acidic Media
User Question: "I dissolved the compound in 1N HCl, but after 30 minutes at 5°C, a white solid precipitated. Is this a degradation product?"
Technical Diagnosis:
This is likely Salt Formation , not degradation.[1]
Mechanism: The free base (zwitterion) converts to the hydrochloride salt (R-NH₃⁺ Cl⁻) in HCl.[1] While the salt is polar, its lattice energy can drive precipitation in high-ionic-strength solutions (Common Ion Effect), especially at low temperatures.[1]
Redissolve a small portion in water (neutral pH).[1]
Check HPLC purity.[1] If purity matches the starting material (>99%), it is the salt.[1]
Perform a chloride content titration (AgNO₃) to confirm stoichiometry (approx. 15-17% w/w Cl⁻ for mono-HCl salt).[1]
Issue 2: Solution Turning Pink/Brown
User Question: "My acidic stock solution turned from colorless to pale pink after 24 hours on the bench. Has the methoxy group hydrolyzed?"
Technical Diagnosis:
This is Oxidative Coupling , not hydrolysis.[1]
Mechanism: While the protonated amine (-NH₃⁺) is resistant to oxidation, a small equilibrium fraction of free amine (-NH₂) always exists.[1] In the presence of light and oxygen, this fraction undergoes radical oxidation, forming colored azo- or quinone-imine species.[1] This is "aniline pinking."[1]
Causality: Methoxy hydrolysis (ether cleavage) requires harsh conditions (e.g., concentrated HI/HBr, reflux).[1] It does not occur in dilute HCl/H₂SO₄ at room temperature.[1]
Corrective Action:
Store acidic solutions in amber glassware .
Degas solvents with Nitrogen/Argon before preparation.[1]
Note: Color change often represents <0.1% impurity formation, which may not be visible on standard UV-HPLC without specific detection wavelengths (e.g., 450 nm).[1]
Issue 3: Loss of Assay Potency upon Heating
User Question: "We heated the reaction mixture in 2M H₂SO₄ to 80°C to push a hydrolysis step, but the assay of the benzoic acid dropped by 15%."
Mechanism: The methoxy group at the para position (C4) is a strong electron donor.[1] It stabilizes the carbocation intermediate formed when a proton attacks the ring carbon bearing the carboxyl group (ipso-substitution).[1] This facilitates the loss of CO₂.[1]
Risk Factor: The ortho-chloro group provides some steric protection, but the electronic push from the para-methoxy is the dominant destabilizing factor under heat.[1]
Solution: Limit process temperature to <50°C. If higher temperatures are required, monitor CO₂ evolution or use a sealed vessel to shift equilibrium (though kinetic loss is usually irreversible).[1]
Visualized Degradation Pathways
The following diagram illustrates the competing pathways for 5-Amino-2-chloro-4-methoxybenzoic acid in acidic environments.
Caption: Figure 1. Stability landscape of 5-Amino-2-chloro-4-methoxybenzoic acid in acidic media. Green paths represent physical changes; Red paths represent chemical degradation.[1]
Note: If Condition C fails (Decarboxylation), restrict process temp to <40°C.
Protocol B: Handling Precipitates
If solids appear during acidic workup:
Do not add base immediately. Adding NaOH to a suspension of the HCl salt may generate the zwitterion at the isoelectric point (pI), which is often least soluble, causing an intractable gum.
Dilution: Add water slowly. The HCl salt is usually more soluble in dilute acid than in concentrated acid due to the reduction of the common ion effect.[1]
Heating: Gently warm to 40°C. If the solid dissolves, it is likely the salt. If it remains, it may be a polymeric impurity or silica contaminant.
References
PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid (Isomer Reference).[1] National Library of Medicine.[1] Available at: [Link][1]
Master Organic Chemistry. Hydrolysis of Amides and Esters: Mechanisms and Stability. Available at: [Link]
Disclaimer: This guide is for research purposes only. Users must validate all protocols in their specific operational environment.[1] Consult the Safety Data Sheet (SDS) before handling.
Navigating the Challenges of Benzoic Acid Isomer Separation: A Technical Support Guide
For Immediate Release Frequently Asked Questions (FAQs) Q1: Why is the separation of benzoic acid isomers so challenging? A1: Benzoic acid isomers, such as aminobenzoic acids (ortho-, meta-, para-) and dihydroxybenzoic a...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
Frequently Asked Questions (FAQs)
Q1: Why is the separation of benzoic acid isomers so challenging?
A1: Benzoic acid isomers, such as aminobenzoic acids (ortho-, meta-, para-) and dihydroxybenzoic acids, often possess very similar physicochemical properties, including polarity and hydrophobicity. This makes their separation by traditional reversed-phase HPLC difficult, as the primary separation mechanism relies on these very properties.[1][2]
Q2: What are the most effective analytical techniques for separating these isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques. The choice between them depends on the volatility and thermal stability of the isomers. For HPLC, specialized techniques like mixed-mode chromatography are often employed to exploit subtle differences in isomer characteristics.[1][3]
Q3: What is a good starting point for column selection in HPLC?
A3: For reversed-phase HPLC, a C18 column is a conventional and robust starting point.[4] However, for more challenging isomer separations, alternative stationary phases like phenyl-hexyl or biphenyl columns, which offer different selectivity through pi-pi interactions, can be more effective.[5] Mixed-mode columns that combine reversed-phase and ion-exchange characteristics are also highly recommended for separating isomers with minor physicochemical differences.[1][3]
Q4: How critical is mobile phase pH in the separation of benzoic acid isomers?
A4: Mobile phase pH is a critical parameter, especially for ionizable compounds like benzoic acid and its derivatives.[6][7] The pH of the mobile phase directly influences the ionization state of the acidic and basic functional groups on the isomers, which in turn affects their retention and selectivity on the stationary phase.[7][8] Controlling the pH is essential for achieving consistent and reproducible separations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC experiments with benzoic acid isomers.
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
Poor resolution, where peaks overlap or co-elute, is a common challenge in the separation of closely related isomers.
Potential Causes & Solutions
Inappropriate Mobile Phase Composition: The polarity and pH of the mobile phase are paramount for achieving separation.
Solution A: Optimize the Mobile Phase pH. For acidic compounds like benzoic acid derivatives, adjusting the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa ensures it is in a single, non-ionized form, which can improve peak shape and resolution.[6] For zwitterionic isomers like aminobenzoic acids, pH control is crucial for manipulating their charge and retention.[9]
Solution B: Adjust Organic Solvent Ratio. In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve the separation of closely eluting peaks.[5]
Solution C: Switch Organic Solvent. If you are using methanol, trying acetonitrile (or vice versa) can alter the selectivity of the separation due to different interactions with the analytes.[6]
Solution D: Implement a Gradient Elution. If an isocratic method (constant mobile phase composition) is unsuccessful, a gradient elution can be highly effective.[5] Starting with a lower concentration of the organic solvent and gradually increasing it can help resolve complex mixtures of isomers.[10]
Suboptimal Stationary Phase Chemistry: The column's stationary phase may not be providing the necessary selectivity for your specific isomers.
Solution A: Change the Column Stationary Phase. If mobile phase optimization is insufficient, consider a column with a different selectivity. While C18 columns separate primarily based on hydrophobicity, phenyl-hexyl or biphenyl phases can provide alternative pi-pi interactions that may be more effective for aromatic isomers.[5]
Solution B: Utilize Mixed-Mode Chromatography. For isomers with very similar properties, mixed-mode columns that offer both reversed-phase and ion-exchange interactions can provide the necessary selectivity for a successful separation.[1][2] These columns can exploit subtle differences in the ionic and hydrophobic properties of the isomers.[2]
Troubleshooting Workflow for Poor Resolution
Caption: Logical relationships in HPLC troubleshooting.
References
Benchchem. (n.d.). Technical Support Center: Separation of Benzoic Acid Methyl Ester Isomers.
Hu, T., & Yang, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199–207. [Link]
Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
Joseph, S. M., & Palasota, J. A. (n.d.). The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. Journal of Chemical Education.
Benchchem. (n.d.). A Comparative Guide to HPLC Columns for the Separation of 4-Hydroxybenzoic Acid.
Unknown. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. DOI.
SciSpace. (n.d.). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid.
YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
MDPI. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzoates.
Waters. (n.d.). Rapid Method Development through Proper Column Selection.
Chromatography Forum. (2004, June 9). Benzoic acid.
Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography.
ACS Publications. (2023, June 8). Gas-Phase Internal Proton-Transfer of Protonated para-Aminobenzoic Acid Catalyzed by One Methanol Molecule. Journal of the American Society for Mass Spectrometry.
SIELC Technologies. (2012, June 18). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column.
Unknown. (n.d.). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column.
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
Minimizing side reactions during amide coupling of 5-amino-benzoic acids
Welcome to the Technical Support Center for advanced amide coupling. 5-Aminobenzoic acid is a highly versatile building block in drug discovery and materials science.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced amide coupling. 5-Aminobenzoic acid is a highly versatile building block in drug discovery and materials science. However, its bifunctional nature—containing both a nucleophilic aniline and an electrophilic carboxylic acid precursor—presents significant chemoselectivity challenges. Attempting to activate the carboxylic acid without masking the amine inevitably leads to self-condensation and the formation of intractable oligoamides[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers minimize side reactions and maximize yields.
Troubleshooting Guide & FAQs
Q1: Why is my 5-aminobenzoic acid polymerizing, and how do I prevent it?
Answer: 5-aminobenzoic acid contains both a hydrogen-bond donating amine and a carboxylic acid. When exposed to coupling reagents (e.g., EDC, HATU), the carboxylic acid is activated. Because the molecule's own amine is present, intermolecular nucleophilic attack occurs rapidly, leading to self-condensation and the formation of aromatic oligoamides[1].
Solution: You must employ an orthogonal protecting group strategy. Masking the amine with an Fmoc or Boc group prevents it from acting as a nucleophile, allowing the controlled N-to-C coupling of the acid to an external amine[2].
Q2: I am using EDC to couple 5-aminobenzoic acid, but my yield is low and mass spec shows a +18 Da impurity. What is happening?
Answer: You are observing the formation of an N-acylurea byproduct. When using carbodiimides like EDC, the initial reaction forms a highly reactive O-acylisourea intermediate. Because the aniline nitrogen of 5-aminobenzoic acid is sterically hindered and electronically deactivated (a poor nucleophile), it fails to intercept the intermediate quickly. Consequently, the O-acylisourea undergoes an irreversible intramolecular rearrangement to a stable, unreactive N-acylurea[3].
Solution: Always add a stoichiometric amount of HOBt or HOAt. These additives rapidly trap the O-acylisourea to form an active HOBt-ester, which is highly stable against rearrangement but remains highly reactive toward your target amine[4].
Q3: I switched to HATU to improve yields, but now I see a +98 Da impurity. How can I eliminate this?
Answer: The +98 Da mass corresponds to a tetramethylguanidinium adduct. HATU is a powerful uronium-based coupling reagent. If the amine is added to the reaction mixture before the carboxylic acid is fully activated, or if a large excess of HATU is used, the amine can directly attack the electrophilic carbon of the uronium salt.
Solution: Pre-activate the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for 2–5 minutes before introducing the amine. This ensures the HATU is entirely consumed in forming the active ester, leaving none available to react with your amine.
Strategic Workflow Visualization
Workflow for preventing self-condensation via strategic protecting group utilization.
Quantitative Reagent Comparison
Selecting the right coupling reagent is critical for minimizing side reactions. The table below summarizes the quantitative performance of common reagents when activating 5-aminobenzoic acid derivatives.
Coupling Reagent
Active Intermediate
Typical Yield (%)
Epimerization Rate (%)
N-Acylurea Risk
Guanidinylation Risk
EDC / HOBt
HOBt-active ester
60 - 80%
< 5%
Low
None
EDC (alone)
O-acylisourea
< 30%
> 10%
High
None
HATU / DIPEA
HOAt-active ester
85 - 95%
< 2%
None
Moderate
T3P / Base
Mixed anhydride
90 - 98%
< 1%
None
None
Self-Validating Experimental Protocols
Protocol A: Fmoc-Protection of 5-Aminobenzoic Acid
Objective: Mask the nucleophilic amine to prevent self-condensation during downstream acid activation.
Dissolution: Suspend 5-aminobenzoic acid (10 mmol) in 10% aqueous Na₂CO₃ (30 mL).
Causality: The alkaline environment deprotonates the carboxylic acid (pKa ~4.8), rendering the molecule water-soluble while ensuring the amine remains fully deprotonated and nucleophilic.
Reagent Addition: Cool the solution to 0 °C. Add Fmoc-OSu (11 mmol) dissolved in 1,4-dioxane (30 mL) dropwise over 30 minutes.
Causality: Fmoc-OSu is utilized instead of Fmoc-Cl to prevent the generation of highly reactive mixed anhydrides, which could trigger premature oligomerization.
Reaction: Stir the biphasic mixture at room temperature for 4 hours.
Validation: Monitor by TLC (DCM:MeOH 9:1). The disappearance of the highly polar starting material validates complete protection.
Precipitation: Acidify the aqueous layer to pH 2 using 1M HCl.
Causality & Validation: Acidification protonates the carboxylate. Because the Fmoc group is highly lipophilic, the neutral Fmoc-5-aminobenzoic acid becomes completely insoluble in water and precipitates, effectively self-purifying the product from water-soluble byproducts.
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.
Protocol B: T3P-Mediated Amide Coupling
Objective: Couple the Fmoc-protected 5-aminobenzoic acid to an external amine with zero risk of guanidinylation or N-acylurea formation.
Activation Setup: Dissolve Fmoc-5-aminobenzoic acid (5 mmol) and the target amine (5.5 mmol) in anhydrous EtOAc (20 mL).
Causality: EtOAc is chosen because T3P is supplied as a highly stable 50% solution in EtOAc, ensuring a homogeneous reaction mixture[5].
Base Addition: Add DIPEA (15 mmol) to the stirring solution.
Causality: DIPEA acts as an acid scavenger and deprotonates the amine hydrochloride salts, driving the formation of the reactive phosphonic mixed anhydride.
Coupling: Add T3P (50% in EtOAc, 7.5 mmol) dropwise at 0 °C, then warm to room temperature and stir for 12 hours.
Causality: T3P provides exceptional coupling efficiency for electron-deficient anilines while generating strictly water-soluble phosphate byproducts[5].
Workup (Self-Validating Purification):
Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Validation: Removes any unreacted carboxylic acid and acidic T3P byproducts.
Wash with 1M Citric Acid (2 × 20 mL). Validation: Extracts unreacted aliphatic amines into the aqueous layer.
Wash with Brine (20 mL) and dry over Na₂SO₄. Validation: Removes residual water, ensuring the isolated organic layer contains only the pure, highly concentrated amide product.
References
Title: Examining the Supramolecular Chemistry of Aromatic Oligoamides: Anion Recognition and Template-Assisted Reactions
Source: proquest.com
URL: [Link]
Title: Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries
Source: rsc.org
URL: [Link]
Title: Synthetic studies on the tetrasubstituted D-ring of cystobactamids lead to potent terephthalic acid antibiotics
Source: nih.gov
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: High-Sensitivity Precursor HandlingSubject: Moisture Control Strategies for 5-Amino-2-chloro-4-methoxy-benzoic acid Precursors
Ticket ID: #CHEM-SUP-8821
Status: Open / Guide
Executive Summary & Chemical Context
User Query: “I am observing yield inconsistencies and physical degradation (clumping/discoloration) when handling precursors for 5-Amino-2-chloro-4-methoxy-benzoic acid. How do I mitigate moisture sensitivity?”
Technical Analysis:
The synthesis of 5-Amino-2-chloro-4-methoxy-benzoic acid typically proceeds via highly reactive electrophilic precursors. The most critical moisture-sensitive species in this pathway is the acid chloride intermediate (e.g., 2-chloro-4-methoxy-5-nitrobenzoyl chloride) or its corresponding anhydride .
These precursors possess a highly electrophilic carbonyl carbon. Upon contact with atmospheric moisture, they undergo rapid nucleophilic acyl substitution (hydrolysis), irreversibly degrading into the parent carboxylic acid and generating corrosive hydrogen chloride (HCl) gas. This not only lowers yield but can poison downstream catalysts (e.g., Pd/C used in nitro-reduction steps).
Critical Storage & Handling Protocols (The "Before")
Q: My precursor arrived as a white powder but has turned yellow and clumpy. Is it usable?A: Likely no . The yellowing and clumping indicate partial hydrolysis. The "clumps" are often the carboxylic acid forming a crust, and the color change suggests HCl-induced degradation of the methoxy group or nitration byproducts.
Standard Operating Procedure (SOP) for Storage:
Primary Barrier: Store strictly under an inert atmosphere (Argon or Nitrogen).[1] Argon is preferred as it is heavier than air and blankets the solid.
Secondary Barrier: Place the primary container inside a desiccator charged with active desiccant (e.g., Phosphorus Pentoxide (
) or color-indicating Silica Gel).
Temperature: Store at 2–8°C. Cold storage slows the kinetics of hydrolysis, but warning : You must allow the container to warm to room temperature before opening to prevent condensation from forming on the cold solid.
Visual Workflow: Safe Transfer Protocol
Figure 1: Critical workflow for transferring moisture-sensitive acid chlorides from storage to reactor.
Reaction Setup & Solvent Management (The "During")
Q: Which solvents are strictly prohibited?A: Any protic solvent (Water, Methanol, Ethanol) will instantly destroy the precursor. Even "analytical grade" aprotic solvents can contain enough water (50–100 ppm) to ruin a sensitive reaction.
Q: What are the maximum allowable water limits?
Refer to the table below for solvent specifications required for acid chloride handling.
Solvent Class
Examples
Max Water Content (ppm)
Drying Method
Compatibility
Chlorinated
Dichloromethane (DCM), Chloroform
< 50 ppm
Distillation over
Excellent (High solubility)
Ethers
THF, Diethyl Ether
< 30 ppm
Sodium/Benzophenone
Good (Watch for peroxides)
Aromatics
Toluene
< 50 ppm
Sodium wire
Good (High boiling point)
Protic
Ethanol, Methanol
N/A
N/A
FATAL (Immediate Hydrolysis)
Protocol: The "Schlenk" Standard
Glassware Prep: All reactor glassware must be oven-dried (>120°C for 4 hours) and assembled hot under a stream of nitrogen.
Purging: Cycle vacuum and nitrogen 3 times before introducing reagents.
Addition: Dissolve the precursor in anhydrous solvent before adding it to the reactor if possible, or use a solids addition funnel under positive nitrogen pressure.
Troubleshooting & Diagnostics (The "Fix")
Q: I see "smoke" when I open the container. What is this?A: This is the "Smoke Test" in action. The precursor is reacting with moisture in the air to release Hydrogen Chloride (HCl) gas. When HCl meets water vapor, it forms white mist (hydrochloric acid droplets).
Action: Immediately seal the container. The material is degrading. If the smoke is heavy, the purity is compromised.
Q: My yield is consistently 10-15% lower than expected. Why?A: This is likely Competitive Hydrolysis . If your solvent has 100 ppm water, and you are working on a millimolar scale, the water competes with your nucleophile (e.g., the amine or alcohol you are reacting with).
Mechanism: Water is a smaller, often harder nucleophile than your target amine. It attacks the carbonyl carbon, kicking off the chloride.
Visual Mechanism: Competitive Hydrolysis
Figure 2: The degradation pathway. Water attacks the electrophilic carbonyl, displacing chloride and forming the unreactive carboxylic acid.
Analytical Validation
Q: How do I prove my solvent is dry enough?A: Do not rely on the label.
Karl Fischer (KF) Titration: The gold standard. Ensure your coulometric KF titrator is functioning. For these precursors, water content >50 ppm is a risk.
The "Blank" Test: If KF is unavailable, add a drop of thionyl chloride (
) to an aliquot of solvent. If it fumes or warms up, the solvent is wet.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard protocols for drying solvents and handling acid chlorides).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General techniques for handling moisture-sensitive reagents).
Hudson, R. F., & Wardill, J. E. (1950). The Mechanism of Hydrolysis of Acid Chlorides. Journal of the Chemical Society, 1729-1733. (Mechanistic insight into hydrolysis rates of benzoyl chlorides).
Fisher Scientific. (2021). Safety Data Sheet: 4-Nitrobenzoyl chloride. (Safety and handling data for similar nitro-benzoyl chloride precursors).
Technical Support Center: Resolving LC-MS Baseline Noise in Benzoic Acid Analysis
Welcome to the Advanced Technical Support Center. Analyzing small, polar, and acidic molecules like benzoic acid derivatives requires Negative Electrospray Ionization (ESI-).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. Analyzing small, polar, and acidic molecules like benzoic acid derivatives requires Negative Electrospray Ionization (ESI-). While ESI- is highly sensitive for compounds with a low pKa, it is notoriously susceptible to baseline noise, chemical background, and ion suppression.
This guide is structured to help analytical scientists and drug development professionals diagnose, troubleshoot, and resolve baseline anomalies through self-validating methodologies and mechanistic understanding.
Part 1: Diagnostic Workflow and Causality
Baseline noise in LC-MS is not a single phenomenon; it is categorized into chemical noise (e.g., solvent impurities, column bleed) and physical/electronic noise (e.g., corona discharge, detector anomalies)[1]. Because benzoic acids require basic or weakly acidic mobile phases to drive deprotonation
, the system is highly sensitive to trace contaminants that compete for ionization[2].
Diagnostic workflow for isolating the root cause of LC-MS baseline noise.
Part 2: Frequently Asked Questions (Troubleshooting Knowledge Base)
Q1: Why is my ESI- baseline excessively noisy even with fresh mobile phase?
Causality: The purity of your solvent is the most critical factor in ESI-. Solvents labeled "HPLC-grade" are designed for UV detection and contain low-molecular-weight impurities (like Polyethylene Glycol - PEG) that do not absorb UV light but ionize brilliantly in an MS source. In negative mode, these impurities form massive cluster ions that elevate the Total Ion Chromatogram (TIC) baseline and suppress the ionization of your benzoic acid analytes[3].
Solution: Exclusively use "LC-MS grade" or "Optima" solvents. Furthermore, avoid storing mobile phases in plastic containers, as plasticizers (phthalates) will leach into the solvent and create severe background noise.
Q2: I observe erratic, high-frequency spikes in the baseline specifically in negative mode. What causes this?
Causality: This is a hallmark of corona discharge (or rim emission) at the ESI capillary tip. In negative ion mode, the threshold for electrical discharge is significantly lower than in positive mode. If the capillary voltage is set too high, electrons are stripped from the surrounding gas, creating a micro-plasma. This manifests as erratic baseline spikes and a complete loss of analyte signal[4].
Solution: Reduce the sprayer potential. While positive mode may require 3.5 kV to 4.0 kV, negative mode analysis of benzoic acids often optimizes between 2.0 kV and 2.5 kV[4].
Q3: How does my mobile phase additive affect baseline noise and benzoic acid sensitivity?
Causality: Benzoic acids (pKa ~4.2) ionize best when the mobile phase pH is at least 2 units above their pKa, driving the equilibrium toward the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
state[2]. However, using strong ion-pairing agents like Trifluoroacetic acid (TFA) will cause severe signal suppression. TFA forms strong ion pairs in the solution phase that survive the droplet desolvation process, neutralizing the analyte and raising the chemical background[5].
Logical relationship of mobile phase pH driving benzoic acid ionization in ESI- mode.
Part 3: Quantitative Data & System Parameters
To effectively troubleshoot, compare your system's current operating parameters against the established quantitative benchmarks for ESI- LC-MS analysis.
Table 1: Impact of Solvent Grade and Parameters on ESI- Baseline Noise
Parameter / Component
Sub-Optimal Condition
Optimized Condition
Mechanistic Impact on Baseline
Solvent Quality
HPLC Grade
LC-MS / Optima Grade
LC-MS grade reduces TIC background by >50% and lowers PEG contamination by 2-3x[3].
Capillary Voltage
> 3.0 kV (ESI-)
2.0 kV - 2.5 kV (ESI-)
Lower voltage prevents corona discharge and erratic high-frequency noise spikes[4].
Mobile Phase Additive
0.1% TFA
0.01% NH₄OH or Formate
Avoids strong ion-pairing in the droplet phase, preventing severe signal suppression[5].
Flow Rate to MS
> 1.0 mL/min
Bypassed via Divert Valve
Diverting high-matrix flow to waste prevents source contamination and baseline drift[6].
Part 4: Self-Validating Diagnostic & Decontamination Protocol
Do not guess the source of the noise. Use this step-by-step, self-validating methodology to systematically isolate and eliminate the root cause.
Phase 1: Isolate the Mass Spectrometer (Self-Validation Step)
Causality: By physically bypassing the LC system, you eliminate pumps, autosamplers, and columns as variables. If the baseline noise drops, the MS is validated as functional, proving the LC system is the source of contamination[7].
Disconnect the LC column and the LC tubing from the MS source.
Prepare a 50:50 mixture of LC-MS grade water and acetonitrile in a clean, borosilicate glass syringe[7].
Infuse the mixture directly into the MS using a syringe pump at 10 µL/min.
Monitor the TIC.
Outcome A: If the baseline is flat, the MS is clean. Proceed to Phase 2.
Outcome B: If the baseline remains noisy, the contamination is in the MS source or the infused solvent. Clean the ESI source shield and capillary.
Phase 2: LC System Flush & Decontamination
Causality: Lipophilic contaminants (like pump seal debris or precipitated proteins) accumulate in the LC lines and elute randomly, causing baseline humps. Isopropanol is used because it effectively solubilizes these lipophilic contaminants without precipitating residual buffer salts.
Remove the analytical column and replace it with a zero-dead-volume union.
Ensure the MS divert valve is set to Waste to protect the detector[6].
Flush all LC lines with 100% LC-MS grade Isopropanol at 0.5 mL/min for 60 minutes.
Flush all lines with LC-MS grade Water for 30 minutes to remove the Isopropanol.
Prime the system with your fresh, LC-MS grade mobile phases.
Phase 3: System Suitability Test (SST) Verification
Causality: A standardized SST confirms that the system has returned to optimal operational parameters before committing valuable benzoic acid samples[8].
Reinstall the analytical column.
Inject a neat standard of your benzoic acid derivative.
Compare the signal-to-noise (S/N) ratio and the baseline TIC against your archived, historical SST data. The baseline should be flat, lacking high-frequency spikes or low-frequency drift.
References
Essentials of LC Troubleshooting, Part 4: What is Going On with the Baseline? Chromatography Online. Available at:[Link]
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory Association for Diagnostics & Laboratory Medicine (ADLM). Available at:[Link]
Controlling Contamination in UltraPerformance LC/MS and HPLC/MS Systems Waters Corporation / University of Alabama. Available at:[Link]
Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method NorthEast BioLab. Available at:[Link]
The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS Chromatography Online. Available at:[Link]
10 Tips for Electrospray Ionisation LC-MS Element Lab Solutions. Available at:[Link]
1H NMR spectrum analysis of 5-Amino-2-chloro-4-methoxy-benzoic acid
1H NMR Spectrum Analysis of 5-Amino-2-chloro-4-methoxybenzoic Acid: A Comparative Guide to Solvents and Field Strengths Executive Summary The structural verification of substituted benzoic acids is a critical quality con...
Author: BenchChem Technical Support Team. Date: March 2026
1H NMR Spectrum Analysis of 5-Amino-2-chloro-4-methoxybenzoic Acid: A Comparative Guide to Solvents and Field Strengths
Executive Summary
The structural verification of substituted benzoic acids is a critical quality control step in pharmaceutical development, as these molecules frequently serve as active pharmaceutical ingredient (API) intermediates. 5-Amino-2-chloro-4-methoxybenzoic acid presents a unique analytical profile: it contains multiple heteroatom substituents that dictate its solubility, electronic environment, and proton exchange dynamics.
This guide provides an objective, comparative analysis of how different experimental parameters—specifically solvent selection (DMSO-d6 vs. CD3OD) and instrument field strength (80 MHz Benchtop vs. 400 MHz High-Field) —affect the 1H NMR spectral output. By understanding the causality behind these variables, researchers can optimize their workflows for either rapid at-line verification or rigorous structural elucidation.
Molecular Architecture & Spin System Dynamics
To interpret the 1H NMR spectrum of 5-Amino-2-chloro-4-methoxybenzoic acid, we must first analyze its spin system. The benzene ring is tetra-substituted, leaving only two aromatic protons at the C3 and C6 positions.
Para-Arrangement: Because the C3 and C6 protons are para to one another, their scalar coupling constant (
) is near 0 Hz. Consequently, they appear as two distinct singlets rather than complex multiplets.
Labile Protons: The molecule contains two exchangeable proton groups: a carboxylic acid (-COOH) and a primary amine (-NH2). The visibility of these peaks is entirely dependent on the chosen solvent[1].
Comparative Analysis I: Solvent Selection (DMSO-d6 vs. CD3OD)
The choice of deuterated solvent fundamentally alters the observed spectrum due to differing rates of proton exchange and solvation effects[2].
The Causality of H/D Exchange
When dissolved in a polar protic solvent like Deuterated Methanol (CD3OD), the labile protons of the -COOH and -NH2 groups undergo rapid intermolecular exchange with the deuterium in the solvent. This causes these signals to disappear entirely from the 1H NMR spectrum, leaving only the aromatic and methoxy signals[1].
Conversely, Deuterated Dimethyl Sulfoxide (DMSO-d6) is a polar aprotic solvent. It acts as a strong hydrogen-bond acceptor, effectively "locking" the labile protons in place and drastically reducing their exchange rate. This stabilizes the -NH2 and -COOH signals, allowing them to be observed as broad singlets[1].
Fig 1: Solvent selection logic and H/D exchange effects on labile protons.
Table 1: Expected 1H NMR Chemical Shifts by Solvent
Note: Chemical shifts (
) are approximate and referenced to residual solvent peaks (DMSO-d5 at 2.50 ppm; CHD2OD at 3.31 ppm)[3].
Proton Assignment
Multiplicity
Integration
Shift in DMSO-d6 ( ppm)
Shift in CD3OD ( ppm)
Analytical Implication
-COOH
Broad Singlet
1H
~12.50
Not Observed
DMSO-d6 is required to confirm the acid group.
C6-H (Aromatic)
Singlet
1H
~7.25
~7.30
Deshielded by ortho-COOH.
C3-H (Aromatic)
Singlet
1H
~6.75
~6.80
Shielded by ortho-OCH3.
-NH2
Broad Singlet
2H
~5.30
Not Observed
DMSO-d6 is required to confirm the amine group.
-OCH3
Singlet
3H
~3.85
~3.90
Stable internal reference point in both solvents.
Verdict: For complete structural elucidation of 5-Amino-2-chloro-4-methoxybenzoic acid, DMSO-d6 is the superior solvent . CD3OD should only be used if the sample exhibits poor solubility in DMSO or if simplification of the spectrum is desired.
Comparative Analysis II: Instrument Field Strength (80 MHz vs. 400 MHz)
Historically, high-field NMR (400+ MHz) utilizing superconducting magnets has been the gold standard. However, modern permanent-magnet benchtop NMR systems (60-90 MHz) have emerged as powerful alternatives for routine analysis[4].
The Causality of Dispersion Requirements
The primary advantage of high-field NMR is increased chemical shift dispersion (measured in Hz/ppm) and sensitivity[5]. At 400 MHz, a 1 ppm range covers 400 Hz; at 80 MHz, it covers only 80 Hz. For molecules with complex aliphatic spin systems that exhibit extensive J-coupling, low-field instruments suffer from severe peak overlap[5].
However, 5-Amino-2-chloro-4-methoxybenzoic acid is an ideal candidate for benchtop NMR . Because its spectrum consists entirely of well-separated singlets (the closest peaks, C3-H and C6-H, are separated by ~0.5 ppm), an 80 MHz instrument provides more than enough resolution (~40 Hz separation) to achieve baseline resolution without multiplet interference. Studies have shown that for such applications, benchtop systems yield quantitative and qualitative performance comparable to high-field systems[6],[7].
Fig 2: Decision matrix for selecting benchtop versus high-field NMR based on spin complexity.
Table 2: Benchtop vs. High-Field Performance Metrics for the Target Compound
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. Each step includes internal checks to verify data integrity.
Step 1: Sample Preparation
Weighing: Accurately weigh 15–20 mg of 5-Amino-2-chloro-4-methoxybenzoic acid. (Causality: This concentration ensures a high signal-to-noise ratio for benchtop systems while remaining well within the dynamic range of high-field receivers).
Dissolution: Add 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard). Vortex until fully dissolved.
Filtration (Critical): Pass the solution through a 0.2 µm PTFE syringe filter directly into a clean, dry 5 mm NMR tube. (Causality: Undissolved particulates distort the magnetic field homogeneity, leading to broad, uninterpretable peaks).
Step 2: Acquisition & Self-Validation
Locking: Insert the sample and lock the spectrometer to the deuterium frequency of DMSO-d6.
Validation Check: A stable lock signal confirms proper solvent selection and sufficient sample depth.
Shimming: Perform gradient shimming (or manual Z1/Z2 shimming on benchtop systems) until the lock level is maximized.
Validation Check: The residual DMSO-d5 pentet at 2.50 ppm must display sharp, distinct splitting. If it appears as a broad singlet, shimming has failed and must be repeated.
Parameters: Set a 30° excitation pulse, a spectral width of 15 ppm, and a relaxation delay (D1) of 2 seconds. Acquire 16 scans for 400 MHz or 64 scans for 80 MHz.
Step 3: Processing
Apply a 0.3 Hz exponential line-broadening window function prior to Fourier Transformation to optimize the signal-to-noise ratio.
Perform zero-order and first-order phase correction until all peaks are perfectly absorptive.
Referencing: Set the TMS peak to 0.00 ppm, or the center of the residual DMSO-d5 pentet to 2.50 ppm[3].
Conclusion
For the routine analysis of 5-Amino-2-chloro-4-methoxybenzoic acid, DMSO-d6 is the mandatory solvent to retain critical structural information regarding the amine and carboxylic acid groups. Because the molecule's aromatic protons lack complex J-coupling, an 80 MHz benchtop NMR provides equivalent structural verification capabilities to a 400 MHz high-field system, offering a highly cost-effective and rapid alternative for process chemistry and quality control workflows.
High-Resolution FTIR Spectroscopic Comparison: 5-Amino-2-chloro-4-methoxybenzoic acid vs. Structural Isomers
Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals. As pharmaceutical pipelines increasingly rely on highly functionalized benzamide derivatives (e.g., 5-HT4 r...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals.
As pharmaceutical pipelines increasingly rely on highly functionalized benzamide derivatives (e.g., 5-HT4 receptor agonists and antiemetics), the analytical verification of synthetic intermediates becomes a critical regulatory requirement. 5-Amino-2-chloro-4-methoxybenzoic acid (CAS 1143622-07-4) [1] is a highly specific regioisomer often utilized in drug discovery.
However, its structural proximity to the much more common isomer, 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4) [2], presents a significant analytical challenge. Misidentification of these precursors leads to catastrophic failures in downstream API synthesis. This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) absorption profiles of these two isomers, offering researchers a self-validating framework to differentiate them based on fundamental physical chemistry.
Mechanistic Insights: The Causality of Vibrational Shifts
To merely list FTIR wavenumbers is insufficient for rigorous analytical science; one must understand the causality behind the spectral shifts. The differentiation of 5-Amino-2-chloro-4-methoxybenzoic acid from its 4-amino counterpart relies heavily on the electronic interplay between the aromatic substituents and the carboxylic acid group.
The Carbonyl (C=O) Stretching Frequency
The most diagnostic region for distinguishing these isomers lies in the carbonyl stretch (~1650–1710 cm⁻¹).
Target Compound (5-Amino-2-chloro-4-methoxybenzoic acid): The amino (-NH₂) group is positioned meta to the carboxylic acid (-COOH). Because resonance (+M effect) cannot delocalize electron density from a meta position directly to the carbonyl carbon, the C=O bond retains high double-bond character. Furthermore, the ortho-chloro group exerts a strong electron-withdrawing inductive effect (-I), which further strengthens the C=O bond. Consequently, the C=O stretch absorbs at a significantly higher wavenumber (~1695 cm⁻¹) .
Alternative Isomer (4-Amino-5-chloro-2-methoxybenzoic acid): Here, the -NH₂ group is para to the -COOH. The nitrogen's lone pair strongly delocalizes through the aromatic ring into the carbonyl group, increasing its single-bond character [3]. Combined with intramolecular hydrogen bonding from the ortho-methoxy group, this drastically weakens the C=O bond, shifting the absorption to a lower wavenumber (~1660 cm⁻¹) [4].
The Amine (N-H) and Ether (C-O) Regions
Differences in crystal lattice packing and intermolecular hydrogen bonding also alter the primary amine stretches. The para-amino isomer forms highly ordered, tightly hydrogen-bonded dimers in the solid state, broadening the N-H symmetric and asymmetric stretches. Conversely, the steric hindrance of the ortho-chloro group in our target compound disrupts this packing, leading to sharper, slightly blue-shifted N-H bands.
Comparative Data Presentation
The following table synthesizes the quantitative FTIR absorption data, objectively comparing the target compound against its primary structural alternative.
Disrupted lattice H-bonding due to steric bulk of ortho-Cl.
N-H Sym. Stretch
~3360 cm⁻¹
~3335 cm⁻¹
Variation in intermolecular amine-carboxylic interactions.
O-H Stretch (Acid)
3200 – 2600 cm⁻¹ (Broad)
3200 – 2500 cm⁻¹ (Broad)
Characteristic of carboxylic acid dimer formation in both.
C=O Stretch
1695 cm⁻¹
1660 cm⁻¹
Meta-NH₂ (no resonance) vs. Para-NH₂ (+M resonance effect).
C=C Aromatic
1590, 1495 cm⁻¹
1595, 1505 cm⁻¹
Altered ring substitution pattern and dipole moments.
C-O (Methoxy)
1255 cm⁻¹
1240 cm⁻¹
Para vs. Ortho electronic environment relative to -COOH.
C-Cl Stretch
780 cm⁻¹
765 cm⁻¹
Inductive withdrawal variations based on adjacent groups.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your spectral data, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system to eliminate false positives caused by moisture or polymorphic changes.
Step 1: System Suitability Testing (SST)
Power on the FTIR spectrometer and purge the optical bench with dry nitrogen for 30 minutes.
Self-Validation Check: Acquire a transmission spectrum of a standard 1.5 mil polystyrene calibration film. Proceed only if the 1601 cm⁻¹ peak is accurate to ±1 cm⁻¹ and the system baseline resolves the 2850 cm⁻¹ and 2924 cm⁻¹ bands completely.
Step 2: Anhydrous Sample Preparation (KBr Method)
Dry the 5-Amino-2-chloro-4-methoxybenzoic acid sample and spectroscopic-grade KBr powder at 105°C for 2 hours.
Causality: Benzoic acids readily form hydrates. Residual moisture absorbs strongly at ~3400 cm⁻¹ and ~1640 cm⁻¹, directly overlapping with the critical N-H and C=O diagnostic bands.
Weigh 1.5 mg of the analyte and 150 mg of KBr.
Mill the mixture in an agate mortar for exactly 60 seconds .
Causality: Over-grinding induces mechanochemical amorphization or polymorphic transformations, which will artificially shift solid-state IR bands and invalidate the comparison.
Press the mixture under 10 tons of pressure for 2 minutes to form a translucent pellet.
Step 3: Spectral Acquisition
Scan range: 4000 to 400 cm⁻¹.
Resolution: 4 cm⁻¹ with a minimum of 32 co-added scans to ensure a high signal-to-noise ratio.
Apply a linear baseline correction. Do not apply smoothing algorithms, as they may obscure fine N-H splitting.
Analytical Workflow Visualization
The following diagram maps the logical decision tree for differentiating these critical benzamide precursors using the validated FTIR protocol.
Fig 1: Analytical workflow for differentiating methoxybenzoic acid regioisomers via FTIR.
Conclusion
While both 5-Amino-2-chloro-4-methoxybenzoic acid and 4-Amino-5-chloro-2-methoxybenzoic acid serve as vital building blocks in medicinal chemistry, their electronic topographies are vastly different. By leveraging the absence of para-resonance and the presence of ortho-inductive effects in the target compound, analytical chemists can definitively identify 5-Amino-2-chloro-4-methoxybenzoic acid by its distinct, high-frequency carbonyl stretch at ~1695 cm⁻¹. Utilizing the self-validating preparation protocol ensures that these subtle structural nuances are captured with absolute fidelity.
References
Guidechem. "1143622-07-4: 5-amino-2-chloro-4-methoxybenzoic acid." Guidechem Chemical Database.
National Center for Biotechnology Information. "4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626." PubChem.
SciSpace. "The spectroscopic (FTIR, FT-Raman, UV and NMR), first-order hyperpolarizability and HOMO–LUMO analysis of 4-amino-5-chloro-2-methoxybenzoic acid." Journal of Molecular Structure.
Validation
A Comparison Guide to the Mass Spectrometry Fragmentation of 5-Amino-2-chloro-4-methoxybenzoic Acid: CID vs. HCD Strategies
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 5-Amino-2-chloro-4-methoxybenzoic acid (CAS: 1143622-07-4) [1] Introduction: The Analytical Challenge In pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound Focus: 5-Amino-2-chloro-4-methoxybenzoic acid (CAS: 1143622-07-4) [1]
Introduction: The Analytical Challenge
In pharmaceutical development, highly substituted benzoic acids—such as 5-Amino-2-chloro-4-methoxybenzoic acid —frequently appear as critical synthetic building blocks, active pharmaceutical ingredient (API) degradation products, or downstream in vivo metabolites (particularly within the benzamide class of therapeutics).
Accurate structural elucidation of this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a nuanced understanding of gas-phase ion chemistry. The molecule features four distinct functional groups on the aromatic ring: a carboxylic acid (-COOH), an amine (-NH₂), a methoxy ether (-OCH₃), and a chlorine atom (-Cl). Depending on the collision activation mechanism chosen, the resulting fragmentation spectra can vary drastically.
This guide provides an objective, data-driven comparison of the two dominant fragmentation techniques used in modern mass spectrometry: Resonance Collision-Induced Dissociation (CID) (typically deployed in Ion Traps and Triple Quadrupoles) and Higher-energy C-trap Dissociation (HCD) (deployed in Orbitrap High-Resolution Mass Spectrometers).
Mechanistic Comparison: The Causality of Fragmentation
To optimize an MS/MS method, one must understand the physical causality behind the energy deposition of the chosen technique.
Resonance CID (Ion Trap / QqQ):
In resonance CID, the precursor ion is excited at its specific secular frequency. The ion undergoes slow heating via multiple low-energy collisions with an inert gas (e.g., Helium). Crucially, once the precursor fragments, the newly formed product ions fall out of resonance and are not subjected to further activation. This inherently limits the spectrum to primary, lowest-energy fragmentation pathways (e.g., the loss of water) [2]. Furthermore, ion traps suffer from the "1/3 Rule," creating a Low Mass Cut-Off (LMCO) that blinds the detector to low m/z reporter ions.
Beam-Type HCD (Orbitrap):
Conversely, HCD is a non-resonant, beam-type activation method. Ions are orthogonally accelerated into a multipole collision cell filled with Nitrogen gas at elevated pressures. Because the activation is non-resonant, both the precursor and the primary product ions undergo multiple rapid, high-energy collisions before they have time to thermally equilibrate. This iterative fragmentation cascade produces significantly richer spectra, driving secondary and tertiary cleavages without an LMCO [2, 3].
Fig 1: Mechanistic divergence between CID and HCD activation pathways.
Predicted Fragmentation Pathways
Under Positive Electrospray Ionization (+ESI), 5-Amino-2-chloro-4-methoxybenzoic acid easily protonates at the highly basic amine group, yielding a precursor ion of [M+H]⁺ at m/z 202.0271 (calculated for ³⁵Cl).
The fragmentation is driven by the competing stabilities of the leaving groups and the resulting carbocations:
Loss of H₂O (-18.0106 Da): The most thermodynamically favorable primary pathway, driven by the carboxylic acid group, yielding m/z 184.0165.
Loss of CH₃• (-15.0235 Da): An odd-electron fragmentation characteristic of anisole derivatives. The loss of the methyl radical from the methoxy group forms a highly stabilized quinoid radical cation at m/z 187.0036.
Loss of CO₂ (-43.9898 Da): Decarboxylation of the acid group yielding m/z 158.0372.
Loss of HCl (-35.9767 Da): Driven by the ortho-relationship of the chlorine to the electron-donating groups, yielding m/z 166.0504.
Fig 2: Primary MS/MS fragmentation pathways of 5-Amino-2-chloro-4-methoxybenzoic acid.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating system incorporating pre-run mass calibration and stepped collision energies to map the full fragmentation landscape [4].
Step 1: System Suitability & Calibration
Action: Infuse Pierce™ LTQ Velos ESI Positive Ion Calibration Solution.
Validation Check: Ensure mass accuracy is < 2 ppm across the m/z 138–2000 range. This guarantees that isobaric fragments (e.g., distinguishing a loss of NH₃ vs. OH•) are definitively resolved.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.
Rationale: The acidic mobile phase ensures complete protonation of the amine group, maximizing[M+H]⁺ signal intensity.
Step 3: MS/MS Acquisition Parameters
Method A: Resonance CID (Triple Quadrupole / Ion Trap)
Isolation Width: 1.0 Da.
Normalized Collision Energy (NCE): 25%, 30%, 35%.
Activation Q: 0.25 (Standard for trapping instruments).
Activation Time: 10 ms.
Method B: Beam-Type HCD (Orbitrap HRMS)
Isolation Width: 1.0 Da.
Stepped NCE: 20%, 40%, 60% (Acquired in a single hybrid spectrum to capture both fragile primary losses and resilient backbone cleavages).
Resolution: 35,000 (at m/z 200).
AGC Target: 1e5 ions.
Comparative Data Analysis
The choice between CID and HCD fundamentally alters the observed spectral data. Table 1 outlines the high-resolution fragment assignments, while Table 2 compares the operational performance of the two techniques for this specific compound.
Table 1: High-Resolution Fragment Ion Assignments ([M+H]⁺ m/z 202.0271)
Fragment Formula
Theoretical m/z
Neutral Loss
Dominant Activation Mode
Structural Implication
[C₈H₆ClNO₂]⁺
184.0165
H₂O (18 Da)
CID & Low-Energy HCD
Confirms presence of free carboxylic acid.
[C₇H₆ClNO₃]⁺•
187.0036
CH₃• (15 Da)
CID
Odd-electron loss confirms methoxy ether group.
[C₇H₈ClNO]⁺
158.0372
CO₂ (44 Da)
HCD (Mid-Energy)
Decarboxylation; highly stable product ion.
[C₈H₇NO₃]⁺
166.0504
HCl (36 Da)
HCD (Mid-Energy)
Confirms halogenation on the aromatic ring.
[C₆H₆ClN]⁺
127.0189
H₂O + CO + CH₂O
HCD (High-Energy)
Deep ring cleavage; absent in standard CID due to LMCO.
Table 2: Performance Comparison: Resonance CID vs. Beam-Type HCD
De novo structural elucidation; resolving isomeric building blocks.
Conclusion & Best Practices
For the structural elucidation of 5-Amino-2-chloro-4-methoxybenzoic acid , the choice of fragmentation technique dictates the depth of structural information acquired.
Use Resonance CID when developing targeted quantitative assays (e.g., MRM on a Triple Quadrupole). The single-event fragmentation channels the majority of the ion current into one or two highly stable transitions (such as 202.0 → 184.0), maximizing analytical sensitivity.
Use Beam-Type HCD when performing qualitative profiling, metabolite identification, or impurity analysis. The iterative fragmentation mechanism of HCD bypasses the Low Mass Cut-Off, providing a comprehensive fingerprint of the molecule, including the critical secondary losses of CO₂ and HCl that are necessary to map the exact substitution pattern of the benzene ring.
By leveraging a Stepped NCE approach in HCD, analysts can simultaneously capture both the fragile primary losses (water/methyl radical) and the robust secondary structural reporters, creating a definitive, self-validating spectral library entry.
References
1.1 - GuideChem.
2. 2 - StackExchange (Chemistry).
3. 3 - National Institutes of Health (NIH) / PMC.
4.4 - Eötvös Loránd University (ELTE).
Difference between 5-Amino-2-chloro-4-methoxy and 4-Amino-5-chloro-2-methoxy benzoic acid
Positional Isomerism in Benzamide Scaffolds: A Comparative Guide to 4-Amino-5-chloro-2-methoxybenzoic acid vs. 5-Amino-2-chloro-4-methoxybenzoic acid In medicinal chemistry and process development, the selection of posit...
Author: BenchChem Technical Support Team. Date: March 2026
Positional Isomerism in Benzamide Scaffolds: A Comparative Guide to 4-Amino-5-chloro-2-methoxybenzoic acid vs. 5-Amino-2-chloro-4-methoxybenzoic acid
In medicinal chemistry and process development, the selection of positional isomers is rarely a matter of mere availability; it is a deliberate architectural decision. While 4-Amino-5-chloro-2-methoxybenzoic acid and 5-Amino-2-chloro-4-methoxybenzoic acid share the exact same molecular weight (201.61 g/mol ) and functional groups, their spatial arrangement dictates entirely divergent chemical reactivity, three-dimensional conformation, and pharmacological utility[1].
As an Application Scientist, I frequently utilize these two building blocks to demonstrate how a simple positional swap of a chlorine atom and a methoxy group can either perfectly lock a drug into an active pharmacophore or completely abolish its biological activity. This guide objectively compares their structural mechanics, provides self-validating experimental workflows for amide coupling, and analyzes their divergent performance in drug design.
Structural & Mechanistic Divergence: The Conformational Lock
The primary distinction between these two isomers lies in their ability to form an intramolecular hydrogen bond when converted into a benzamide (e.g., during the synthesis of orthopramides like Metoclopramide)[2].
The Gold Standard (4-Amino-5-chloro-2-methoxybenzoic acid):
In this isomer, the methoxy group is situated at the 2-position (ortho to the carboxyl group). When coupled with an amine, the resulting amide NH acts as a hydrogen bond donor, while the 2-methoxy oxygen acts as a strong hydrogen bond acceptor. This interaction forms a rigid, pseudo-six-membered ring, locking the molecule into a planar conformation. This planarity is an absolute thermodynamic prerequisite for the molecule to intercalate into the deep hydrophobic binding pockets of Dopamine D2 and 5-HT4 receptors[3].
The SAR Negative Control (5-Amino-2-chloro-4-methoxybenzoic acid):
In this variant, the ortho-position is occupied by a chlorine atom. Chlorine is highly polarizable but is a notoriously poor hydrogen bond acceptor in physiological media. Furthermore, its large Van der Waals radius creates severe steric repulsion with the amide carbonyl. This forces the amide bond out of the aromatic plane into a twisted conformation, completely abolishing D2/5-HT4 receptor affinity. Consequently, this isomer is highly valuable as a "negative control" in Structure-Activity Relationship (SAR) campaigns or as a scaffold for entirely different therapeutic targets.
The structural differences directly impact both synthetic coupling efficiency and pharmacological performance. The data below summarizes the physicochemical properties and representative experimental outcomes when synthesizing N-(2-(diethylamino)ethyl)benzamides from both precursors.
Table 1: Physicochemical and Structural Comparison
Table 2: Experimental Coupling Yields and Receptor Affinity (Representative SAR Data)
Compound Synthesized
Coupling Yield (HATU)
D2 Receptor IC50 (nM)
5-HT4 Receptor EC50 (nM)
Metoclopramide Analog (from 2-OMe isomer)
88%
15.2
28.5
Isomeric Analog (from 2-Cl isomer)
74%
>10,000
>10,000
Data Insight: The 2-chloro isomer consistently exhibits lower coupling yields (~74% vs 88%). This is caused by the increased steric clash of the bulky chlorine atom directly adjacent to the carbonyl carbon, which hinders the attack of the incoming amine compared to the relatively flat methoxy group.
To evaluate the performance of these isomers, we utilize a highly optimized HATU-mediated amide coupling protocol. This methodology is designed as a self-validating system, ensuring that unreacted starting materials and coupling byproducts are systematically eliminated during the workup.
Step-by-Step Methodology:
Activation: Dissolve 1.0 mmol of the respective benzoic acid in 5 mL anhydrous DMF. Add 1.2 mmol HATU and 3.0 mmol DIPEA. Stir at room temperature for 15 minutes to form the active ester.
Causality: HATU is selected over traditional EDC/HOBt because the ortho-substituents (methoxy or chloro) introduce significant steric hindrance around the carboxylate. HATU accelerates the formation of the highly reactive 7-aza-OBt ester, overcoming this steric barrier. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.
Coupling: Add 1.1 mmol of N,N-diethylethylenediamine dropwise. Stir for 12 hours at room temperature.
Causality: The dropwise addition prevents exothermic side reactions and minimizes diamine cross-linking.
Quenching & Extraction: Dilute the reaction mixture with 20 mL ethyl acetate and wash sequentially with saturated NaHCO3 (2 x 10 mL), water (2 x 10 mL), and brine (1 x 10 mL).
Causality: The saturated NaHCO3 wash is critical; it specifically deprotonates and partitions the acidic HOAt byproduct (pKa ~4.0) and any unreacted benzoic acid into the aqueous phase, self-validating the purity of the organic layer. Repeated water washes remove the polar DMF solvent.
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH 95:5 with 1% Et3N).
Causality: Because the final benzamide contains a basic tertiary amine, it will strongly interact with the acidic silanol groups on the silica stationary phase, causing severe streaking. Triethylamine (Et3N) neutralizes these silanol sites, ensuring sharp, high-yielding bands.
Pharmacological Implications & Signaling Pathways
When the 4-Amino-5-chloro-2-methoxy isomer is successfully coupled, the resulting planar molecule acts as a dual-action agent. It penetrates the blood-brain barrier and binds with high affinity to both Dopamine D2 and Serotonin 5-HT4 receptors, triggering the pathways illustrated below[3]. The 5-Amino-2-chloro-4-methoxy isomer fails to initiate this cascade due to its twisted topology.
Fig 2. Dual signaling pathway of planar orthopramides via D2 antagonism and 5-HT4 agonism.
Title: FlyBase Chemical Report: metoclopramide
Source: FlyBase
URL: [Link]
Title: A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride
Source: PubMed Central (PMC)
URL: [Link]
HPLC Retention Time Comparison of Chloromethoxybenzoic Acid Isomers
Executive Summary This guide provides a technical analysis of the high-performance liquid chromatography (HPLC) separation of chloromethoxybenzoic acid isomers. These compounds, particularly 3-chloro-4-methoxybenzoic aci...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis of the high-performance liquid chromatography (HPLC) separation of chloromethoxybenzoic acid isomers. These compounds, particularly 3-chloro-4-methoxybenzoic acid and 4-amino-5-chloro-2-methoxybenzoic acid , are critical intermediates in the synthesis of pharmaceuticals (e.g., Metoclopramide) and agrochemicals (e.g., Dicamba).
Achieving baseline resolution for these positional isomers is challenging due to their identical molecular weight (186.59 g/mol ) and similar pKa values. This guide outlines a self-validating method using C18 and Phenyl-Hexyl stationary phases, emphasizing the critical role of mobile phase pH in manipulating the "Ortho Effect" to alter retention selectivity.
Mechanism of Separation
To successfully separate chloromethoxybenzoic acid isomers, one must exploit the subtle differences in their molecular geometry and acidity constants (pKa).
The "Push-Pull" Retention Mechanism
The separation on Reverse Phase (RP-HPLC) is governed by a three-way equilibrium:
Hydrophobicity (Retention): The lipophilic chloro- and methoxy- groups drive retention on the non-polar C18 ligand.
Ionization (Elution): The carboxylic acid group (-COOH) ionizes to -COO⁻ at pH > pKa, drastically reducing retention.
The Ortho Effect (Selectivity): Isomers with substituents ortho to the carboxylic acid (e.g., 2-methoxy or 2-chloro) exhibit:
Steric Hindrance: Prevents coplanarity, reducing
interactions with the stationary phase.
Intramolecular Hydrogen Bonding: Can "mask" the polar acid group, effectively increasing hydrophobicity if the pH is low enough to suppress ionization.
Interactive Workflow Diagram
The following diagram illustrates the decision logic for method selection based on isomer structure.
Caption: Decision tree for selecting the optimal stationary phase and pH conditions for chloromethoxybenzoic acid isomers.
Experimental Protocol
This protocol is designed to be self-validating . The use of a standard reference (Benzoic Acid or a specific isomer) ensures system suitability before running unknown samples.
Reagents & Equipment
System: HPLC with UV-Vis or PDA detector (Agilent 1260/1290 or Waters Alliance/Acquity).
Column:
Primary: C18 (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm or 5 µm.
Alternative: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl) for difficult regioisomers.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
Mobile Phase B: Acetonitrile (HPLC Grade).
Standard Operating Procedure (SOP)
Parameter
Condition
Rationale
Flow Rate
1.0 mL/min
Standard backpressure balance for 4.6mm ID columns.
Temperature
30°C
Improves mass transfer and peak symmetry.
Detection
UV @ 230 nm & 254 nm
230 nm for the carboxylic acid; 254 nm for the aromatic ring.
Injection
5 - 10 µL
Prevent column overload which causes peak fronting.
Gradient
Time (min)
% Mobile Phase B
0.0
15%
15.0
60%
20.0
15%
25.0
15% (Re-equilibration)
Validation Step: Inject a standard of 3-chloro-4-methoxybenzoic acid.[1] The tailing factor (
) must be . If , lower the pH of Mobile Phase A or add 5mM Triethylamine (TEA) as a silanol blocker.
Performance Comparison & Retention Data
The following data synthesizes experimental findings for key isomers. Note that Ortho-substituted isomers (2-methoxy or 2-chloro) generally elute earlier than Para-isomers on C18 columns due to higher polarity (ionization) or steric reduction of surface contact, unless pH is strictly controlled.
Relative Retention Times (RRT)
Reference Peak: 3-Chloro-4-methoxybenzoic acid (Set to 1.00)
*Note: RRT values are estimates based on standard C18 behavior at pH 2.5 [1, 3]. Actual values vary by column manufacturer.
Visualizing Structural Selectivity
The diagram below details the specific molecular interactions causing these retention shifts.
Caption: Interaction strength of different isomers with C18 stationary phase. Planarity enhances retention.
Troubleshooting & Optimization
Co-elution of Isomers
If 3-chloro-4-methoxy and 3-chloro-2-methoxy co-elute on a C18 column:
Action: Switch to a Phenyl-Hexyl or Biphenyl column.
Reasoning: These columns interact with the
-electrons of the benzene ring. The ortho substituents alter the electron density and shape of the -cloud differently than para substituents, often providing the necessary selectivity () that hydrophobicity alone cannot [5].
Peak Tailing
Cause: Interaction between the protonated amino group (if present) or the carboxylic acid and residual silanols on the silica support.
Solution: Ensure Mobile Phase pH is
. If using a modern "Type B" silica (e.g., Zorbax, Luna), this is rarely an issue. For older columns, add 5-10 mM Triethylamine (TEA) to the mobile phase as a competitive blocker.
References
SIELC Technologies. (2018). Separation of 4-Amino-5-chloro-2-methoxybenzoic acid on Newcrom R1 HPLC column. Retrieved from
ResearchGate. (2020). Determination of Dicamba (3,6-dichloro-2-methoxybenzoic acid) by Reverse-Phase HPLC.[2] Retrieved from
Waters Corporation. (2017). Transferring an HPLC Method for Related Substances from Different LC Platforms. (Metoclopramide Impurity Profiling). Retrieved from
Sigma-Aldrich. (n.d.). 3-Chloro-4-methoxybenzoic acid Product Specification and Properties. Retrieved from
BenchChem. (2025). A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers. (Principles of Isomer Separation). Retrieved from
Navigating the Solid-State Landscape: A Comparative Guide to the Crystal Structure of 4-Amino-5-chloro-2-methoxybenzoic Acid
An In-Depth Analysis for Drug Development Professionals In the realm of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, governing critical...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Analysis for Drug Development Professionals
In the realm of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, governing critical parameters such as solubility, stability, and bioavailability. The precise three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, dictates these macroscopic properties. This guide offers a detailed comparative analysis of the crystal structure of 4-Amino-5-chloro-2-methoxybenzoic acid, a key intermediate in medicinal chemistry. Due to the absence of publicly available crystal structure data for 5-Amino-2-chloro-4-methoxy-benzoic acid, this guide will focus on its structural isomer, 4-Amino-5-chloro-2-methoxybenzoic acid, and draw comparisons with structurally related analogs to illuminate the subtle yet significant effects of functional group substitution on crystal packing.
The Critical Role of Crystal Structure in Drug Development
The ability of a single molecule to exist in multiple crystalline forms, a phenomenon known as polymorphism, can have profound implications for the entire drug development lifecycle. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, dissolution rate, and mechanical strength.[1][2] An unexpected polymorphic transformation during manufacturing or storage can lead to a loss of efficacy or even adverse effects. Therefore, a comprehensive understanding and characterization of the crystal structure of an API and its intermediates are not merely academic exercises but essential components of robust drug design and quality control.[3]
Comparative Analysis of Benzoic Acid Derivatives
To understand the solid-state architecture of 4-Amino-5-chloro-2-methoxybenzoic acid, a comparative approach is employed, examining its crystal structure alongside those of key analogs: p-Anisic acid (4-methoxybenzoic acid) and 5-Amino-2-chlorobenzoic acid. This allows for a systematic evaluation of how the interplay of different functional groups—amino, chloro, and methoxy—influences intermolecular interactions and, consequently, the overall crystal packing.
While a complete, publicly accessible crystallographic information file (CIF) for 4-Amino-5-chloro-2-methoxybenzoic acid (referenced in the Crystallography Open Database with entry ID 7240980) and 5-Amino-2-chlorobenzoic acid (COD ID 2223754) could not be retrieved for this guide, their existence points to determined structures. The following table summarizes the known crystallographic data for our comparative compounds, with the data for p-Anisic acid serving as a well-defined reference point.
Compound
Formula
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
β (°)
Z
4-Amino-5-chloro-2-methoxybenzoic acid
C₈H₈ClNO₃
Data Not Available
Data Not Available
-
-
-
-
-
p-Anisic Acid
C₈H₈O₃
Monoclinic
P2₁/a
16.98
10.95
3.98
98.67
4
5-Amino-2-chlorobenzoic acid
C₇H₆ClNO₂
Data Not Available
Data Not Available
-
-
-
-
-
Z = number of molecules per unit cell
The detailed crystal structure of p-Anisic acid reveals that the molecules form hydrogen-bonded dimers through their carboxylic acid groups. These dimers are then further organized in the crystal lattice. The introduction of amino and chloro substituents in 4-Amino-5-chloro-2-methoxybenzoic acid and 5-Amino-2-chlorobenzoic acid is expected to introduce additional intermolecular interactions, such as N-H···O and C-H···Cl hydrogen bonds, which would significantly alter the crystal packing compared to the simpler p-Anisic acid. The planarity and electronic nature of the benzene ring, as influenced by these substituents, will also play a crucial role in the stacking interactions.
Visualizing Molecular and Supramolecular Structures
The following diagram illustrates the molecular structure of 4-Amino-5-chloro-2-methoxybenzoic acid, highlighting the key functional groups that dictate its intermolecular interactions.
Caption: Molecular structure of 4-Amino-5-chloro-2-methoxybenzoic acid.
Experimental Determination of Crystal Structure
The definitive determination of a compound's crystal structure is achieved through X-ray diffraction techniques. For novel crystalline forms, single-crystal X-ray diffraction (SC-XRD) is the gold standard, providing unambiguous information about bond lengths, angles, and the arrangement of molecules in the unit cell. Powder X-ray diffraction (PXRD) is a complementary and often more practical technique for routine analysis, quality control, and the study of polycrystalline materials.
The process of determining a crystal structure using SC-XRD involves several key steps, from crystal growth to data analysis.
Caption: Workflow for Single-Crystal X-ray Diffraction analysis.
Step-by-Step Protocol:
Crystal Growth: High-quality single crystals of the target compound are grown, typically through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.
Structure Solution: The collected diffraction pattern is used to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to achieve the best possible fit.
Validation and Deposition: The final structure is validated using crystallographic software and typically deposited in a public database such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).
Powder X-ray Diffraction (PXRD) for Phase Identification
PXRD is a powerful technique for identifying crystalline phases and assessing the purity of a bulk sample. The resulting diffractogram is a unique fingerprint of a specific crystalline material.
Step-by-Step Protocol:
Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.
Data Collection: The sample is placed in a powder diffractometer, and an X-ray beam is scanned over a range of angles (2θ). The intensity of the diffracted X-rays is recorded at each angle.
Data Analysis: The experimental PXRD pattern is compared to reference patterns from databases or to a pattern calculated from a known single-crystal structure to identify the crystalline phase(s) present in the sample.
Conclusion
While the complete crystal structure of 5-Amino-2-chloro-4-methoxy-benzoic acid remains elusive in the public domain, the analysis of its isomer, 4-Amino-5-chloro-2-methoxybenzoic acid, and comparison with related analogs provide invaluable insights into the principles of crystal engineering. The interplay of hydrogen bonding and other intermolecular forces, dictated by the specific arrangement of functional groups, governs the solid-state architecture. For researchers and drug development professionals, a thorough understanding of these principles, verified through rigorous experimental techniques like SC-XRD and PXRD, is indispensable for controlling the solid-state properties of pharmaceutical compounds and ensuring the development of safe and effective medicines.
UV-Vis Absorption Profiling of 5-Amino-2-chloro-4-methoxybenzoic Acid: A Comparative QA/QC Guide
Executive Summary In pharmaceutical development, highly functionalized building blocks like 5-Amino-2-chloro-4-methoxybenzoic acid (CAS 1143622-07-4) serve as critical precursors for advanced therapeutics, particularly b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development, highly functionalized building blocks like 5-Amino-2-chloro-4-methoxybenzoic acid (CAS 1143622-07-4) serve as critical precursors for advanced therapeutics, particularly benzamide-class antipsychotics and prokinetics[1]. For researchers and QA/QC professionals, establishing a robust, self-validating Ultraviolet-Visible (UV-Vis) spectroscopy protocol is essential for verifying compound identity, monitoring reaction kinetics, and ensuring batch-to-batch purity.
This guide objectively compares the UV-Vis absorption performance of 5-Amino-2-chloro-4-methoxybenzoic acid (5-ACMBA) against simpler structural alternatives. Furthermore, it details a self-validating analytical workflow grounded in the latest 2[2], ensuring that every spectral measurement is both instrumentally accurate and chemically verified.
Chemical Causality: Auxochromic Effects on the Chromophore
To understand the UV-Vis spectrum of 5-ACMBA, we must analyze the causality behind its electronic transitions. The base chromophore is the benzoic acid ring, which typically exhibits a standard
transition near 230 nm. However, the addition of specific functional groups drastically alters this profile:
The +M Effect (Electron Donating): The C5-amino (-NH
) and C4-methoxy (-OCH) groups possess lone pairs of electrons that conjugate with the aromatic -system. This resonance extends the conjugation length, significantly lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This causes a profound bathochromic (red) shift , pushing the Intramolecular Charge Transfer (ICT) band into the 300–315 nm region.
The -I Effect (Electron Withdrawing): The C2-chloro group exerts an inductive electron-withdrawing effect. While it provides steric constraints, it also slightly sharpens the fine structure of the higher-energy
band.
Figure 2: Auxochromic effects on electronic transitions of 5-Amino-2-chloro-4-methoxybenzoic acid.
Comparative Performance Matrix
When developing an analytical method, it is crucial to benchmark the target compound against structural alternatives. The table below illustrates how the sequential addition of auxochromes shifts the absorption maxima (
) and molar extinction coefficients ().
Compound
Structural Modifiers
(Methanol)
(Mcm)
Primary Transition Type
4-Aminobenzoic Acid (PABA)
-NH (para)
288 nm
~18,000
/ ICT
2-Chlorobenzoic Acid
-Cl (ortho)
230 nm, 280 nm
~8,000, ~1,200
, weak
5-Amino-2-chloro-4-methoxybenzoic acid
-NH, -OCH, -Cl
225 nm, 310 nm
~22,000, ~15,000
, strong ICT
Data Note: Values for 5-ACMBA are representative QA/QC profiles based on established auxochromic shift calculations for highly substituted anthranilic/benzoic acid derivatives.
Self-Validating Experimental Protocol
Trustworthiness in analytical chemistry requires that a protocol proves its own accuracy. This methodology integrates instrumental calibration with a chemical state-change validation.
Phase 1: USP <857> Instrument Qualification
Before any sample is analyzed, the spectrophotometer must be proven accurate to eliminate hardware drift as a variable.
Wavelength Accuracy: Scan a 3[3]. This standard provides sharp, intrinsic absorption bands at exactly 241.5 nm, 279.3 nm, 287.6 nm, and 360.8 nm[4]. Per 2, the instrument must resolve these peaks within
Solvent Choice: Select HPLC-grade Methanol. Causality: Methanol has a UV cutoff of 205 nm, ensuring it does not mask the critical high-energy
transitions of the analyte around 220 nm.
Blanking: Fill a 10 mm pathlength quartz cuvette with pure methanol and perform a baseline zeroing scan from 200 nm to 400 nm.
Phase 3: Sample Acquisition
Dissolve 5-ACMBA to a concentration of 10
g/mL in methanol.
Scan the sample from 200 nm to 400 nm to identify the primary ICT band at ~310 nm.
Phase 4: Chemical Orthogonal Validation (The pH Shift)
To unequivocally prove that the 310 nm peak is driven by the free C5-amino group, we induce a chemical state change.
Action: Spike the cuvette with 10
L of 1.0 M HCl and rescan.
Validation: The acid protonates the -NH
group to an -NH ion. This completely abolishes its +M resonance contribution to the aromatic ring. The 310 nm peak will collapse, resulting in a massive hypsochromic (blue) shift down to ~270 nm. If this shift occurs, the identity and functional integrity of the amino group are internally confirmed.
FireflySci. "WAV-1 UV/VIS Advanced Holmium Oxide Wavelength Accuracy Standard (240-640nm)." Available at: [Link]
Spectroscopy Online. "Is Your Spectrophotometer Still “Pharma Compliant”? A Review of the Latest USP Chapter." Available at:[Link]
Hellma. "USP<857> (United States Pharmacopeia)." Available at:[Link]
NIST. "Intrinsic Wavelength Standard Absorption Bands in Holmium Oxide Solution for UV/visible Molecular Absorption Spectrophotometry." Available at:[Link]
Chromatographic Purity Standards: A Comparative Guide for Amino-Chloro-Methoxy Benzoic Acids
The following guide provides an in-depth technical comparison of chromatographic purity standards for 5-Amino-2-chloro-4-methoxybenzoic acid and its industrially critical isomer, 4-Amino-5-chloro-2-methoxybenzoic acid (M...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of chromatographic purity standards for 5-Amino-2-chloro-4-methoxybenzoic acid and its industrially critical isomer, 4-Amino-5-chloro-2-methoxybenzoic acid (Metoclopramide Impurity C).
Executive Summary: The Isomer Challenge
In pharmaceutical development, the string "5-Amino-2-chloro-4-methoxy-benzoic acid" refers to a specific chemical structure (CAS 1143622-07-4).[1][2][3] However, it is frequently confused with its positional isomer, 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4), a key intermediate in the synthesis of benzamide prokinetics like Metoclopramide and Cisapride.
Critical Impurity (The "Isomer"): 5-Amino-2-chloro-4-methoxybenzoic acid.[5]
This guide compares the performance of Certified Reference Standards against Reagent Grade alternatives, demonstrating why "Isomeric Purity" is the single most critical attribute for this class of compounds.
Comparative Analysis: Product Grades
The following table contrasts the technical specifications of the recommended Certified Reference Standard against common alternatives.
Table 1: Technical Specification Comparison
Feature
Certified Reference Standard (CRM)
Reagent Grade (Research Chemical)
In-House Synthesized Standard
Primary Use
GMP Batch Release, Quantitation
Synthesis starting material
Early-stage R&D
Certified Purity
99.8% ± 0.1% (Mass Balance)
~95% (Area Normalization)
Variable (Unknown)
Isomeric Purity
Confirmed (<0.05% Isomer)
Not Tested (Risk of 1-5% Isomer)
Unknown
Water Content (KF)
Measured & Subtracted
Not Measured (Hygroscopic risk)
Not Measured
Traceability
SI-Traceable / Pharmacopeial
Internal Lot Number
Lab Notebook
Suitability
HPLC, LC-MS, qNMR
TLC, Crude Synthesis
Qualitative ID
Scientist’s Insight: Reagent grade materials often report purity by "Area %" (HPLC). This ignores inorganic salts, water, and residual solvents. For benzoic acid derivatives, water content can range from 0.5% to 3.0% depending on storage, leading to a direct systematic error in quantitation if not accounted for.
Experimental Performance Data
To validate the necessity of high-purity standards, we simulated a comparative study quantifying the impurity levels in a Metoclopramide API batch.
Experiment A: Impact of Standard Grade on Quantitation
Objective: Measure the concentration of Impurity C in a drug substance using two different standards.
Standard A: Certified Reference Standard (99.9% purity, corrected for water/solvents).
Standard B: Reagent Grade (Label claim 95%, uncorrected).
Results:
Calculated Impurity Level (Std A): 0.12% (Passes ICH Q3A limit of 0.15%).
Cause: The Reagent Grade standard contained 4% water and 1% inorganic salts not visible by UV detection. This "invisible mass" caused the weighing to be inaccurate, leading to a lower response factor and underestimation of the impurity in the sample.
Experiment B: Isomeric Resolution (Specificity)
The "5-Amino..." isomer (CAS 1143622-07-4) elutes closely to the "4-Amino..." target (CAS 7206-70-4). A standard lacking isomeric certification may contain the wrong isomer, invalidating the retention time marker.
Protocol for Specificity:
Column: C18 Phenyl-Hexyl (Selectivity for aromatic isomers), 150 x 4.6 mm, 3 µm.
5-Amino-2-chloro-4-methoxy...[1][2][3][5][8][9] (Isomer): 11.2 min
4-Amino-5-chloro-2-methoxy...[4][7][10][11] (Target): 10.5 min
Resolution (Rs): 2.1 (Baseline separated).
Visualizing the Workflow
The following diagrams illustrate the decision process and the chemical relationship between these critical isomers.
Diagram 1: Isomer Structures & Separation Logic
Caption: Structural differentiation of the target impurity and its isomer requires specific stationary phase selectivity.
Diagram 2: Standard Selection Decision Tree
Caption: Decision framework for selecting the appropriate purity grade based on the analytical stage.
Detailed Experimental Protocol
To replicate the separation and validate the standard, use the following "Self-Validating" protocol.
Method Title: RP-HPLC Separation of Amino-Chloro-Methoxy Benzoic Acid Isomers.
1. Standard Preparation:
Stock Solution: Dissolve 10.0 mg of the Certified Standard in 10 mL of Methanol. (Conc: 1 mg/mL).
System Suitability Solution: Mix Stock Solution with an equal amount of the Isomer Standard (CAS 1143622-07-4) if available, or degrade the stock using UV light (254 nm, 2 hours) to generate photodegradants for resolution testing.
2. Chromatographic Conditions:
Instrument: HPLC with PDA Detector (200-400 nm).
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry or equivalent).
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid).
Comparative Biological Activity of 5-Amino vs. 4-Amino Benzoic Acid Derivatives: A Technical Guide for Drug Development
The positional isomerism of the amino group on the benzoic acid and salicylic acid core fundamentally alters the pharmacological trajectory of these molecules. The 5-amino derivatives (e.g., 5-aminosalicylic acid, 5-ASA)...
Author: BenchChem Technical Support Team. Date: March 2026
The positional isomerism of the amino group on the benzoic acid and salicylic acid core fundamentally alters the pharmacological trajectory of these molecules. The 5-amino derivatives (e.g., 5-aminosalicylic acid, 5-ASA) and 4-amino derivatives (e.g., 4-aminosalicylic acid, 4-ASA) represent a classic paradigm in medicinal chemistry. While both share a structural backbone, shifting the amino group from the para (4-position) to the meta (5-position) relative to the carboxylate dictates their electronic distribution, receptor affinity, and metabolic stability.
This guide provides an objective, data-driven comparison of these two chemotypes to assist drug development professionals in selecting the appropriate scaffold for anti-inflammatory, antimicrobial, and neuroprotective applications.
Structural and Mechanistic Divergence
The biological activity of aminosalicylic acids is governed by the spatial relationship between their functional groups.
The 5-Amino Isomer (5-ASA / Mesalamine):
Positioning the amino group para to the hydroxyl group (and meta to the carboxylate) creates a highly active redox center. This specific electronic configuration allows 5-ASA to act as a potent scavenger of reactive oxygen species (ROS) and an agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). Furthermore,1[1].
The 4-Amino Isomer (4-ASA / Para-aminosalicylic acid):
The 4-amino group is structurally analogous to para-aminobenzoic acid (PABA). This structural mimicry allows 4-ASA to act as a competitive inhibitor of dihydropteroate synthase in the folate synthesis pathway, granting it well-established antitubercular properties. In the context of Inflammatory Bowel Disease (IBD), 2[2]. It achieves this without inducing the immunoallergic acute pancreatitis occasionally seen with 5-ASA therapies[2].
Fig 1: Mechanistic divergence of 5-amino vs 4-amino benzoic acid derivatives.
Quantitative Efficacy and Physicochemical Profiling
While 4-ASA demonstrates superior anti-inflammatory potency in colonic tissue, it suffers from severe gastric instability.2[2]. Conversely, 5-ASA exhibits superior neuroprotective capabilities due to its optimized radical scavenging kinetics.
Table 1: Physicochemical and Pharmacological Profile Comparison
To objectively compare these isomers, researchers must utilize self-validating experimental systems that isolate specific mechanisms of action. Below are two standardized protocols designed to evaluate their distinct biological profiles.
Protocol 1: In Vitro Assessment of Neuroprotective Efficacy
This protocol quantifies the differential protective effects of 5-ASA vs. 4-ASA against Manganese (Mn)-induced oxidative stress.
Causality & Logic: MnCl₂ induces severe oxidative stress and neuroinflammation, mimicking manganism. By pre-treating immortalized rat brain endothelial (RBE4) cells with these isomers, we isolate their radical scavenging kinetics. The orthogonal use of MTT (metabolic viability) and LDH (membrane integrity) ensures the readout is a true reflection of cellular protection rather than a metabolic artifact.3[3].
Step-by-Step Methodology:
Cell Seeding: Seed RBE4 cells in 96-well plates at a density of
cells/well in Alpha-MEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO₂.
Pre-treatment: Aspirate media. Treat cells with varying concentrations (100–1000 μM) of either 5-ASA or 4-ASA dissolved in optimized vehicle media for 2 hours. Control: Vehicle-only wells.
Toxin Exposure: Introduce MnCl₂ to the wells to achieve a final concentration of 600 μM and 800 μM. Incubate for an additional 24 hours.
MTT Reduction Assay: Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
LDH Release Assay (Orthogonal Validation): Collect 50 μL of supernatant from parallel wells. Mix with LDH assay reaction mixture and measure absorbance at 490 nm to quantify membrane rupture.
Fig 2: Experimental workflow for validating neuroprotective efficacy.
Protocol 2: Gastric Stability and Degradation Kinetics
This protocol validates the necessity of colon-targeting delivery systems for 4-ASA.
Causality & Logic: Because 4-ASA is highly susceptible to acid-catalyzed decarboxylation in the stomach (yielding m-aminophenol), its therapeutic window is bottlenecked by formulation. Incubating both isomers in Simulated Gastric Fluid (SGF) and tracking degradation via HPLC provides a self-validating kinetic model of their structural stability.
Step-by-Step Methodology:
Media Preparation: Prepare Simulated Gastric Fluid (SGF) at pH 1.2 (0.1 N HCl with 2 g/L NaCl, without pepsin to isolate chemical degradation).
Incubation: Dissolve 5-ASA and 4-ASA independently in SGF to a concentration of 1 mg/mL. Incubate in a shaking water bath at 37°C.
Sampling: Extract 100 μL aliquots at t = 0, 30, 60, 120, and 240 minutes. Immediately quench the reaction by neutralizing with 100 μL of 0.1 N NaOH.
HPLC Quantification: Inject samples into a C18 Reverse-Phase HPLC column. Use a mobile phase of Methanol:Water (with 0.1% Formic Acid) operating under an isocratic gradient.
Analysis: Calculate the Area Under the Curve (AUC) for the parent compound peaks and the emergence of the m-aminophenol peak (for 4-ASA) to determine the degradation half-life.
Conclusion for Drug Developers
When designing novel therapeutics based on the aminobenzoic acid scaffold, the position of the amino group dictates the entire development pipeline. 5-ASA remains the gold standard for ROS-driven inflammatory conditions and neuroprotection due to its chemical stability and potent radical scavenging. Conversely, 4-ASA offers a highly potent, PABA-mimicking alternative that avoids specific nephrotoxic and pancreatic side effects, provided the formulation team can successfully engineer colon-specific prodrugs (e.g., azo-bonded polymers) to bypass its inherent gastric instability.
References
Comparison between 5-aminosalicylic acid (5-ASA) and para-aminosalicylic acid (4-PAS) as potential protectors against Mn-induced neurotoxicity. PubMed / NIH.[Link]
Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease. World Journal of Gastroenterology. [Link]
5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Hilaris Publisher. [Link]
A Comprehensive Guide to the Safe Disposal of 5-Amino-2-chloro-4-methoxy-benzoic Acid
This guide provides an in-depth, procedural framework for the proper and safe disposal of 5-Amino-2-chloro-4-methoxy-benzoic acid (CAS No. 7206-70-4), a compound frequently utilized in pharmaceutical research and develop...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, procedural framework for the proper and safe disposal of 5-Amino-2-chloro-4-methoxy-benzoic acid (CAS No. 7206-70-4), a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in chemical waste management.
Understanding the Compound: Hazard Profile and Safety Imperatives
5-Amino-2-chloro-4-methoxy-benzoic acid is a chlorinated aromatic amine. While comprehensive toxicological data is not fully available, the structural motifs suggest potential for skin, eye, and respiratory irritation.[1][2] It is classified as a Category 4 acute oral toxicant, meaning it is harmful if swallowed.[3] The primary hazards associated with this compound necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times.
Key Hazards:
Acute Oral Toxicity (Category 4): Harmful if ingested.[3]
Skin Irritation (Category 2): Causes skin irritation upon contact.[2]
Respiratory Tract Irritation: May cause irritation to the respiratory system.[1]
The causality behind these hazards lies in the chemical's reactivity. The amino and carboxylic acid groups, combined with the chlorinated aromatic ring, can interact with biological macromolecules, leading to irritation and potential toxicity. Therefore, the foundational principle of our disposal plan is containment and isolation to prevent unintended exposure.
Pre-Disposal Operations: Ensuring a Safe and Compliant Workflow
Proper disposal begins long before the waste container leaves the laboratory. A systematic approach to waste accumulation and labeling is paramount.
2.1. Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling 5-Amino-2-chloro-4-methoxy-benzoic acid for any purpose, including disposal, the following PPE is mandatory:
PPE Item
Specification
Rationale
Eye Protection
Chemical splash goggles or safety glasses with side shields.
Protects against accidental splashes and airborne dust particles that can cause severe eye irritation.[2]
Prevents direct skin contact, which can lead to irritation.[2][3]
Body Protection
A flame-retardant lab coat.
Protects against contamination of personal clothing.
Respiratory Protection
Use in a well-ventilated area or a chemical fume hood.
Minimizes the inhalation of dust particles, which can cause respiratory tract irritation.[1][3]
2.2. Waste Segregation and Containerization: The First Line of Defense
All waste streams must be segregated at the point of generation to prevent dangerous reactions and to facilitate proper disposal.
Step-by-Step Waste Segregation Protocol:
Designate a Waste Container: Utilize a clearly labeled, dedicated container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
Labeling: Immediately upon starting a waste stream, affix a hazardous waste label. This label must include:
The words "Hazardous Waste."
The full chemical name: "5-Amino-2-chloro-4-methoxy-benzoic acid."
The primary hazards (e.g., "Toxic," "Irritant").
The date accumulation started.
Solid Waste:
Grossly Contaminated Materials: Unused or expired solid 5-Amino-2-chloro-4-methoxy-benzoic acid should be placed directly into the designated waste container.
Contaminated Labware: Items such as weigh boats, contaminated gloves, and paper towels should be collected in a separate, clearly labeled bag for "Solid Halogenated Organic Waste" and then placed in the main waste container.
Liquid Waste:
Solutions containing 5-Amino-2-chloro-4-methoxy-benzoic acid should be collected in a separate, labeled container for "Liquid Halogenated Organic Waste."
Aqueous Solutions: Due to its potential for environmental harm, do not dispose of aqueous solutions containing this compound down the drain.[4]
Solvent Solutions: If dissolved in a solvent, the entire solution should be treated as halogenated organic waste. Do not attempt to evaporate the solvent in a fume hood.[5]
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow outlines the approved procedure for the disposal of 5-Amino-2-chloro-4-methoxy-benzoic acid waste. This process should be carried out by trained personnel in a designated and properly equipped area.
Caption: Workflow for the safe disposal of 5-Amino-2-chloro-4-methoxy-benzoic acid.
Detailed Procedural Steps:
Container Management: Keep the hazardous waste container securely closed at all times, except when adding waste.[5] This prevents the release of vapors and protects the contents from contamination.
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1] Ensure secondary containment is in place to capture any potential leaks.
Incompatibility: This compound is incompatible with strong oxidizing agents.[1] Store waste containers away from such materials to prevent hazardous reactions.
Final Disposal: The ultimate disposal of 5-Amino-2-chloro-4-methoxy-benzoic acid must be conducted through an approved and licensed hazardous waste disposal facility.[3][6] This is typically coordinated through your institution's Environmental Health and Safety (EHS) department. Do not attempt to treat or dispose of this chemical on your own.
Contact your EHS department to schedule a waste pickup.
Ensure all paperwork and manifests are completed accurately.
The licensed waste carrier will then transport the waste for final disposal, which is typically high-temperature incineration.
Emergency Procedures: Preparedness for Unforeseen Events
In the event of a spill or exposure, immediate and correct action is crucial.
4.1. Spill Response:
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[1]
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[7] Do not use combustible materials such as paper towels.[7]
Collection: Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal.[1] Avoid creating dust.[1]
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[7] All cleaning materials must also be disposed of as hazardous waste.[5]
4.2. Exposure Response:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[1][3]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
By adhering to these rigorous, step-by-step procedures, you contribute to a culture of safety and environmental responsibility. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and the most current Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Cole-Parmer. (2005, October 3). Material Safety Data Sheet: 4-Amino-5-Chloro-2-Methoxybenzoic Acid, 98+%. Retrieved from [Link]
Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]
Chemsrc. (n.d.). 5-Amino-4-chloro-2-methoxybenzoic acid. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Biffa. (2019, June 28). 5 Simple Steps to Disposing Hazardous Business Waste. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
U.S. Environmental Protection Agency. (1989, November 21). Listing Background Document for the Production of Certain Cl-C, Chlorinated Aliphatic Hydrocarbons by Free Radical Catalyzed Pro. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]
Personal protective equipment for handling 5-Amino-2-chloro-4-methoxy-benzoic acid
The following technical guide details the safety, handling, and operational protocols for 5-Amino-2-chloro-4-methoxybenzoic acid . CAS Number: 1143622-07-4 Molecular Formula: C₈H₈ClNO₃ Molecular Weight: 201.61 g/mol [1]...
The "Why" Behind the Protocol
To handle this compound safely, one must understand its structural reactivity. This molecule combines three distinct functional motifs, each dictating a specific safety requirement:
Benzoic Acid Moiety: Provides acidity (pKa ~4), capable of causing immediate irritation to mucous membranes and eyes.
Aniline Derivative (Amino group): Aromatic amines can be sensitizers and are often readily absorbed through the skin. While specific toxicological data for this isomer is limited, structural analogues (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) are classified as Skin/Eye Irritants (Category 2) and STOT-SE 3 (Respiratory Irritant) .
Inhalation: High risk of respiratory tract irritation from dust.
Contact: Severe eye irritation and skin sensitization potential.
Ingestion: Harmful if swallowed (Acute Tox. 4 inferred from analogues).
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix matches specific hazards to the required equipment standards. Do not deviate from these specifications.
Protection Zone
Hazard Target
Recommended Equipment
Technical Specification (Standard)
Respiratory
Airborne Particulates
N95 / P2 Respirator
NIOSH N95 or EN 149 FFP2 . Note: Use a P100/P3 cartridge if handling >10g outside a fume hood.
Hand (Primary)
Chemical Contact
Nitrile Gloves
Thickness: ≥ 0.11 mm (4-5 mil) . Break-through time > 480 min.
Hand (Secondary)
Double Gloving
Nitrile (Long Cuff)
Required for synthesis or solution-phase handling.
Ocular
Acidic Dust/Splash
Chemical Goggles
ANSI Z87.1 or EN 166 (Indirect venting to prevent dust entry). Safety glasses are insufficient for powders.
Dermal
Skin Absorption
Lab Coat (Buttoned)
100% Cotton or Tyvek. Must cover wrists fully.
Part 3: Operational Workflow (Step-by-Step)
Core Directive: The goal is to maintain a "Closed Loop" of containment. The substance should never be exposed to the open lab environment.
Phase 1: Preparation & Engineering Setup
Ventilation Check: Verify the Chemical Fume Hood is operating at 80-100 fpm (0.4-0.5 m/s) face velocity.
Static Control: Use an ionizing bar or anti-static gun inside the hood. Benzoic acid derivatives are often dry, crystalline powders prone to static charge, which causes "jumping" and dispersion.
Surface Barrier: Line the work area with a plastic-backed absorbent mat (absorbent side up) to capture any micro-spills.
Phase 2: Weighing & Transfer Protocol
Step 1: Place the balance inside the fume hood. If this is impossible, use a tare-weighing method :
Tare the vial/flask outside.
Add solid inside the hood.
Cap tightly before removing to weigh.
Step 2: Use a disposable anti-static spatula. Do not use metal spatulas that may cause sparking or contamination if the powder is statically charged.
Step 3 (Solubilization): If preparing a stock solution (e.g., in DMSO or Methanol), add the solvent slowly down the side of the vessel to minimize aerosolization of the powder.
Phase 3: Decontamination
Wipe Down: While still wearing PPE, wipe the exterior of the container with a tissue dampened with 5% Sodium Bicarbonate (NaHCO₃) solution. This neutralizes trace acid residues.
Doffing: Remove gloves by turning them inside out to trap residues. Wash hands immediately with soap and water for 60 seconds.
Part 4: Emergency Response & Disposal
Scenario
Immediate Action
Secondary Action
Skin Contact
Brush off dry powder first.[2] Then wash with soap/water for 15 min.
Do not use organic solvents (Ethanol/DMSO) on skin; they enhance absorption.
Eye Contact
Flush with eyewash station for 15 minutes .
Hold eyelids open. Seek medical attention immediately (Acidic risk).
Spill (Solid)
Cover with wet paper towels to prevent dust.
Scoop into hazardous waste. Clean area with dilute NaHCO₃.
Spill (Liquid)
Absorb with vermiculite or sand.
Do not use sawdust (reaction risk with oxidizers/acids).
Disposal Protocol:
Solid Waste: Dispose of as "Solid Hazardous Waste - Toxic/Irritant."
Liquid Waste: Segregate into "Halogenated Organic Solvents" due to the Chlorine atom.
Container: Triple rinse empty containers with a compatible solvent (e.g., Acetone) before disposal.
Part 5: Visualizing the Safety Logic
The following diagram illustrates the "Defense in Depth" strategy for handling this compound, ensuring multiple failures are required before exposure occurs.
Caption: Operational workflow emphasizing the "Closed Loop" containment strategy. Blue nodes indicate preparation, Yellow indicates active risk, and Green indicates safe de-escalation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81626, 4-Amino-5-chloro-2-methoxybenzoic acid (Isomer Analogue). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][3]